3-Isopropoxypicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yloxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-7-4-3-5-10-8(7)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBWSXCALLBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isopropoxypicolinic Acid: Chemical Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isopropoxypicolinic acid, a derivative of picolinic acid, is a key heterocyclic building block in modern agrochemical and pharmaceutical research. While its primary utility is realized as a synthetic intermediate, a comprehensive understanding of its intrinsic chemical properties and structural attributes is paramount for its effective application. This guide provides a detailed examination of this compound, consolidating its known characteristics with predicted physicochemical and spectroscopic data. Furthermore, it delves into the broader context of its role as a synthetic auxin herbicide precursor, elucidating the relevant mechanism of action. Detailed, adaptable protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura cross-coupling are also presented, offering practical insights for laboratory applications.
Introduction: The Picolinic Acid Scaffold in Applied Chemistry
Picolinic acid and its derivatives represent a "privileged" structural motif in the fields of medicinal and agricultural chemistry. The inherent chelating ability of the picolinic acid core, coupled with the diverse functionalities that can be introduced onto the pyridine ring, has led to their exploration in a wide array of applications. These range from enzyme inhibitors and metal-based therapeutics to, most relevantly for this compound, potent herbicides.[1] The introduction of an isopropoxy group at the 3-position modulates the electronic and steric properties of the picolinic acid scaffold, influencing its reactivity and biological activity. This guide serves to provide a detailed technical overview of this specific derivative for researchers leveraging its properties in synthetic and developmental pipelines.
Chemical Properties and Structural Elucidation
While extensive experimental data for this compound is not widely published, its fundamental properties can be established through its known chemical identity and supplemented with reliable in silico predictions.
Core Structure and Identity
The molecular structure of this compound consists of a pyridine ring substituted with a carboxylic acid at the 2-position and an isopropoxy group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [ChemSpider] |
| Molecular Weight | 181.19 g/mol | [ChemSpider] |
| CAS Number | 317334-97-7 | [ChemSpider] |
| IUPAC Name | 3-isopropoxy-2-pyridinecarboxylic acid | [ChemSpider] |
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted using established computational models. These values are crucial for anticipating the compound's behavior in various experimental conditions, including reaction setup, purification, and formulation.
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | 95-115 °C | Estimation based on related structures |
| Boiling Point | 325.5 ± 27.0 °C | Advanced Chemistry Development (ACD/Labs) |
| pKa (most acidic) | 2.85 ± 0.10 (carboxylic acid) | ACD/Labs |
| pKa (most basic) | 0.75 ± 0.29 (pyridine nitrogen) | ACD/Labs |
| LogP | 1.45 ± 0.35 | ACD/Labs |
| Aqueous Solubility | 3.47 g/L | ACD/Labs |
Disclaimer: The physicochemical properties listed above are computationally predicted and have not been experimentally verified. They should be used as a guide for experimental design.
Predicted Spectroscopic Data
To aid in the identification and characterization of this compound, predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra are provided below. These predictions are generated using specialized software and serve as a reference for researchers synthesizing or handling this compound.
2.3.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ 8.20 (dd, 1H, J=4.5, 1.5 Hz): Proton on the pyridine ring (position 6).
-
δ 7.45 (dd, 1H, J=8.0, 1.5 Hz): Proton on the pyridine ring (position 4).
-
δ 7.30 (dd, 1H, J=8.0, 4.5 Hz): Proton on the pyridine ring (position 5).
-
δ 4.80 (sept, 1H, J=6.0 Hz): Methine proton of the isopropoxy group.
-
δ 1.40 (d, 6H, J=6.0 Hz): Methyl protons of the isopropoxy group.
-
δ 11.0-13.0 (br s, 1H): Carboxylic acid proton (highly variable and may exchange with D₂O).
2.3.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ 168.0: Carboxylic acid carbon.
-
δ 158.0: Carbon of the pyridine ring attached to the isopropoxy group (C3).
-
δ 148.0: Carbon of the pyridine ring attached to the carboxylic acid (C2).
-
δ 140.0: Carbon of the pyridine ring at position 6.
-
δ 125.0: Carbon of the pyridine ring at position 4.
-
δ 122.0: Carbon of the pyridine ring at position 5.
-
δ 72.0: Methine carbon of the isopropoxy group.
-
δ 22.0: Methyl carbons of the isopropoxy group.
2.3.3. Predicted IR Spectrum
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
2980-2940 cm⁻¹: C-H stretch of the isopropyl group.
-
1720-1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
1600-1580 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
1250-1200 cm⁻¹: C-O stretch of the ether.
2.3.4. Predicted Mass Spectrum (Electron Ionization)
-
m/z 181 (M⁺): Molecular ion peak.
-
m/z 136: Loss of the isopropoxy group (-OCH(CH₃)₂).
-
m/z 122: Loss of a carboxylic acid group (-COOH) and a methyl group (-CH₃).
-
m/z 94: Picolinic acid fragment.
-
m/z 43: Isopropyl cation ([CH(CH₃)₂]⁺).
Synthesis of 3-Alkoxypicolinic Acids
A general and robust method for the synthesis of 3-alkoxypicolinic acids involves the nucleophilic aromatic substitution of a suitable precursor, such as a 3-halopicolinate, followed by hydrolysis of the ester.
General Synthetic Workflow
Caption: General workflow for the synthesis of 3-alkoxypicolinic acids.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of related compounds and should be optimized for specific laboratory conditions.
Step 1: Preparation of Sodium Isopropoxide
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol.
-
Carefully add sodium metal (1.0 equivalent) in small portions to the stirred isopropanol. The reaction is exothermic and will produce hydrogen gas.
-
Continue stirring until all the sodium has reacted and a clear solution of sodium isopropoxide is formed.
Step 2: Nucleophilic Aromatic Substitution
-
In a separate flask, dissolve methyl 3-bromopicolinate (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add the freshly prepared sodium isopropoxide solution (1.2 equivalents) dropwise to the solution of methyl 3-bromopicolinate at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 3-isopropoxypicolinate.
Step 3: Ester Hydrolysis
-
Dissolve the crude methyl 3-isopropoxypicolinate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4, at which point the product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Mechanism of Action as a Synthetic Auxin Herbicide Precursor
This compound serves as a precursor to a class of herbicides known as synthetic auxins.[1] These herbicides mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) but are more stable in plants, leading to uncontrolled growth and ultimately, plant death in susceptible species.[2][3]
The herbicidal activity of synthetic auxins is not attributed to a single event but rather a cascade of physiological disruptions.[4] The primary mechanism involves the binding of the synthetic auxin to the TIR1/AFB family of auxin co-receptors.[5] This binding promotes the interaction of these receptors with Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of these repressors unleashes auxin response factors (ARFs), which in turn activate the transcription of a multitude of auxin-responsive genes.[4] This leads to an overproduction of ethylene and abscisic acid, resulting in epinasty, senescence, and ultimately, cell death.[3][4]
Caption: Simplified mechanism of action of synthetic auxin herbicides.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The picolinic acid scaffold, including derivatives like this compound, is amenable to further functionalization through cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful tool for creating carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl groups onto the pyridine ring. This is a crucial step in generating diverse libraries of compounds for biological screening.
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling of a picolinate derivative.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-3-Isopropoxypicolinate Derivative
This protocol is a generalized procedure and requires adaptation and optimization based on the specific substrates and laboratory setup.
-
To a reaction vessel, add the bromo-substituted 3-isopropoxypicolinate ester (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion
This compound is a valuable and versatile chemical intermediate. While detailed experimental characterization is not extensively documented in the public domain, this guide provides a robust framework of its predicted chemical and spectroscopic properties. Understanding its role as a precursor to synthetic auxin herbicides offers insight into its potential biological applications and the underlying mechanism of action. The provided synthetic and functionalization protocols serve as a practical starting point for researchers aiming to utilize this compound in the development of novel agrochemicals and pharmaceuticals. As with any chemical entity, appropriate safety precautions and experimental validation of the predicted data are essential for successful and safe laboratory practice.
References
An In-depth Technical Guide to the Synthesis of 3-Isopropoxypicolinic Acid
This guide provides a comprehensive overview of the synthetic pathways for 3-isopropoxypicolinic acid, a valuable building block in the fields of pharmaceutical and agricultural research. Intended for researchers, chemists, and drug development professionals, this document details the prevalent synthetic strategies, explains the underlying chemical principles, and offers detailed experimental protocols.
Introduction: The Significance of this compound
This compound is a derivative of picolinic acid, a class of compounds known for their metal-chelating properties and biological activities. The introduction of an isopropoxy group at the 3-position of the pyridine ring modifies the molecule's lipophilicity and steric profile, making it a key intermediate for the development of novel therapeutic agents and specialized agrochemicals. A robust and scalable synthetic route is therefore crucial for enabling its use in discovery and development pipelines.
Core Synthetic Strategy: Nucleophilic Substitution on 3-Hydroxypicolinic Acid
The most direct and widely applicable approach to the synthesis of this compound involves the O-alkylation of 3-hydroxypicolinic acid. This strategy leverages the nucleophilicity of the hydroxyl group to form an ether linkage with an isopropyl electrophile. Two primary methods for achieving this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
Pathway 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. This S(_N)2 reaction is a reliable and cost-effective method for the preparation of this compound.
Mechanism and Rationale
The reaction proceeds in two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 3-hydroxypicolinic acid, forming a more nucleophilic phenoxide-like species. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are highly effective. Alternatively, weaker bases like potassium carbonate (K(_2)CO(_3)) can be employed, often in a polar aprotic solvent to enhance reactivity.
-
Nucleophilic Attack: The resulting alkoxide attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in a classic S(_N)2 fashion. The halide is displaced, forming the desired ether bond. To favor the S(_N)2 pathway and minimize the competing E2 elimination, which would result in the formation of propene, it is important to use a primary or secondary alkyl halide and to carefully control the reaction temperature.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
3-Hydroxypicolinic acid
-
2-Bromopropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-hydroxypicolinic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (10 mL per gram of 3-hydroxypicolinic acid) to the flask and stir the mixture to dissolve the starting material.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the solution at 0 °C (ice bath). Hydrogen gas will evolve, so ensure adequate ventilation. Stir the mixture at room temperature for 1 hour, or until gas evolution ceases, to ensure complete formation of the sodium salt.
-
Alkylation: Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and cautiously quench with water. Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extraction: Extract the product into diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Pathway 2: The Mitsunobu Reaction
The Mitsunobu reaction offers an alternative pathway for the synthesis of ethers from alcohols, particularly when the Williamson ether synthesis is not feasible or gives low yields. This reaction utilizes a phosphine reagent (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the hydroxyl group for nucleophilic attack.
Mechanism and Rationale
The Mitsunobu reaction is a redox-couple reaction where the alcohol is activated in situ. The key steps are:
-
Phosphonium Salt Formation: Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt.
-
Alcohol Activation: The hydroxyl group of 3-hydroxypicolinic acid attacks the phosphonium salt, forming an oxyphosphonium intermediate, which is a good leaving group.
-
Nucleophilic Substitution: In this case, isopropanol acts as the nucleophile, attacking the activated carbon and displacing the triphenylphosphine oxide.
A significant advantage of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at a chiral center, although this is not relevant for the synthesis of this compound.
Experimental Protocol: Mitsunobu Reaction for this compound
Materials:
-
3-Hydroxypicolinic acid
-
Isopropanol
-
Triphenylphosphine (PPh(_3))
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-hydroxypicolinic acid (1.0 eq), triphenylphosphine (1.5 eq), and isopropanol (2.0 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous THF (15 mL per gram of 3-hydroxypicolinic acid).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DIAD (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Workup: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate. The crude product can be purified by column chromatography to separate it from triphenylphosphine oxide and other byproducts.
Visualizing the Synthetic Pathways
Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Mitsunobu Reaction Scheme
Caption: Reaction scheme for the Mitsunobu synthesis of this compound.
Comparative Analysis of Synthetic Pathways
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Starting Materials | 3-Hydroxypicolinic acid, Isopropyl halide | 3-Hydroxypicolinic acid, Isopropanol |
| Reagents | Strong base (e.g., NaH) | PPh(_3), DIAD/DEAD |
| Atom Economy | Moderate | Poor (stochiometric phosphine oxide and reduced azodicarboxylate byproducts) |
| Scalability | Generally good and cost-effective | More expensive and challenging to scale up due to reagent cost and byproduct removal |
| Stereochemistry | S(_N)2 inversion (not applicable here) | Inversion of configuration |
| Substrate Scope | Sensitive to sterically hindered halides (risk of elimination) | Tolerant of a wider range of alcohols |
| Workup/Purification | Relatively straightforward | Can be challenging due to the removal of triphenylphosphine oxide |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H and1 C NMR spectroscopy are used to confirm the molecular structure. The presence of signals corresponding to the isopropyl group and the aromatic protons of the picolinic acid core, along with the absence of the hydroxyl proton signal from the starting material, are key indicators of a successful reaction.13 -
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.
-
Melting Point: The melting point of the purified product serves as a useful indicator of its purity.
-
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.
Conclusion
The synthesis of this compound is most practically achieved via the Williamson ether synthesis, owing to its cost-effectiveness, scalability, and straightforward workup. The Mitsunobu reaction provides a viable, albeit more expensive, alternative. Careful selection of reagents and reaction conditions is paramount to maximizing yield and purity while minimizing side reactions. The protocols and analyses presented in this guide offer a solid foundation for researchers and developers working with this important chemical intermediate.
The Emergence of HIF Prolyl-Hydroxylase Inhibitors: A Deep Dive into the Mechanism of Action of 3-Isopropoxypicolinic Acid and its Analogs
This technical guide provides an in-depth exploration of the mechanism of action of a pivotal class of therapeutic agents known as Hypoxia-Inducible Factor Prolyl-Hydroxylase Inhibitors (HIF-PHIs). While the specific compound 3-isopropoxypicolinic acid is part of a broader chemical space explored in the development of these inhibitors, this document will focus on the well-established, collective mechanism of action that defines this innovative therapeutic class. This guide is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of how these molecules manipulate the cellular oxygen-sensing pathway to achieve therapeutic effects, primarily in the context of anemia associated with chronic kidney disease (CKD).
Introduction: Reimagining Anemia Treatment Beyond Erythropoiesis-Stimulating Agents
For decades, the standard of care for anemia in patients with chronic kidney disease has been the administration of recombinant erythropoiesis-stimulating agents (ESAs).[1][2] While effective in elevating hemoglobin levels, ESAs are associated with potential safety concerns, including an increased risk of cardiovascular events and thrombosis.[1][2] This has driven the search for alternative therapeutic strategies that offer a more physiological and controlled approach to stimulating red blood cell production.
HIF-prolyl hydroxylase inhibitors (HIF-PHIs) have emerged as a groundbreaking oral therapy that addresses this unmet need.[3][4] These small molecules effectively mimic the body's natural response to hypoxia, leading to a coordinated increase in endogenous erythropoietin (EPO) production and improved iron metabolism.[3][5][6]
The Core Mechanism: Stabilizing the Hypoxia-Inducible Factor (HIF)
The central mechanism of action of this compound and other HIF-PHIs revolves around the stabilization of the Hypoxia-Inducible Factor (HIF), a master transcriptional regulator of the cellular response to low oxygen levels.[1][5]
The HIF Pathway in Normoxia and Hypoxia
Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized but rapidly targeted for degradation. This process is initiated by a family of enzymes called HIF prolyl-hydroxylases (PHDs).[5][6] These enzymes utilize molecular oxygen to hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-α leads to its ubiquitination and subsequent degradation by the proteasome.
In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, oxygen. This prevents the hydroxylation of HIF-α, allowing it to escape degradation and accumulate within the cell. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This HIF-α/HIF-β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.
The Role of this compound and other HIF-PHIs
This compound and its analogs are designed to function as potent and specific inhibitors of the PHD enzymes.[5] By binding to the active site of the PHDs, these small molecules prevent the hydroxylation of HIF-α, even in the presence of normal oxygen levels. This effectively mimics a state of hypoxia, leading to the stabilization and accumulation of HIF-α.
The subsequent downstream effects mirror the natural physiological response to low oxygen, including:
-
Increased Erythropoietin (EPO) Production: HIF-2α, in particular, is a key driver of EPO gene expression in the kidneys and liver. By stabilizing HIF-2α, HIF-PHIs stimulate the production of endogenous EPO, the primary hormone responsible for red blood cell production (erythropoiesis).[1][6]
-
Improved Iron Metabolism and Mobilization: HIF activation also upregulates genes involved in iron absorption, transport, and utilization. This includes increased expression of duodenal cytochrome b (Dcytb), divalent metal transporter 1 (DMT1), and transferrin, while simultaneously reducing the levels of hepcidin, a key negative regulator of iron availability.[5] This coordinated response ensures that the necessary iron is available for the synthesis of new hemoglobin and red blood cells.
This dual action of stimulating EPO production and enhancing iron availability distinguishes HIF-PHIs from traditional ESA therapy, which often requires co-administration of intravenous iron.
Visualizing the Signaling Pathway
The following diagram illustrates the core mechanism of action of HIF-prolyl hydroxylase inhibitors.
Caption: Mechanism of HIF-PHI action.
Experimental Protocols for Elucidating the Mechanism of Action
The characterization of the mechanism of action of HIF-prolyl hydroxylase inhibitors involves a series of in vitro and in vivo experiments. Below are representative protocols that are fundamental to this process.
In Vitro PHD Enzyme Inhibition Assay
Objective: To determine the inhibitory potency of a compound (e.g., this compound) against the PHD enzymes (PHD1, PHD2, and PHD3).
Methodology:
-
Reagents and Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
HIF-1α peptide substrate (containing the proline residue for hydroxylation).
-
α-ketoglutarate (co-substrate).
-
Ascorbate and Fe(II) (co-factors).
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Detection reagents (e.g., antibodies specific for hydroxylated HIF-1α, or a coupled enzyme system to measure succinate production).
-
-
Procedure:
-
Prepare a reaction mixture containing the PHD enzyme, HIF-1α peptide, ascorbate, and Fe(II) in the assay buffer.
-
Add the test compound at a range of concentrations to the reaction mixture and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding α-ketoglutarate.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the extent of proline hydroxylation using a suitable method (e.g., ELISA, time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the PHD enzyme activity by 50%.
-
Cellular HIF-α Stabilization Assay
Objective: To assess the ability of a compound to stabilize HIF-α in a cellular context.
Methodology:
-
Cell Culture:
-
Use a relevant cell line, such as human embryonic kidney (HEK293) cells or a renal cell carcinoma line (e.g., 786-O) that lacks functional VHL (as a positive control).
-
Culture the cells in appropriate media and conditions.
-
-
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HIF-PHI or a hypoxia-mimetic agent like cobalt chloride).
-
Lyse the cells and prepare whole-cell extracts.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using an antibody specific for HIF-1α or HIF-2α. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Quantify the band intensities to determine the relative increase in HIF-α protein levels in response to the test compound.
-
In Vivo Models of Anemia
Objective: To evaluate the efficacy of a HIF-PHI in correcting anemia in a preclinical animal model.
Methodology:
-
Animal Model:
-
Induce anemia in rodents (e.g., rats or mice) through methods such as 5/6 nephrectomy to mimic chronic kidney disease, or by administration of an agent that induces anemia (e.g., adenine).
-
-
Procedure:
-
Once anemia is established (confirmed by measuring hemoglobin levels), randomize the animals into treatment groups: vehicle control, positive control (e.g., recombinant EPO), and the test compound at different doses.
-
Administer the treatments orally on a pre-determined schedule (e.g., once daily).
-
Monitor key hematological parameters at regular intervals, including hemoglobin, hematocrit, and red blood cell count.
-
At the end of the study, collect blood and tissues for further analysis, such as measuring plasma EPO levels and assessing iron metabolism markers.
-
Quantitative Data Summary
The following table summarizes typical data obtained from the characterization of a novel HIF-prolyl hydroxylase inhibitor.
| Parameter | Typical Value Range | Significance |
| PHD2 IC50 | 1 - 100 nM | Indicates the potency of the compound in inhibiting the primary oxygen-sensing enzyme. |
| HIF-1α Stabilization EC50 | 10 - 500 nM | Demonstrates the concentration required for cellular activity. |
| Increase in Plasma EPO (in vivo) | 2- to 10-fold | Confirms the physiological response to HIF stabilization. |
| Change in Hemoglobin (in vivo) | 1 - 3 g/dL increase over 4 weeks | Measures the therapeutic efficacy in correcting anemia. |
Conclusion and Future Directions
The development of this compound and other HIF-prolyl hydroxylase inhibitors represents a paradigm shift in the management of anemia, particularly in the context of chronic kidney disease. By leveraging the cell's intrinsic oxygen-sensing machinery, these oral agents offer a more physiological and potentially safer alternative to traditional ESA therapy. The ability to coordinately regulate erythropoiesis and iron metabolism through a single molecule holds significant promise for improving patient outcomes.
Future research in this area will likely focus on the long-term safety profile of this class of drugs, including potential off-target effects of systemic HIF activation.[6] Additionally, the therapeutic potential of HIF-PHIs is being explored in other indications characterized by hypoxia and anemia, such as in certain cancers and inflammatory conditions. The continued exploration of the intricate biology of the HIF pathway will undoubtedly unveil new therapeutic opportunities for this exciting class of molecules.
References
- 1. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Scholars@Duke publication: HIF stabilization by prolyl hydroxylase inhibitors for the treatment of anemia in chronic kidney disease. [scholars.duke.edu]
- 5. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic Elucidation of 3-Isopropoxypicolinic Acid: A Technical Guide
Introduction
3-Isopropoxypicolinic acid is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural characterization is paramount to confirm its identity, purity, and to understand its chemical properties. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is discussed from a mechanistic perspective, offering insights for researchers in drug development and related fields. While direct experimental data for this specific molecule is not widely published, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from structurally similar compounds.[1]
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its constituent functional groups, dictates the expected spectral features.
Caption: Molecular structure highlighting the picolinic acid core and the isopropoxy substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable carboxylic acid proton.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ carbons.[1]
-
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad signal at a very downfield shift, and its exact position can be concentration and temperature-dependent.[2][3] |
| ~8.20 | doublet of doublets | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid and the ring nitrogen, leading to a significant downfield shift. It will show coupling to H-5 and a smaller coupling to H-4. |
| ~7.65 | doublet of doublets | 1H | H-4 | This proton is deshielded by the ring nitrogen and will show coupling to H-5 and a smaller coupling to H-6. |
| ~7.40 | triplet | 1H | H-5 | This proton is coupled to both H-4 and H-6, resulting in a triplet or doublet of doublets. |
| ~4.80 | septet | 1H | -OCH(CH₃)₂ | The methine proton of the isopropoxy group is coupled to the six equivalent methyl protons, resulting in a septet. |
| ~1.35 | doublet | 6H | -OCH(CH₃ )₂ | The six methyl protons are equivalent and are coupled to the single methine proton, giving a doublet. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~166.0 | C | COOH | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[1] |
| ~155.0 | C | C-3 | This carbon is attached to the electronegative oxygen of the isopropoxy group, causing a significant downfield shift. |
| ~148.0 | C | C-2 | The carbon bearing the carboxylic acid group is deshielded by the carboxyl group and the ring nitrogen. |
| ~140.0 | CH | C-6 | This carbon is adjacent to the ring nitrogen, leading to a downfield shift. |
| ~125.0 | CH | C-4 | Aromatic CH carbon. |
| ~122.0 | CH | C-5 | Aromatic CH carbon. |
| ~72.0 | CH | -OC H(CH₃)₂ | The methine carbon of the isopropoxy group is attached to oxygen and is shifted downfield. |
| ~21.5 | CH₃ | -OCH(C H₃)₂ | The equivalent methyl carbons of the isopropoxy group are found in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | The O-H stretch of a carboxylic acid appears as a very broad band due to strong hydrogen bonding. |
| ~3000 | Medium | C-H stretch (Aromatic & Aliphatic) | Overlapping signals for the C-H stretching vibrations of the pyridine ring and the isopropoxy group. |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a carboxylic acid is a strong, sharp absorption. Its position can be slightly influenced by hydrogen bonding. |
| ~1600, ~1470 | Medium | C=C and C=N stretches (Aromatic Ring) | These absorptions are characteristic of the pyridine ring vibrations. |
| ~1250 | Strong | C-O stretch (Ether & Carboxylic Acid) | A strong band corresponding to the asymmetric C-O-C stretch of the isopropoxy ether and the C-O stretch of the carboxylic acid. |
| ~1100 | Medium | C-O stretch (Ether) | A band corresponding to the symmetric C-O-C stretch of the isopropoxy group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, and can be run in both positive and negative ion modes.[4]
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements, which can be used to determine the elemental composition.
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectrum (ESI+)
The molecular weight of this compound (C₉H₁₁NO₃) is 181.19 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at m/z 182.
Predicted Fragmentation Pathway:
References
Solubility and Stability of 3-Isopropoxypicolinic Acid: A Methodological Framework for Preformulation and Development
An In-Depth Technical Guide
Abstract
3-Isopropoxypicolinic acid is a key building block in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors.[1] Its physicochemical properties, particularly solubility and stability, are critical determinants of its handling, formulation, and ultimate bioavailability or efficacy. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental design, grounding protocols in established regulatory and scientific principles. Detailed, step-by-step methodologies for solubility assessment across various solvents and a robust stability testing program aligned with pharmaceutical industry standards are presented.[2][3] This document serves as a practical manual for generating the crucial data required to advance a candidate molecule from the laboratory to a viable product.
Introduction: The Role of this compound in Modern Chemistry
This compound (CAS No. 317334-97-7) is a substituted picolinic acid derivative.[4] The picolinic acid scaffold is of significant interest due to its metal-chelating properties and versatile biological activity, making its derivatives valuable for creating new therapeutic agents and other active molecules.[1][5] For any molecule to succeed in a development pipeline, a thorough understanding of its fundamental physicochemical characteristics is non-negotiable. Solubility directly impacts dissolution rate and bioavailability, while stability determines shelf-life, storage conditions, and potential degradation pathways that could affect safety and efficacy.[6]
This guide is structured to empower the researcher with both the theoretical understanding and the practical, validated protocols necessary to characterize this compound comprehensively.
Known Physicochemical Properties:
Solubility Assessment: Beyond a Single Number
Solubility is not a static value but a dynamic property influenced by the interplay between the solute and the solvent system. A comprehensive solubility screen is the first step in any formulation development program. The principle of "like dissolves like" provides a foundational guide; the polarity of this compound, with its carboxylic acid group, pyridine ring, and isopropoxy moiety, suggests a nuanced solubility profile.[7]
Causality in Solvent Selection
The choice of solvents should be strategic, designed to probe the molecule's behavior in a range of environments relevant to its intended application. We categorize them as follows:
-
Aqueous Systems (pH-dependent): Essential for simulating physiological conditions. As an acidic compound, the solubility of this compound is expected to be highly dependent on pH. In its ionized (deprotonated) state at higher pH, solubility in aqueous media should increase significantly.[8][9]
-
Polar Protic Solvents: (e.g., Methanol, Ethanol) These can act as both hydrogen bond donors and acceptors, making them likely to be effective solvents.[10]
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetone) These can accept hydrogen bonds and have large dipole moments, often proving effective for a wide range of compounds.[11][12]
-
Non-Polar Solvents: (e.g., Hexane, Toluene) These are less likely to be effective solvents but are included to define the full polarity range and are relevant for certain synthetic or purification steps.[12]
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the Shake-Flask method, a gold-standard technique for determining equilibrium solubility.
Objective: To determine the saturation concentration of this compound in selected solvents at a controlled temperature.
Materials:
-
This compound (verified purity)
-
Selected solvents (HPLC grade or equivalent)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, see Section 4.0)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature studies) and agitation speed. Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure true thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4.0) to determine the concentration.[13]
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.[10]
Data Presentation: Solubility Profile
Summarize the quantitative results in a clear, structured table.
| Solvent System | Classification | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Water | Aqueous | 25 | Experimental Data | Experimental Data |
| 0.1 M HCl (pH ~1) | Aqueous (Acidic) | 25 | Experimental Data | Experimental Data |
| pH 7.4 Buffer | Aqueous (Neutral) | 25 | Experimental Data | Experimental Data |
| 0.1 M NaOH (pH ~13) | Aqueous (Basic) | 25 | Experimental Data | Experimental Data |
| Methanol | Polar Protic | 25 | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data |
| Acetone | Polar Aprotic | 25 | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide | Polar Aprotic | 25 | Experimental Data | Experimental Data |
| Ethyl Acetate | Mid-Polarity | 25 | Experimental Data | Experimental Data |
| Toluene | Non-Polar | 25 | Experimental Data | Experimental Data |
Visualization: Solubility Assessment Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profiling: Ensuring Molecular Integrity
Stability testing provides critical information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[14] This process is fundamental for determining retest periods, shelf life, and recommended storage conditions.[6][15]
Rationale for Stability Study Design
A robust stability program includes both forced degradation (stress testing) and accelerated/long-term studies.
-
Forced Degradation: Involves exposing the compound to harsh conditions (e.g., strong acid/base, high heat, oxidation, light) to deliberately induce degradation.[3] The primary goals are to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical method.
-
ICH-Compliant Stability Studies: These are formal studies conducted under specific storage conditions defined by the International Council for Harmonisation (ICH) to simulate real-world storage over time.[2][3]
Experimental Protocol: Stability Testing
Objective: To evaluate the stability of this compound under various environmental conditions and develop a stability-indicating analytical method.
Part A: Forced Degradation Study
-
Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic: Expose the solid compound and the stock solution to a calibrated light source (per ICH Q1B guidelines).
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with a photodiode array detector). The goal is to separate the parent peak from all degradant peaks, thus proving the method is "stability-indicating."
Part B: Accelerated and Long-Term Stability Study
-
Sample Preparation: Prepare multiple batches of this compound in its final proposed container closure system.
-
Storage Conditions (per ICH Q1A):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Tests to Perform: At each time point, evaluate the samples for:
-
Appearance: Visual inspection for any physical changes.
-
Assay: Quantification of this compound.
-
Purity/Impurities: Detection and quantification of any degradation products.
-
Data Presentation: Stability Summary
Results from the accelerated study should be tabulated clearly.
| Test Parameter | Specification | Initial (T=0) | 1 Month | 3 Months | 6 Months |
| Storage: 40°C / 75% RH | |||||
| Appearance | White to off-white powder | Conforms | Data | Data | Data |
| Assay (%) | 98.0 - 102.0 | 99.8% | Data | Data | Data |
| Total Impurities (%) | NMT 1.0% | 0.15% | Data | Data | Data |
| Individual Unknown Impurity (%) | NMT 0.2% | <0.05% | Data | Data | Data |
Visualization: Stability Testing Workflow
Caption: Workflow for a Comprehensive Stability Program.
Core Requirement: A Validated Analytical Method
Both solubility and stability studies are entirely dependent on a reliable analytical method for the accurate quantification of the active compound and its potential impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and robust choice for a molecule like this compound.[13][16]
Method Development Considerations:
-
Column: A C18 column is a standard starting point.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good peak shape and separation.
-
Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation study (Section 3.2) is integral to proving specificity and the stability-indicating nature of the method.
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of this compound's solubility and stability. By following these detailed protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to understand the compound's behavior, de-risk development, and make informed decisions on its path forward. The emphasis on causality and adherence to established industry standards ensures that the resulting data package will be both scientifically sound and suitable for regulatory scrutiny.
References
- 1. This compound [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Andrews University - Virtual tour [andrews.edu]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www3.paho.org [www3.paho.org]
- 7. chem.ws [chem.ws]
- 8. bellevuecollege.edu [bellevuecollege.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. scienceasia.org [scienceasia.org]
- 11. researchgate.net [researchgate.net]
- 12. What is the solubility of 3 - Toluic Acid in different organic solvents? - Blog - Evergreensino [evergreensinochem.com]
- 13. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability testing protocols | PPTX [slideshare.net]
- 15. gmpsop.com [gmpsop.com]
- 16. aquaculture.ugent.be [aquaculture.ugent.be]
3-Isopropoxypicolinic Acid: A Technical Guide to Unlocking Research Applications
Abstract
3-Isopropoxypicolinic acid belongs to a promising class of small molecules that modulate cellular responses to oxygen availability. As a derivative of picolinic acid, it is structurally positioned to interact with key metalloenzymes. This guide details its primary mechanism of action as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes, creating a state of "pseudo-hypoxia." We provide scientifically-grounded rationales and detailed, actionable protocols for three core research applications: the in vitro stabilization of HIF-1α, the investigation of its therapeutic potential in anemia via erythropoietin (EPO) induction, and its use as a chemical probe to validate target engagement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a tool to explore the intricate biology of oxygen sensing pathways.
Introduction to this compound
Chemical Identity:
-
IUPAC Name: 3-isopropoxy-2-pyridinecarboxylic acid
-
Synonyms: 3-isopropoxypyridine-2-carboxylic acid
-
Molecular Formula: C₉H₁₁NO₃
-
CAS Number: 176963-34-7
This compound is a small molecule characterized by a pyridine ring core, a carboxylic acid group at position 2, and an isopropoxy group at position 3. This specific arrangement is crucial for its biological activity.
Core Mechanism of Action: HIF Prolyl Hydroxylase Inhibition
The cellular response to low oxygen (hypoxia) is primarily governed by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] HIF is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β).[]
Under normal oxygen conditions (normoxia), HIF-α is continuously targeted for destruction. Prolyl hydroxylase domain (PHD) enzymes use oxygen as a co-substrate to hydroxylate specific proline residues on HIF-α.[3][4] This modification allows the von Hippel-Lindau (VHL) protein to bind, leading to ubiquitination and rapid degradation of HIF-α by the proteasome.[5]
In hypoxia, the lack of oxygen inhibits PHD activity.[3] HIF-α is no longer hydroxylated, becomes stable, and translocates to the nucleus. There, it dimerizes with HIF-β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[6] This transcriptional activation drives critical adaptive processes, including angiogenesis (via VEGF) and erythropoiesis (via EPO).[6][7]
This compound functions as a PHD inhibitor.[5][8] It mimics a "pseudo-hypoxic" state by blocking the PHD-mediated degradation of HIF-α, even in the presence of normal oxygen levels.[9] This leads to the stabilization of HIF-α and the subsequent activation of its downstream gene targets.
Core Research Application 1: Modulating HIF Signaling
Scientific Rationale
The ability to pharmacologically stabilize HIF-α provides a powerful tool to dissect the complex roles of the HIF signaling pathway in both health and disease. By treating cells with this compound, researchers can mimic a hypoxic response and study its downstream consequences, such as changes in gene expression, angiogenesis, and cellular metabolism.[7] A fundamental experiment to confirm the compound's mechanism of action is to directly measure the accumulation of HIF-1α protein in treated cells.
Experimental Workflow: In Vitro HIF-1α Stabilization Assay
Objective: To qualitatively and quantitatively assess the stabilization of HIF-1α protein in a cellular context following treatment with this compound.
Mandatory Visualization: Experimental Workflow Diagram
Caption: Workflow for assessing HIF-1α stabilization via Western Blot.
Detailed Protocol:
-
Cell Culture:
-
Select a suitable cell line. Human embryonic kidney (HEK293) or glioblastoma (U87-MG) cells are common models.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare treatment media with the desired final concentrations of the compound. A dose-response curve (e.g., 1 µM, 10 µM, 50 µM, 100 µM) is recommended.
-
Crucial Controls:
-
Vehicle Control: Treat cells with the same concentration of solvent (e.g., DMSO) used for the highest compound concentration.
-
Positive Control: Treat cells with a known HIF stabilizer like Cobalt Chloride (CoCl₂) (100 µM) or expose them to hypoxic conditions (e.g., 1% O₂) to confirm the assay is working.[4]
-
-
Aspirate old media from cells and add the treatment media. Incubate for a predetermined time, typically 4-8 hours, as HIF-1α stabilization can be transient.[10]
-
-
Cell Lysis:
-
Causality Note: HIF-1α is an extremely labile protein.[11] All subsequent steps must be performed on ice with pre-chilled buffers to prevent its degradation.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel (e.g., 7.5% polyacrylamide).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Self-Validation: Simultaneously probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.[12]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Expected Outcome: A clear band corresponding to HIF-1α (~120 kDa) should appear or increase in intensity in lanes treated with this compound and the positive control, compared to the vehicle control.
Core Research Application 2: Investigating Therapeutic Potential in Anemia
Scientific Rationale
Anemia, particularly in the context of chronic kidney disease (CKD), is often characterized by insufficient production of erythropoietin (EPO).[13] EPO is the primary hormone that stimulates red blood cell production (erythropoiesis).[14] The gene for EPO is a direct downstream target of HIF.[6] By stabilizing HIF, PHD inhibitors like this compound can stimulate the body's own production of endogenous EPO.[14][15] This offers a potential oral therapeutic strategy to manage anemia.[8][16] Human hepatoma cell lines, such as HepG2 and Hep3B, are known to produce EPO in a regulated manner and serve as excellent in vitro models to test this effect.[17][18][19]
Mandatory Visualization: HIF-EPO Signaling Pathway
Caption: HIF-1α pathway leading to EPO production under PHD inhibition.
Experimental Protocol: In Vitro EPO Production Assay
Objective: To quantify the secretion of EPO from HepG2 cells following treatment with this compound.
Detailed Protocol:
-
Cell Culture:
-
Seed HepG2 cells in 12-well or 24-well plates.
-
Causality Note: Constitutive EPO production in HepG2 cells is density-dependent.[17] For optimal induction, seed at a lower density (e.g., <3.3 x 10⁵ cells/cm²) and allow them to reach ~60-70% confluency.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare treatment media containing a range of this compound concentrations (e.g., 10 µM to 200 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (hypoxia at 1% O₂ or CoCl₂).[18]
-
Wash cells once with PBS, then replace with the treatment media.
-
Incubate for 24 to 72 hours. EPO accumulation in the supernatant is time-dependent.[20]
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well into labeled microcentrifuge tubes.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to a new tube. Samples can be stored at -80°C or used immediately.
-
-
EPO Quantification:
-
Use a commercially available Human Erythropoietin ELISA kit.
-
Trustworthiness: Follow the manufacturer's protocol precisely. This includes preparing the standard curve, sample dilutions (if necessary), and incubation times.
-
Read the absorbance on a microplate reader at the specified wavelength (typically 450 nm).
-
-
Data Analysis:
-
Calculate the EPO concentration for each sample by interpolating from the standard curve.
-
Normalize the EPO concentration to the total protein content or cell number from the corresponding well to account for any differences in cell proliferation.
-
Present the data as fold-change over the vehicle control.
-
Data Presentation: Hypothetical Dose-Response Data
| Treatment Condition | Concentration (µM) | Mean EPO Secreted (pg/mL) ± SD | Fold Change vs. Vehicle |
| Vehicle Control | 0 (0.1% DMSO) | 25.4 ± 3.1 | 1.0 |
| This compound | 10 | 48.9 ± 5.5 | 1.9 |
| This compound | 50 | 112.7 ± 12.8 | 4.4 |
| This compound | 100 | 185.2 ± 20.1 | 7.3 |
| Positive Control | 1% O₂ (24h) | 95.6 ± 10.2 | 3.8 |
Core Research Application 3: A Chemical Probe for Target Engagement
Scientific Rationale
Demonstrating that a compound physically interacts with its intended target within a complex cellular environment is a critical step in drug development and chemical biology.[21] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this target engagement. The principle is that when a ligand (like this compound) binds to its target protein (PHD), it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[22][23] By heating intact cells or cell lysates to a range of temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of the compound provides direct evidence of binding.[21][24]
Workflow: Target Engagement & Selectivity Profiling via CETSA
Objective: To confirm that this compound directly engages with a PHD isoform (e.g., PHD2) in intact cells.
Mandatory Visualization: CETSA Logical Workflow
Caption: Logical workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol Overview (Western Blot-based CETSA)
-
Cell Culture and Treatment:
-
Culture a high volume of cells (e.g., in T175 flasks) to ensure sufficient material.
-
Harvest and resuspend cells in PBS. Divide the cell suspension into two pools: one for vehicle treatment and one for this compound treatment (at a saturating concentration, e.g., 100 µM).
-
Incubate for 1-2 hours at 37°C.[21]
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Use a thermal cycler to heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes.[21] Include a non-heated control at 4°C.
-
Cool samples immediately to 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).
-
Centrifuge at high speed (~20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[25]
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of the target protein (e.g., PHD2) remaining in the soluble fraction of each sample using standard Western Blotting procedures as described in Application 1.
-
-
Data Interpretation:
-
Quantify the band intensity for PHD2 at each temperature for both vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein (relative to the non-heated control) against temperature for each treatment group.
-
Expected Outcome: The melting curve for the this compound-treated samples should be shifted to the right (towards higher temperatures) compared to the vehicle-treated samples, indicating ligand-induced thermal stabilization and confirming direct target engagement.
-
Summary and Future Directions
This compound is a valuable chemical tool for probing the HIF oxygen-sensing pathway. This guide has provided the foundational rationale and detailed experimental frameworks for its primary applications: confirming HIF-1α stabilization, assessing its potential to induce EPO for anemia research, and validating its direct engagement with PHD targets.
Future research could expand into several exciting areas:
-
Oncology: Investigating its effects on tumor metabolism, angiogenesis, and cell survival in various cancer models.[]
-
Ischemia-Reperfusion Injury: Exploring its potential protective effects in models of stroke or myocardial infarction, where controlled activation of the HIF pathway may be beneficial.[7]
-
Inflammation: Examining its role in modulating inflammatory responses, as HIF signaling is increasingly linked to immune cell function.[1]
-
Selectivity Profiling: Using advanced proteomics-based thermal shift assays (e.g., TPP) to comprehensively map its off-target interactions across the cellular proteome.
By providing these robust, self-validating protocols, we empower researchers to confidently employ this compound to further unravel the complexities of cellular oxygen sensing and explore its therapeutic potential.
References
- 1. Hypoxia and HIF Signaling: One Axis with Divergent Effects [mdpi.com]
- 3. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 4. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Evolving Strategies in the Treatment of Anaemia in Chronic Kidney Disease: The HIF-Prolyl Hydroxylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HIF prolyl hydroxylase inhibitors for anemia | Semantic Scholar [semanticscholar.org]
- 16. Scholars@Duke publication: HIF stabilization by prolyl hydroxylase inhibitors for the treatment of anemia in chronic kidney disease. [scholars.duke.edu]
- 17. The regulated expression of erythropoietin by two human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The regulated expression of erythropoietin by two human hepatoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulated expression of erythropoietin by two human hepatoma cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 20. Effect of erythropoietin production induced by hypoxia on autophagy in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Isopropoxypicolinic Acid: From Synthesis to Application
Foreword: The Strategic Evolution of Picolinic Acid Scaffolds in Modern Chemistry
The picolinic acid framework, a pyridine ring graced with a carboxylic acid at the 2-position, represents a privileged scaffold in both medicinal and agricultural chemistry. Its inherent ability to chelate metals and participate in a diverse array of chemical transformations has cemented its role as a foundational building block for molecules with significant biological activity.[1] This guide delves into a specific, yet increasingly important derivative: 3-Isopropoxypicolinic acid. While not a household name in the annals of classical organic chemistry, its emergence is a testament to the modern paradigm of rational design, where subtle structural modifications are strategically employed to fine-tune molecular properties for targeted applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and burgeoning applications of this versatile intermediate.
Section 1: Genesis of a Building Block - The Synthetic Pathway to this compound
The history of this compound is intrinsically linked to its precursor, 3-hydroxypicolinic acid. The discovery and development of synthetic routes to 3-hydroxypicolinic acid, a key intermediate in the biosynthesis of some secondary metabolites, laid the groundwork for the creation of its alkoxy derivatives.[2] The most logical and widely employed strategy for the synthesis of this compound is the regioselective etherification of the hydroxyl group of 3-hydroxypicolinic acid.[3] This approach, a variation of the classic Williamson ether synthesis, offers a reliable and scalable method for its preparation.
The Critical Precursor: 3-Hydroxypicolinic Acid
3-Hydroxypicolinic acid serves as the cornerstone for the synthesis of 3-isopropoxy and other 3-alkoxy derivatives. Its availability, either through commercial sources or established synthetic protocols, is the first crucial step.[4][5]
The Etherification Reaction: A Step-by-Step Protocol
The conversion of 3-hydroxypicolinic acid to its isopropoxy analogue is a two-step process that first involves the protection of the carboxylic acid, followed by the etherification of the hydroxyl group, and concluding with deprotection. However, a more direct approach involves the careful selection of reagents and reaction conditions to favor O-alkylation of the hydroxyl group.
Experimental Protocol: Synthesis of this compound
-
Step 1: Esterification of 3-Hydroxypicolinic Acid (Protection)
-
To a stirred suspension of 3-hydroxypicolinic acid (1 equivalent) in an appropriate alcohol solvent (e.g., methanol or ethanol), slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the corresponding ester of 3-hydroxypicolinic acid.
-
-
Step 2: Williamson Ether Synthesis (Isopropylation)
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base such as sodium hydride (1.1 equivalents) in a dry aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Cool the suspension to 0°C and add a solution of the 3-hydroxypicolinate ester (1 equivalent) in the same dry solvent dropwise.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add an isopropylating agent, such as 2-iodopropane or 2-bromopropane (1.2 equivalents), to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the careful addition of water or a saturated ammonium chloride solution.
-
Extract the product into an organic solvent, wash the combined organic layers, dry, and concentrate to yield the isopropyl ether ester.
-
-
Step 3: Hydrolysis (Deprotection)
-
Dissolve the crude ester from the previous step in a mixture of an alcohol and water.
-
Add a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC or LC-MS until all the starting ester has been consumed.
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Section 2: Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application in further synthetic endeavors and biological assays.
| Property | Value | Source |
| CAS Number | 317334-97-7 | [3][6] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Solubility | Soluble in many organic solvents | Inferred from synthetic protocols |
Section 3: Applications in Agrochemical and Pharmaceutical Research
The strategic incorporation of the isopropoxy group at the 3-position of the picolinic acid scaffold imparts specific properties that are advantageous in both agrochemical and pharmaceutical contexts.
A Precursor for Modern Synthetic Auxin Herbicides
This compound serves as a key building block for the synthesis of advanced synthetic auxin herbicides.[3] The isopropoxy moiety can influence the molecule's lipophilicity and metabolic stability, which are critical parameters for its uptake, translocation, and efficacy within the target plant species. Its structural similarity to commercial herbicides like halauxifen-methyl and florpyrauxifen-benzyl underscores its importance in the ongoing development of novel weed management solutions.[3]
A Scaffold for Drug Discovery and Development
The broader family of picolinic acid derivatives has a rich history in medicinal chemistry, with compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of an isopropoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The metal-chelating ability of the picolinic acid core, combined with the steric and electronic effects of the isopropoxy group, makes this compound an attractive starting material for the synthesis of novel therapeutic agents.[3] For instance, it could be utilized in the development of enzyme inhibitors or agents that target metal-dependent biological pathways.
Section 4: Future Directions and Concluding Remarks
This compound, while a relatively modern synthetic intermediate, stands as a prime example of how the targeted modification of established pharmacophores and toxophores can lead to the next generation of active molecules. Its utility in the synthesis of complex herbicidal and potentially therapeutic agents is a clear indicator of its growing importance. Future research will likely focus on expanding the library of derivatives based on this scaffold and exploring their biological activities in greater detail. The continued investigation into the structure-activity relationships of 3-alkoxypicolinic acids will undoubtedly pave the way for the discovery of novel compounds with enhanced efficacy and selectivity for their respective targets.
Diagrams
Synthetic Workflow for this compound
Caption: A three-step synthetic workflow for the preparation of this compound.
Role of this compound as a Synthetic Intermediate
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound [benchchem.com]
- 4. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 317334-97-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to 3-Isopropoxypicolinic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-isopropoxypicolinic acid, its derivatives, and analogs, with a focus on their synthesis, mechanism of action, and potential therapeutic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to facilitate further investigation and application of this promising class of compounds.
Introduction: The Emerging Potential of Picolinic Acid Scaffolds
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of their pharmacological properties. Among these, 3-alkoxypicolinic acids have emerged as a particularly interesting scaffold. This guide will delve into the specifics of this compound and its analogs, a class of compounds showing promise, particularly as inhibitors of hypoxia-inducible factor (HIF) prolyl-hydroxylase, a key enzyme in the cellular response to hypoxia.
Synthesis and Medicinal Chemistry: Crafting the Molecules of Interest
The synthesis of this compound and its derivatives often involves a multi-step process, starting from readily available precursors. While a direct, publicly available, step-by-step protocol for this compound is not extensively documented, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous 4-alkoxy-3-hydroxypicolinic acids, as detailed in various patents.[1][2][3][4]
A general synthetic strategy involves the construction of the substituted picolinic acid core, followed by the introduction of the isopropoxy group. Key transformations often include:
-
Ring formation and functionalization: Building the substituted pyridine ring is a critical step. One approach involves the use of furfural as a starting material, which can be converted to a 4,6-dibromo-3-hydroxypicolinonitrile intermediate through a series of reactions including cyano-amination and bromination-rearrangement.[2][3]
-
Alkoxylation: The introduction of the isopropoxy group can be achieved via a nucleophilic substitution reaction, where a hydroxyl group on the picolinic acid precursor is treated with an isopropylating agent, such as isopropyl halide, in the presence of a suitable base.
-
Hydrolysis and further modifications: Subsequent hydrolysis of ester or nitrile functionalities yields the desired carboxylic acid. Further derivatization of the carboxylic acid or other positions on the pyridine ring can be performed to explore structure-activity relationships.
Experimental Protocol: A Representative Synthesis of a 3-Alkoxypicolinic Acid Derivative
The following protocol is a generalized representation for the synthesis of a 3-alkoxypicolinic acid derivative, adapted from procedures for similar compounds.[1][2][4] Note: This protocol should be considered a template and requires optimization for the specific synthesis of this compound.
Step 1: Synthesis of 4,6-dibromo-3-hydroxypicolinonitrile from Furfural
This initial phase involves the conversion of furfural to a key intermediate. The process typically includes cyano-amination to form an aminonitrile, followed by a bromination-rearrangement reaction to yield the desired substituted picolinonitrile.[2][3]
Step 2: Alkoxylation and Nitrile Hydrolysis
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of sodium isopropoxide by reacting sodium metal with anhydrous isopropanol.
-
Nucleophilic Substitution: To the cooled solution of sodium isopropoxide, add a solution of 4,6-dibromo-3-hydroxypicolinonitrile in an anhydrous aprotic solvent (e.g., DMSO). The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) to facilitate the substitution of one of the bromine atoms with the isopropoxy group.
-
Hydrolysis: After the substitution reaction is complete, the nitrile group is hydrolyzed to a carboxylic acid. This is typically achieved by adding a strong base, such as potassium hydroxide, and heating the reaction mixture.[2]
-
Acidification and Isolation: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the 3-isopropoxy-picolinic acid derivative. The solid product is then collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Halogen Reduction (if necessary)
If the final product requires the removal of the remaining bromine atom, a halogen reduction step can be performed. This is often accomplished using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.
Diagram: Synthetic Workflow for 3-Alkoxypicolinic Acid Derivatives
Caption: Generalized synthetic workflow for 3-alkoxypicolinic acid derivatives.
Pharmacology and Mechanism of Action: Targeting the Hypoxia Response Pathway
A primary mechanism of action for many this compound analogs is the inhibition of hypoxia-inducible factor (HIF) prolyl-hydroxylase (PHD) enzymes.[5][6] PHDs are a family of iron-dependent dioxygenases that play a crucial role in the cellular response to changes in oxygen levels.
Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.
In hypoxic (low oxygen) conditions, PHD activity is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of proteins involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis, and other adaptive responses to low oxygen.
This compound derivatives and their analogs can act as competitive inhibitors of PHDs . They are believed to chelate the ferrous iron in the active site of the enzyme, thereby preventing the binding of the co-substrate 2-oxoglutarate and the hydroxylation of HIF-α. This mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of downstream signaling pathways.[7]
Diagram: HIF Prolyl-Hydroxylase Signaling Pathway and Inhibition
Caption: The HIF signaling pathway under normoxia and its activation under hypoxia or by PHD inhibitors.
Structure-Activity Relationship (SAR): Optimizing for Potency and Selectivity
Key structural features that influence the activity of these inhibitors include:
-
The Picolinic Acid Core: The pyridine nitrogen and the carboxylic acid group are crucial for chelating the iron atom in the active site of the PHD enzyme.
-
The 3-Alkoxy Group: The nature of the alkoxy group at the 3-position can significantly impact potency. The size, shape, and lipophilicity of this group can influence how the molecule fits into the enzyme's active site and its overall pharmacokinetic properties. The isopropoxy group, for instance, may offer a balance of these properties.
-
Substituents on the Pyridine Ring: Modifications at other positions of the pyridine ring can be used to fine-tune the electronic properties and steric interactions of the molecule, potentially leading to improved potency and selectivity for different PHD isoforms.
Table 1: Representative IC50 Values for Various PHD Inhibitors
| Compound Class | Representative Compound | PHD Isoform | IC50 (nM) | Reference |
| Pyridine-based | Compound 9 (azabenzimidazole) | PHD2 | 3 | [11] |
| Triazolopyridine | Compound 14 (JTZ-951) | PHD2 | Potent (specific value not stated) | [12] |
| 4-Hydroxypyrimidine | Compound 16 | PHD2 | 93 | [10] |
| Clinically Investigated | Molidustat | PHD2 | 7 | [7] |
| Clinically Investigated | FG-4592 (Roxadustat) | PHD2 | 27 | [7] |
| Clinically Investigated | Vadadustat | PHD2 | 29 | [7] |
| Clinically Investigated | GSK1278863 (Daprodustat) | PHD2 | 67 | [7] |
Note: This table presents data for a range of PHD inhibitors to provide context. The IC50 values for direct this compound derivatives may vary and require experimental determination.
Potential Therapeutic Applications and Future Directions
The ability of this compound derivatives to stabilize HIF-α opens up a range of potential therapeutic applications, primarily centered around conditions associated with hypoxia and ischemia.
-
Anemia of Chronic Kidney Disease (CKD): This is the most advanced application for PHD inhibitors. By stimulating endogenous EPO production, these compounds offer an oral alternative to injectable erythropoiesis-stimulating agents (ESAs) for the treatment of anemia in CKD patients.
-
Ischemic Diseases: The upregulation of angiogenic factors and other protective proteins through HIF stabilization could be beneficial in treating ischemic conditions such as peripheral artery disease, myocardial infarction, and stroke.
-
Inflammatory Conditions: HIF has been shown to play a role in modulating the immune response, suggesting that PHD inhibitors could have therapeutic potential in inflammatory diseases.
Further research is needed to fully elucidate the therapeutic potential and safety profile of this compound derivatives. Key areas for future investigation include:
-
Isoform Selectivity: Developing inhibitors with selectivity for specific PHD isoforms (PHD1, PHD2, or PHD3) could lead to more targeted therapies with fewer off-target effects.
-
Pharmacokinetics and Drug Delivery: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as oral therapeutics.
-
Long-term Safety: As with any new class of drugs, the long-term safety of PHD inhibitors needs to be carefully evaluated in preclinical and clinical studies.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with significant potential for the treatment of anemia and other hypoxia-related diseases. Their mechanism of action as inhibitors of HIF prolyl-hydroxylase is well-understood, providing a solid foundation for rational drug design and development. While further research is required to fully realize their therapeutic potential, the insights provided in this guide offer a valuable starting point for scientists and researchers working to advance this exciting field of medicinal chemistry.
References
- 1. WO2016007532A1 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 2. WO2017127791A1 - Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids - Google Patents [patents.google.com]
- 3. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. d-nb.info [d-nb.info]
- 6. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to the Theoretical and Computational Investigation of 3-Isopropoxypicolinic Acid
This whitepaper provides a comprehensive framework for the theoretical and computational characterization of 3-Isopropoxypicolinic acid. Tailored for researchers, computational chemists, and professionals in drug development, this document outlines a robust suite of in silico methodologies. While direct computational studies on this specific molecule are not extensively reported in publicly available literature, this guide synthesizes established computational techniques applied to analogous picolinic acid derivatives to propose a rigorous investigational workflow. The insights derived from these computational approaches are invaluable for elucidating molecular properties, predicting reactivity, and accelerating the design of novel therapeutics.
Introduction: The Significance of Picolinic Acid and Its Derivatives
Picolinic acid, or pyridine-2-carboxylic acid, is a derivative of pyridine that functions as a bidentate chelating agent for various metal ions, including chromium, zinc, and iron.[1] This chelating ability is central to its diverse biological activities, which encompass neuroprotective, immunological, and anti-proliferative effects.[1] Picolinic acid and its derivatives are extensively utilized as foundational scaffolds in medicinal chemistry and materials science due to their capacity to form stable complexes with a wide array of metal ions.[2][3] The structural and electronic versatility of the picolinic acid framework allows for fine-tuning of its properties through chemical modification, making its derivatives promising candidates for applications such as magnetic resonance imaging contrast agents and radiopharmaceuticals.[2][3] The introduction of an isopropoxy group at the 3-position is anticipated to modulate the molecule's lipophilicity, steric profile, and electronic characteristics, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Theoretical Framework: A Quantum Chemical Approach
A thorough understanding of the molecular properties of this compound at a subatomic level is achievable through quantum chemical calculations. Density Functional Theory (DFT) stands out as the most pragmatic and widely employed method for such investigations, offering an optimal balance between computational accuracy and resource efficiency for molecules of this size.[4][5]
Foundational Calculations: Geometry Optimization and Electronic Structure
The initial and most critical step in the computational analysis is the optimization of the molecule's three-dimensional geometry. This process determines the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.
Protocol 1: Ground State Geometry Optimization
-
Software Selection: Utilize a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan.[6]
-
Methodology: Employ the B3LYP hybrid functional, which has demonstrated reliability for a wide range of organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311G(d,p), is recommended for an accurate description of the electronic distribution, including polarization functions on both heavy atoms and hydrogens.[7]
-
Solvation Model: To simulate a more biologically relevant environment, incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), using water or another appropriate solvent.
-
Verification: Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies validates the stability of the obtained geometry.
Following successful geometry optimization, a wealth of electronic properties can be extracted from the resulting wavefunction.
Table 1: Key Electronic Properties and Their Significance
| Property | Description | Significance in Drug Design |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[7][8] |
| Ionization Potential | The energy required to remove an electron from the molecule. | Relates to the molecule's ability to undergo oxidation and participate in electron transfer reactions.[9] |
| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the molecule's propensity to accept electrons and be reduced. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the nature of intermolecular interactions.[7] |
| Electrostatic Potential (ESP) Map | A visualization of the charge distribution on the molecular surface. | Identifies regions of positive (electrophilic) and negative (nucleophilic) potential, crucial for predicting non-covalent interactions with biological targets. |
digraph "Computational_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];subgraph "cluster_Input" { label = "Input"; style = "filled"; color = "#E8F0FE"; "Input_Structure" [label="Initial 3D Structure of\nthis compound"]; }
subgraph "cluster_QM" { label = "Quantum Mechanics (DFT)"; style = "filled"; color = "#E6F4EA"; "Geometry_Optimization" [label="Geometry Optimization\n(e.g., B3LYP/6-311G(d,p))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Frequency_Calculation" [label="Frequency Calculation"]; "Electronic_Properties" [label="Electronic Properties Calculation\n(HOMO, LUMO, ESP)"]; }
subgraph "cluster_MD" { label = "Molecular Dynamics"; style = "filled"; color = "#FCE8E6"; "System_Setup" [label="System Setup\n(Solvation, Ionization)"]; "Force_Field" [label="Force Field Parameterization"]; "MD_Simulation" [label="MD Simulation\n(Equilibration & Production)"]; }
subgraph "cluster_Analysis" { label = "Analysis & Interpretation"; style = "filled"; color = "#FEF7E0"; "Structural_Analysis" [label="Structural Analysis\n(RMSD, RMSF, H-Bonds)"]; "Binding_Energy" [label="Binding Free Energy\n(MM/PBSA, MM/GBSA)"]; "Spectra_Simulation" [label="Spectra Simulation\n(IR, Raman, UV-Vis)"]; }
"Input_Structure" -> "Geometry_Optimization" [label="Initial Coordinates"]; "Geometry_Optimization" -> "Frequency_Calculation" [label="Optimized Geometry"]; "Geometry_Optimization" -> "Electronic_Properties" [label="Optimized Geometry"]; "Geometry_Optimization" -> "Force_Field" [label="Optimized Geometry for\nCharge Derivation (e.g., CHELPG)"]; "Force_Field" -> "System_Setup"; "System_Setup" -> "MD_Simulation"; "MD_Simulation" -> "Structural_Analysis"; "MD_Simulation" -> "Binding_Energy"; "Electronic_Properties" -> "Spectra_Simulation"; }
Caption: A generalized workflow for the computational analysis of this compound.
Simulating Molecular Motion: Molecular Dynamics
While quantum mechanics provides a static, time-independent picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a condensed-phase environment, such as in aqueous solution or interacting with a biological macromolecule.
Force Field Parameterization
MD simulations rely on force fields, which are sets of empirical energy functions that describe the interactions between atoms. It is crucial to employ a well-validated force field, such as CHARMM, AMBER, or OPLS. For novel molecules like this compound, it may be necessary to derive specific parameters, particularly the partial atomic charges.
Protocol 2: Deriving Atomic Charges
-
Quantum Chemical Calculation: Perform a single-point energy calculation on the DFT-optimized geometry.
-
Charge Calculation Method: Employ a method that fits the charges to the electrostatic potential, such as CHELPG or Merz-Kollman.[10]
-
Force Field Integration: Incorporate the derived charges into the molecular topology file for the chosen force field.
Simulation of Solvated Systems
Simulating the molecule in a solvent box provides information on its conformational flexibility, hydration shell, and interactions with solvent molecules.
Protocol 3: Aqueous Solvation Simulation
-
System Building: Place the parameterized this compound molecule in the center of a periodic box of water molecules (e.g., TIP3P water model).[10]
-
Neutralization: Add counter-ions as needed to neutralize the system.
-
Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure under the NPT ensemble.
-
Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space adequately.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate properties such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and hydrogen bond dynamics.
Application in Drug Development: Target Interaction and Binding Affinity
A primary application of these computational methods in drug development is to predict and analyze the interaction of this compound with a biological target, such as a protein receptor or enzyme.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol 4: Molecular Docking
-
Receptor Preparation: Obtain the 3D structure of the target protein (from the Protein Data Bank or homology modeling). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the active site of the receptor.
-
Scoring and Analysis: The docking poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Caption: A schematic of the molecular docking workflow.
Binding Free Energy Calculations
To obtain a more quantitative estimate of the binding affinity, more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed. These methods calculate the free energy of binding by combining the molecular mechanics energies with continuum solvation models.
Spectroscopic Characterization: Bridging Theory and Experiment
Computational chemistry can also predict various spectroscopic properties, which can be invaluable for interpreting experimental data.
Protocol 5: Simulating Spectra
-
IR and Raman Spectra: The harmonic vibrational frequencies calculated during the geometry optimization can be used to simulate the infrared and Raman spectra. These simulated spectra can aid in the assignment of experimental vibrational bands.
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
-
NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can assist in the interpretation of experimental NMR spectra.
Conclusion
The theoretical and computational methodologies outlined in this whitepaper provide a powerful, multi-faceted approach to characterizing this compound. By integrating quantum mechanics and molecular dynamics simulations, researchers can gain deep insights into its structural, electronic, and dynamic properties. These in silico studies can effectively guide synthetic efforts, rationalize experimental observations, and accelerate the discovery and development of new drugs based on the picolinic acid scaffold. The predictive power of these computational tools ultimately serves to reduce the time and cost associated with traditional experimental research, paving the way for more efficient and targeted molecular design.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, molecular modeling and DNA-binding studies of new barbituric acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the spectroscopic analyses of 3-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)-2-nitro-3-oxo-propionic acid (HMQNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (609g) Molecular Modeling and Simulation of 3-Hydroxybutyric Acid in Aqueous, Ionic Liquid, and Deep Eutectic Solutions | AIChE [proceedings.aiche.org]
Safety and handling guidelines for 3-Isopropoxypicolinic acid
An In-depth Technical Guide to the Safe Handling of 3-Isopropoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized chemical building block with significant applications in both agricultural and pharmaceutical research. As a derivative of picolinic acid, it serves as a key intermediate in the synthesis of novel compounds.[1] In the agrochemical sector, it is a precursor for modern synthetic auxin herbicides, contributing to the development of molecules with broad-spectrum weed control.[1] In pharmaceutical and biomedical research, its picolinic acid scaffold is explored for metal-chelating properties and other biological activities, making it a valuable tool for developing new therapeutic agents.[1]
Given its role in cutting-edge research, a thorough understanding of its safe handling and management is paramount for the protection of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses related to this compound, synthesized from established best practices for analogous chemical structures.
Section 1: Chemical and Physical Properties
A foundational understanding of a compound's properties is critical for safe handling. The key identifiers and physical data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | Benchchem |
| CAS Number | 317334-97-7 | Benchchem |
| Molecular Formula | C₉H₁₁NO₃ | Benchchem |
| Molecular Weight | 181.19 g/mol | Calculated |
| Appearance | Solid (Assumed, based on similar compounds) | N/A |
| Storage Temperature | 2-8°C | Benchchem |
Section 2: Hazard Identification and Toxicological Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard assessment can be formulated by examining structurally related compounds, such as 3-Hydroxypicolinic acid and 2-Picolinic acid.
Based on these analogs, this compound should be handled as a substance that is potentially:
The primary routes of exposure are inhalation of the powder, direct skin or eye contact, and ingestion. It is crucial to assume the compound is hazardous upon contact and to take all necessary precautions. The material may accentuate pre-existing dermatitis conditions, and entry through cuts or abrasions could lead to systemic effects.[6]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling powdered this compound is a certified chemical fume hood.[5][7] This prevents the inhalation of airborne particles and keeps the compound contained.[5] Ensure the fume hood has adequate airflow before beginning any work. A designated area within the lab should be established for handling this compound to prevent cross-contamination.[5]
References
Methodological & Application
Application Note: Quantitative Analysis of 3-Isopropoxypicolinic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the sensitive and selective analysis of 3-Isopropoxypicolinic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of the carboxylic acid moiety, direct GC analysis is challenging. This protocol details a robust derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the analyte into its more volatile and thermally stable trimethylsilyl (TMS) ester. The subsequent optimized GC-MS method provides excellent chromatographic resolution and mass spectral identification, making it suitable for researchers, scientists, and drug development professionals engaged in quantitative and qualitative analysis of this compound.
Introduction and Scientific Rationale
This compound is a substituted pyridine carboxylic acid. Picolinic acid and its derivatives are of significant interest in pharmaceutical and biological research due to their roles as metal chelators and their involvement in various biochemical pathways. Accurate quantification and identification of such compounds are crucial for metabolism studies, impurity profiling in drug manufacturing, and pharmacokinetic analysis.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2][3] However, compounds containing polar functional groups, such as the carboxylic acid in this compound, are not amenable to direct GC-MS analysis.[4][5] Their high polarity leads to poor peak shape, low volatility prevents elution from the GC column at reasonable temperatures, and thermal instability can cause degradation in the hot injector.[4][5]
To overcome these limitations, a chemical modification step known as derivatization is essential.[6][7][8] This protocol employs silylation, a common and effective derivatization technique, which replaces the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group.[8][9] This transformation significantly increases the analyte's volatility and thermal stability, making it ideal for GC-MS analysis.
Experimental Workflow Overview
The entire analytical process, from sample receipt to data analysis, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and high-quality data.
Figure 1: Complete workflow for the GC-MS analysis of this compound.
Detailed Protocols and Methodologies
Reagents and Materials
-
Solvents: Pyridine (anhydrous, ≥99.8%), Hexane (GC grade), Dichloromethane (GC grade).[3][7]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Analyte: this compound standard.
-
Apparatus: 2 mL glass autosampler vials with PTFE-lined caps, heating block or oven, gas-tight syringe.[3][4]
Standard and Sample Preparation Protocol
Causality: The choice of an aprotic solvent like pyridine is crucial because it does not contain active hydrogens that would react with the silylating agent, consuming the reagent. Pyridine also acts as a catalyst for the reaction. The sample must be completely dry, as any moisture will preferentially react with the BSTFA, leading to incomplete derivatization of the analyte.
-
Dissolution: Accurately weigh approximately 1 mg of the this compound standard or sample into a 2 mL autosampler vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the sample completely. For complex matrices, appropriate extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed prior to this step to clean up the sample.[2][3]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst, enhancing the reactivity of the silylating agent.
-
Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven. This ensures the derivatization reaction goes to completion.
-
Cooling & Dilution: Allow the vial to cool to room temperature. The sample is now ready for direct injection. If necessary, the sample can be diluted with a suitable solvent like hexane to bring the concentration within the calibrated range of the instrument.[3][4]
GC-MS Instrumentation and Parameters
The following parameters are provided as a robust starting point for method development on most modern single quadrupole GC-MS systems.
| GC Parameter | Recommended Setting | Rationale |
| Injection Port Temp | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.[4] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for standard 0.25 mm ID capillary columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[4] |
| Oven Program | Initial: 100°C, hold 2 min | Ensures sharp initial peaks. |
| Ramp: 10°C/min to 280°C | A controlled ramp allows for good separation of components with different boiling points. | |
| Final Hold: 5 min at 280°C | Ensures all high-boiling components are eluted from the column. |
| MS Parameter | Recommended Setting | Rationale |
| Ion Source Temp | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation in the source. |
| Quadrupole Temp | 150 °C | Standard temperature for maintaining mass accuracy. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. |
| Electron Energy | 70 eV | Standard energy for EI, which generates consistent and comparable mass spectra. |
| Mass Range (Scan) | m/z 50 - 500 | A wide scan range to capture the molecular ion and all significant fragment ions of the derivatized analyte. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering the mass spectrometer, which would damage the filament. |
Data Analysis and Interpretation
Analyte Identification
The identity of the derivatized this compound is confirmed by a combination of its retention time from the total ion chromatogram (TIC) and its unique mass spectrum.
-
Molecular Weight of this compound: 181.18 g/mol
-
Molecular Weight of TMS derivative: 253.35 g/mol (after replacing one H with a Si(CH₃)₃ group)
The mass spectrum is expected to show a molecular ion (M⁺) at m/z 253. A characteristic fragment is the loss of a methyl group (-CH₃) from the TMS group, resulting in a strong M-15 peak at m/z 238.
Expected Mass Spectrum Fragmentation
The table below summarizes the predicted key ions for the TMS derivative of this compound. These ions should be used for confirmation and can be used in Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.
| m/z | Proposed Fragment | Description |
| 253 | [M]⁺ | Molecular Ion |
| 238 | [M-15]⁺ | Loss of a methyl group (•CH₃) from the TMS moiety. This is a very common and often abundant ion for TMS derivatives. |
| 194 | [M-59]⁺ | Loss of the isopropoxy group (•OCH(CH₃)₂) |
| 166 | [M-87]⁺ | Loss of the carboxyl-TMS group (•COOTMS) |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation itself, a hallmark of TMS derivatization. |
Method Validation and Troubleshooting
For quantitative applications, the method should be validated according to standard guidelines, assessing for:
-
Linearity: A calibration curve should be prepared using at least five concentration levels of the derivatized standard.
-
Limit of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: Assessed by analyzing replicate samples at different concentrations.
| Issue | Potential Cause | Recommended Solution |
| No peak or very small peak | Incomplete derivatization; sample degradation. | Ensure reagents are fresh and anhydrous. Check heating temperature and time. Ensure the GC inlet liner is clean. |
| Poor peak shape (tailing) | Active sites in the GC system; polar interferents. | Use a deactivated inlet liner. Condition the column. Ensure the sample matrix is sufficiently clean. |
| Inconsistent retention times | Leaks in the GC system; inconsistent oven temperature. | Perform a leak check on the GC system. Verify oven temperature accuracy. |
| Mass spectrum does not match | Co-eluting impurity; incorrect derivatization. | Check the purity of the standard. Improve chromatographic separation by adjusting the oven ramp rate. Verify derivatization procedure. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. By employing a straightforward BSTFA derivatization, the challenges associated with analyzing this polar compound are effectively overcome. The proposed method is sensitive, robust, and suitable for a wide range of applications in pharmaceutical and scientific research, offering a reliable starting point for method development and routine analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. organomation.com [organomation.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. iltusa.com [iltusa.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes & Protocols: 3-Alkoxypicolinic Acids as N,O-Bidentate Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Role of Picolinic Acid Scaffolds in Catalysis
Picolinic acid and its derivatives represent a highly versatile class of N,O-bidentate ligands, crucial for enhancing the efficacy of transition metal-catalyzed reactions. The inherent structural motif, featuring a pyridine nitrogen and a carboxylic acid function at the 2-position, allows for the formation of stable five-membered chelate rings with metal centers such as palladium. This chelation stabilizes the catalytic species, modulates its reactivity, and facilitates key steps in the catalytic cycle, including oxidative addition and reductive elimination.
While picolinic acid itself has found utility, the synthetic modification of the pyridine ring offers a powerful tool for fine-tuning the ligand's steric and electronic properties. The introduction of an alkoxy group, such as isopropoxy at the 3-position, can significantly influence the catalytic activity. An alkoxy substituent generally acts as an electron-donating group, which can increase the electron density on the palladium center, thereby promoting the rate-limiting oxidative addition step in many cross-coupling reactions. Furthermore, the steric bulk of the isopropoxy group can influence the geometry of the catalyst complex, potentially enhancing reductive elimination and preventing catalyst deactivation pathways.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 3-alkoxypicolinic acids as ancillary ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the expected impact of the ligand structure on the reaction outcome.
Mechanistic Insights: The Role of 3-Alkoxypicolinic Acid in the Catalytic Cycle
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The catalytic cycle, typically involving a palladium(0) species, is significantly influenced by the choice of ligand. A 3-alkoxypicolinic acid ligand plays a multifaceted role in this process.
Diagram of the Suzuki-Miyaura Catalytic Cycle with a Picolinic Acid-Type Ligand
Application Notes: 3-Isopropoxypicolinic Acid for In Vitro Hypoxia Pathway Research
Introduction: A Novel Tool for Simulating Hypoxia
3-Isopropoxypicolinic acid is a derivative of picolinic acid, an organic compound that serves as a bidentate chelating agent and is a catabolite of the amino acid tryptophan.[1] In cell culture applications, this compound and similar structural analogs function as potent small molecule inhibitors of a critical class of enzymes known as Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of the HIF-1 transcription factor, marking it for rapid proteasomal degradation. By inhibiting PHD activity, this compound effectively mimics a low-oxygen (hypoxic) state at the cellular level, even under normoxic culture conditions. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of a wide array of genes involved in angiogenesis, metabolic adaptation, cell survival, and erythropoiesis.[2][3] This unique mechanism of action makes it an invaluable research tool for scientists and drug development professionals studying the cellular responses to hypoxia and the therapeutic potential of modulating the HIF pathway.
Mechanism of Action: PHD Inhibition and HIF-1α Stabilization
The HIF-1 pathway is the master regulator of the cellular response to changes in oxygen availability. The stability of the HIF-1α subunit is tightly controlled by the PHD family of enzymes (primarily PHD1, PHD2, and PHD3), which act as cellular oxygen sensors.[4]
-
Under Normoxia (Sufficient O₂): PHD enzymes utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. As a result, HIF-1α levels remain low, and hypoxia-responsive genes are not transcribed.
-
Under Hypoxia (Low O₂) or with PHD Inhibition: When oxygen levels are low, PHD enzyme activity is reduced. This compound, as a PHD inhibitor, competitively blocks the enzyme's active site, preventing the hydroxylation of HIF-1α regardless of oxygen concentration.[3] This prevents VHL-mediated degradation, causing HIF-1α to rapidly accumulate, move to the nucleus, and activate gene transcription.[2]
The diagram below illustrates this critical signaling pathway.
Core Cell Culture Applications
The ability of this compound to chemically induce a hypoxic response makes it a versatile tool for a range of in vitro studies:
-
Cancer Research: The HIF-1 pathway is often hyperactivated in solid tumors and is a key driver of tumor progression, angiogenesis, and metabolic reprogramming.[3] This compound can be used to study the effects of HIF-1α stabilization on cancer cell proliferation, migration, and resistance to therapy.
-
Ischemia and Vascular Biology: In studies related to ischemic diseases (e.g., stroke, myocardial infarction), this compound can be used to investigate the protective mechanisms activated by HIF-1, such as the upregulation of angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[5]
-
Anemia and Erythropoiesis: The gene for erythropoietin (EPO), the primary hormone regulating red blood cell production, is a major target of HIF-1. PHD inhibitors are in clinical development for treating anemia associated with chronic kidney disease.[6] Cell culture models using this compound can elucidate the molecular mechanisms of HIF-mediated EPO production.
-
Neuroprotection: There is evidence that PHD inhibitors may offer neuroprotective effects, making this compound a useful compound for in vitro models of neurodegenerative diseases.[4]
Quantitative Data Summary
The precise inhibitory concentrations (IC₅₀) for this compound are not widely published and should be determined empirically for the specific PHD isoform and cell line of interest. However, data from structurally related and well-characterized PHD inhibitors provide a useful reference for designing experiments.
| Parameter | Typical Value Range | Notes |
| PHD2 IC₅₀ | 1 nM - 10 µM | Highly dependent on compound structure. Potent inhibitors like Daprodustat (GSK1278863) have IC₅₀ values in the low nanomolar range.[7][8] |
| Cellular EC₅₀ | 10 nM - 50 µM | The effective concentration for HIF-1α stabilization in cells is typically higher than the enzymatic IC₅₀ due to factors like cell permeability and metabolism.[9] |
| Optimal Incubation Time | 4 - 24 hours | HIF-1α protein levels can be detected as early as 4 hours, with target gene expression changes often measured between 8 and 24 hours.[2][3] |
| Solvent | DMSO (Cell Culture Grade) | Prepare a high-concentration stock (e.g., 10-50 mM) and dilute to the final concentration in the culture medium. The final DMSO concentration should be ≤0.1%.[3] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
-
Materials: this compound (powder), Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh out the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Western Blot for HIF-1α Stabilization
This protocol provides a validated workflow to detect the accumulation of HIF-1α protein in cells treated with this compound.
Detailed Steps:
-
Cell Culture: Seed cells (e.g., HeLa, HEK293, Hep3B) in 6-well plates and allow them to adhere overnight.[2]
-
Treatment: Replace the medium with fresh medium containing the desired final concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 4-16 hours.[3]
-
Lysis:
-
Crucial Step: HIF-1α degrades very rapidly (~5-minute half-life) in the presence of oxygen. Perform all lysis steps on ice with ice-cold buffers.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Some protocols recommend adding CoCl₂ (a chemical hypoxia mimetic) to the lysis buffer to further preserve HIF-1α stability.[10]
-
Scrape the cells, collect the lysate, and centrifuge at >12,000 x g for 15 minutes at 4°C to pellet debris.[3]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[8]
-
Incubate the membrane with a validated primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[3]
-
Note: The post-translationally modified form of HIF-1α runs at ~116 kDa or larger.[11] A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Protocol 3: Functional Assay - VEGF Secretion via ELISA
-
Objective: To quantify the secretion of VEGF, a downstream target of HIF-1, from cells treated with this compound.
-
Materials: Cells seeded in a 24-well plate, this compound, serum-free culture medium, human VEGF ELISA kit.
-
Procedure:
-
Seed cells in a 24-well plate and grow to ~80% confluency.
-
Gently wash the cells with PBS and replace the growth medium with a low-serum or serum-free medium containing the desired concentrations of this compound or a vehicle control.
-
Incubate for 16-24 hours to allow for target gene transcription, translation, and protein secretion.
-
After incubation, carefully collect the conditioned medium from each well.
-
Centrifuge the medium at 1,000 x g for 10 minutes to remove any cells or debris.[12]
-
Perform the VEGF ELISA on the clarified supernatant according to the manufacturer's protocol.[13][14]
-
Read the absorbance on a plate reader and calculate the concentration of VEGF based on the standard curve. An increase in secreted VEGF in treated samples compared to the vehicle control indicates successful HIF pathway activation.[5]
-
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor 1 upregulation of both VEGF and ANGPTL4 is required to promote the angiogenic phenotype in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. youtube.com [youtube.com]
- 13. novamedline.com [novamedline.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Preclinical Investigation of 3-Isopropoxypicolinic Acid, a Putative HIF Prolyl Hydroxylase Inhibitor
Introduction: Targeting the Cellular Oxygen Sensing Pathway
The cellular response to changes in oxygen availability is a fundamental process critical for survival, development, and physiological homeostasis. The master regulators of this response are the Hypoxia-Inducible Factors (HIFs), a family of heterodimeric transcription factors.[1] The activity of HIF is tightly controlled by a class of oxygen-dependent enzymes known as HIF Prolyl Hydroxylase Domain enzymes (PHDs). Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for rapid proteasomal degradation.[2][3] In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and partner with HIF-β.[4][5] This active HIF complex binds to Hypoxia-Response Elements (HREs) in the genome, driving the transcription of over 100 genes involved in processes like red blood cell production (erythropoiesis), blood vessel formation (angiogenesis), and metabolic adaptation.[6][7][8]
The discovery of small molecules that can inhibit PHD enzymes, thereby stabilizing HIF even in the presence of oxygen, has opened a new therapeutic avenue for treating conditions such as the anemia associated with chronic kidney disease (CKD).[8][9][10][11] These HIF-PHD inhibitors, or "HIF stabilizers," effectively mimic the body's natural response to hypoxia.[3][12]
3-Isopropoxypicolinic acid (3-IPPA) is a compound of interest within this class. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and detailed protocols for the preclinical characterization of 3-IPPA, focusing on validating its mechanism of action and quantifying its biological effects in vitro.
Core Mechanism: HIF-α Stabilization through PHD Inhibition
The central hypothesis is that 3-IPPA acts as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for the PHD enzymes.[8][13] By blocking PHD activity, 3-IPPA prevents the hydroxylation and subsequent degradation of HIF-α. The stabilized HIF-α then initiates a downstream transcriptional cascade. Understanding this pathway is crucial for designing experiments that can effectively probe the compound's activity at each critical node.
A Phased Experimental Strategy
A robust preclinical evaluation of 3-IPPA should follow a logical, tiered approach. This ensures that each step of the mechanism is validated before proceeding to more complex functional assays. This workflow minimizes resource expenditure and provides clear go/no-go decision points.
Phase 1: In Vitro Biochemical Assays
The initial step is to determine if 3-IPPA directly inhibits the enzymatic activity of the PHD isoforms (PHD1, PHD2, and PHD3). This is typically performed using purified, recombinant human PHD enzymes. Assays like the antibody-based AlphaScreen™ or mass spectrometry methods that measure the hydroxylation of a HIF-α peptide substrate are industry standards.[14] The goal is to determine the half-maximal inhibitory concentration (IC₅₀) for each isoform.
Data Presentation: Hypothetical In Vitro Potency of 3-IPPA
The results of these assays are best summarized in a table, allowing for a quick assessment of potency and isoform selectivity.
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| 3-IPPA (Hypothetical) | 25.5 | 18.2 | 12.8 | N/A |
| Vadadustat | 15.36 | 11.83 | 7.63 | [2] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [2] |
| Molidustat | 480 | 280 | 450 | [2] |
Note: IC₅₀ values can vary significantly based on assay conditions.
Phase 2: Cellular Target Validation
Once direct enzyme inhibition is confirmed, the next critical step is to verify that 3-IPPA can penetrate the cell membrane and stabilize endogenous HIF-1α protein. The gold-standard method for this is Western blotting.
Protocol 2.1: Assessment of HIF-1α Protein Stabilization by Western Blot
Rationale: This protocol is designed to visualize and quantify the accumulation of HIF-1α protein in cells treated with 3-IPPA. Because HIF-1α is degraded within minutes under normoxic conditions, meticulous and rapid sample preparation is paramount for success.[15][16] Using nuclear extracts is often recommended as stabilized HIF-1α translocates to the nucleus.[15]
Materials:
-
Cell Line: HeLa (human cervical cancer) or Hep3B (human hepatocellular carcinoma) cells are commonly used.[2]
-
3-IPPA stock solution (e.g., 10 mM in DMSO).
-
Positive Control: CoCl₂ or a known PHD inhibitor (e.g., Daprodustat).[15]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors. The addition of CoCl₂ to the lysis buffer can further help stabilize HIF-1α during processing.[4][17]
-
Primary Antibodies: Rabbit anti-HIF-1α, Mouse anti-β-Actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
PVDF membrane, SDS-PAGE gels (e.g., 7.5%), transfer buffer, TBST buffer, ECL detection reagent.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells to be 70-80% confluent on the day of the experiment. Treat cells with varying concentrations of 3-IPPA (e.g., 0.1, 1, 10, 100 µM), a vehicle control (DMSO), and a positive control for 4-8 hours.[2]
-
Cell Lysis: Perform all subsequent steps on ice to prevent protein degradation.[4]
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.[16]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (30-50 µg is recommended for HIF-1α) per lane onto a 7.5% SDS-PAGE gel and run until the dye front reaches the bottom.[15][18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.[4][15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-HIF-1α antibody (e.g., 1:500 or 1:1000 dilution) overnight at 4°C.[18]
-
Wash the membrane 3 times for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane 3 times for 10 minutes with TBST.
-
-
Detection: Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-Actin) to ensure equal protein loading. Quantify band intensities using densitometry software.[4]
Phase 3: Cellular Functional Response
Demonstrating HIF-1α protein stabilization is a key mechanistic step. The subsequent functional validation involves showing that this stabilized protein is transcriptionally active and upregulates its target genes.
Protocol 3.1: HRE-Luciferase Reporter Assay
Rationale: This assay provides a quantitative measure of HIF transcriptional activity.[2] Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple HREs. When the stabilized HIF complex binds to these HREs, it drives luciferase expression, which can be measured as a luminescent signal. This provides a direct functional readout of the pathway's activation.[1][19]
Materials:
-
Cell Line: HEK293 (human embryonic kidney) cells are often used due to their high transfection efficiency.[2]
-
Plasmids: An HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Transfection Reagent (e.g., Lipofectamine).
-
Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System).
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293 cells with the HRE-luciferase and control plasmids according to the manufacturer's protocol. Plate the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Treatment: Treat the cells with a dose-response of 3-IPPA, vehicle control, and a positive control for 16-24 hours.
-
Cell Lysis: Wash cells with PBS and add passive lysis buffer provided with the assay kit.
-
Luminescence Measurement: Transfer the lysate to an opaque 96-well plate. Use a luminometer to measure the firefly luciferase activity, then add the second reagent to measure the Renilla luciferase activity.
-
Data Analysis: Normalize the HRE-driven firefly luciferase signal to the control Renilla luciferase signal for each well. Calculate the fold change in activity relative to the vehicle-treated control.
Protocol 3.2: Quantification of HIF Target Gene Expression by RT-qPCR
Rationale: The ultimate biological consequence of HIF stabilization is the increased transcription of target genes. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method to quantify changes in mRNA levels of specific HIF target genes, such as VEGFA (angiogenesis), SLC2A1 (GLUT1, glucose transport), and EPO (erythropoiesis).[6][7]
Materials:
-
Treated cell samples from Protocol 2.1.
-
RNA Isolation Kit (e.g., TRIzol or column-based kit).
-
cDNA Synthesis Kit.
-
qPCR Master Mix (e.g., SYBR Green-based).
-
Validated qPCR primers for target genes and a housekeeping gene.
Data Presentation: Example Human qPCR Primers for HIF Target Genes
| Gene Name | Function | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') | Reference |
| ACTB (Control) | Cytoskeleton | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT | [20] |
| VEGFA | Angiogenesis | AGGGCAGAATCATCACGAAGT | AGGGTCTCGATTGGATGGCA | [20] |
| SLC2A1 (GLUT1) | Glucose Uptake | GCTTCATTGTCGGCCTGTAT | GGCCTCTGTCCTCACGTTCA | [21] |
| EPO | Erythropoiesis | CTGGGAGCCTGCAGCTGG | CCTCAGCTGCCTCTCCCT | N/A |
| CA9 | pH Regulation | GAGGAGGATTCCCAGCCTAC | TGGAGTTGACCGGCTTTG | [1] |
Step-by-Step Methodology:
-
RNA Isolation: After cell treatment (a 24-hour treatment is often optimal for gene expression changes), lyse the cells and isolate total RNA using a commercial kit.[20] Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[20]
-
qPCR Reaction: Set up qPCR reactions containing cDNA template, forward and reverse primers for a gene of interest, and qPCR master mix. Include a no-template control for each primer set.
-
qPCR Program: Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[22]
-
Data Analysis: Determine the quantification cycle (Cq) for each reaction. Normalize the Cq value of each target gene to the Cq value of a stable housekeeping gene (e.g., ACTB). Calculate the fold change in gene expression for 3-IPPA-treated samples relative to vehicle controls using the ΔΔCq method.
Phase 4: Phenotypic Assessment
A crucial component of any drug development program is to define the compound's therapeutic window. This involves assessing its efficacy in relation to any potential toxicity. Cell viability assays are essential for determining the concentrations at which 3-IPPA might induce cell death, which would confound the interpretation of target-specific effects.
Protocol 4.1: Cell Viability and Cytotoxicity Assessment
Rationale: Cell viability assays measure the overall health of a cell population.[23][24][25] An ATP-based assay, such as CellTiter-Glo®, is a highly sensitive method that measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[25][26] This helps to distinguish between a specific pharmacologic effect and general cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a broad, logarithmic dose range of 3-IPPA (e.g., 0.01 µM to 200 µM) for a prolonged period (e.g., 48-72 hours) to capture potential anti-proliferative or cytotoxic effects.
-
Assay Procedure:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the luminescent cell viability reagent directly to the wells.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the 3-IPPA concentration and calculate the CC₅₀ (concentration causing 50% cytotoxicity) using non-linear regression.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to the in vitro characterization of this compound. By following this experimental cascade—from direct enzyme inhibition and cellular target engagement to functional transcriptional output and phenotypic viability—researchers can build a comprehensive data package. Positive results from these studies, demonstrating potent on-target activity within a safe therapeutic window, would provide a strong rationale for advancing 3-IPPA into more complex investigations, including in vivo animal models to assess its pharmacokinetic properties and its efficacy in treating conditions like renal anemia.[12][27][28]
References
- 1. Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. HIF stabilizers in the management of renal anemia: from bench to bedside to pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. anygenes.com [anygenes.com]
- 8. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 12. [PDF] Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | Semantic Scholar [semanticscholar.org]
- 13. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 19. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atlantis-press.com [atlantis-press.com]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. krcp-ksn.org [krcp-ksn.org]
- 28. Hypoxia-inducible factor activators: a novel class of oral drugs for the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of 3-Isopropoxypicolinic Acid: Dosing and Concentration for Animal Studies
Introduction: Unveiling the Therapeutic Potential of 3-Isopropoxypicolinic Acid
This compound is a synthetic chemical building block belonging to the picolinic acid derivative family.[1] While its direct biological applications are not yet extensively documented in peer-reviewed literature, its structural features suggest a potential role as a prolyl-4-hydroxylase domain (PHD) inhibitor. This class of small molecules has garnered significant interest in drug development for their ability to modulate the cellular response to hypoxia.
PHD inhibitors function by preventing the degradation of Hypoxia-Inducible Factors (HIFs), which are master transcriptional regulators of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[2][3] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-α subunit, targeting it for proteasomal degradation.[4][5] By inhibiting PHDs, compounds like this compound can mimic a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of downstream therapeutic targets.[5][6]
These application notes provide a comprehensive guide for researchers and drug development professionals to establish the appropriate dosing and concentration of this compound for in vivo animal studies. The protocols outlined herein are designed to ensure scientific integrity and provide a logical, step-by-step framework for preclinical evaluation, from initial dose-range finding to the assessment of target engagement.
Part 1: Foundational Steps - Pre-formulation and Vehicle Selection
The successful execution of animal studies hinges on the appropriate formulation of the test compound. The physicochemical properties of this compound will dictate the choice of a suitable vehicle for administration.
1.1. Physicochemical Characterization:
Before any in vivo work, it is crucial to determine the following:
-
Solubility: Assess the solubility of this compound in a range of pharmaceutically acceptable solvents (e.g., water, saline, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO), and various oils).
-
Stability: Evaluate the stability of the compound in the chosen solvent systems under different storage conditions (e.g., temperature, light exposure).
1.2. Protocol for Vehicle Selection:
-
Initial Solubility Screening:
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.
-
Serially dilute the stock solution into aqueous vehicles (e.g., saline, PBS) to determine the maximum concentration that remains in solution without precipitation.
-
-
Selection of a Suitable Vehicle:
-
For oral administration (gavage), an aqueous suspension or solution is often preferred. If the compound has poor aqueous solubility, a suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose can be used.
-
For intravenous administration, the compound must be fully dissolved. A co-solvent system (e.g., a mixture of saline, ethanol, and polyethylene glycol) may be necessary. Ensure the final concentration of any organic solvent is below established toxicity limits for the chosen animal model.
-
-
Vehicle Toxicity:
-
Administer the chosen vehicle alone to a small cohort of animals to ensure it does not produce any adverse effects that could confound the study results.
-
Part 2: Pharmacokinetic Profiling of this compound
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing a rational dosing schedule. A pilot pharmacokinetic (PK) study will provide critical data on the compound's half-life, bioavailability, and peak plasma concentrations.
2.1. Experimental Protocol for a Pilot PK Study in Rodents (Mice or Rats):
-
Animal Model: Utilize a common rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dose Groups:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-5 mg/kg) to assess the compound's distribution and elimination.
-
Oral (PO) Gavage Group: Administer a single oral dose (e.g., 10-50 mg/kg) to determine oral bioavailability.
-
-
Blood Sampling: Collect blood samples at multiple time points post-administration. A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
-
Sample Processing and Analysis:
-
Process blood samples to isolate plasma.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key PK parameters.
-
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum (peak) plasma concentration |
| Tmax | Time to reach Cmax |
| t1/2 | Elimination half-life |
| AUC | Area under the plasma concentration-time curve |
| Bioavailability (%) | The fraction of the oral dose that reaches systemic circulation |
Part 3: Dose-Range Finding and Tolerability Studies
A dose-escalation study is essential to identify a range of doses that are well-tolerated by the animals and to establish the maximum tolerated dose (MTD).
3.1. Experimental Protocol for a Dose-Escalation Study:
-
Animal Model: Use the same species and strain as intended for future efficacy studies.
-
Dose Escalation:
-
Start with a low dose, informed by any available in vitro data or literature on similar compounds.
-
Administer progressively higher single doses to small groups of animals (n=3-5 per group). A common dose escalation scheme is a modified Fibonacci sequence.
-
-
Monitoring:
-
Observe the animals for clinical signs of toxicity for a set period (e.g., 7-14 days), including changes in weight, behavior, and overall health.
-
At the end of the observation period, perform a gross necropsy and consider histopathological analysis of key organs for higher dose groups or if clinical signs are observed.
-
-
Determining the MTD: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Part 4: In Vivo Target Engagement and Pharmacodynamic Assessment
Once a tolerated dose range is established, it is crucial to confirm that this compound is engaging its intended target (PHD enzymes) and eliciting the expected biological response (HIF-α stabilization).
4.1. Experimental Protocol for Pharmacodynamic (PD) Studies:
-
Dose Groups: Based on the PK and tolerability data, select 3-4 dose levels for administration.
-
Tissue Collection: At a time point consistent with the Tmax from the PK study, euthanize the animals and collect relevant tissues. For PHD inhibitors, the kidney and liver are key target organs for erythropoietin (EPO) and hepcidin regulation, respectively.[6]
-
Biomarker Analysis:
-
HIF-α Stabilization: Use Western blotting or immunohistochemistry to measure the protein levels of HIF-1α and HIF-2α in tissue lysates.
-
HIF Target Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of HIF-responsive genes, such as EPO, VEGF, and genes involved in iron metabolism.[2]
-
| Dose of this compound (mg/kg) | Relative HIF-1α Protein Level (Fold Change) | Relative EPO mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| 10 | 2.5 | 3.2 |
| 30 | 5.8 | 8.5 |
| 100 | 12.1 | 25.4 |
Visualization of Key Concepts
Caption: Mechanism of HIF-1α regulation and the action of this compound.
Caption: Logical progression of preclinical in vivo studies.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial preclinical evaluation of this compound. By systematically determining the compound's pharmacokinetic profile, establishing a well-tolerated dose range, and confirming in vivo target engagement, researchers can confidently design subsequent efficacy studies. This methodical approach is paramount for advancing our understanding of this compound's therapeutic potential and ensuring the generation of high-quality, reproducible data.
References
- 1. This compound [benchchem.com]
- 2. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of 3-Isopropoxypicolinic Acid in Human Plasma
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of 3-Isopropoxypicolinic acid in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. The method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] With a rapid analysis time and high sensitivity, this method is well-suited for pharmacokinetic studies and therapeutic drug monitoring in drug development.
Introduction
This compound is a chemical building block of interest in both agricultural and pharmaceutical research.[5] As a derivative of picolinic acid, it serves as a versatile intermediate for the synthesis of novel active compounds.[5] Given its potential applications, it is crucial to have a reliable analytical method to quantify its concentration in biological matrices for pharmacokinetic and toxicokinetic assessments. This document provides a comprehensive guide for the quantification of this compound in human plasma using UPLC-MS/MS, a technique renowned for its sensitivity and selectivity in small molecule analysis.[6][7]
Scientific Rationale and Method Selection
The selection of the analytical methodology was driven by the physicochemical properties of this compound (Molecular Weight: 181.19 g/mol ) and the complex nature of the biological matrix (human plasma).[8]
-
Sample Preparation: Plasma contains a high concentration of proteins that can interfere with analysis and damage analytical instrumentation.[9][10] Protein precipitation was selected as the sample preparation method due to its simplicity, speed, and efficiency in removing the bulk of proteins. Acetonitrile is a common and effective solvent for this purpose.[11][12][13]
-
Analytical Technique: UPLC-MS/MS is the gold standard for quantitative bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[14][15] The UPLC system provides superior chromatographic resolution and reduced run times compared to conventional HPLC.[16] The triple quadrupole mass spectrometer offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[6][7]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. This compound [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Andrews University - Virtual tour [andrews.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. a protein precipitation extraction method [protocols.io]
- 14. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 3-Isopropoxypicolinic Acid for Experimental Use: Application Notes and Protocols
Abstract: This document provides a comprehensive guide for the formulation of 3-Isopropoxypicolinic acid (CAS No. 317334-97-7), a versatile pyridine carboxylic acid derivative utilized in agrochemical and pharmaceutical research.[1] Given the limited publicly available data on its physicochemical properties, this guide synthesizes information from structurally related analogs and established formulation principles to provide robust protocols for both in vitro and in vivo experimental use. The protocols emphasize the rationale behind vehicle selection, preparation of stock and working solutions, and quality control considerations to ensure experimental reproducibility and integrity.
Introduction and Physicochemical Profile
This compound is a derivative of the picolinic acid scaffold, which is known for its role in various biological processes and as a key component in the development of novel active molecules.[1] Picolinic acid and its derivatives are recognized for their metal-chelating properties and diverse pharmacological activities.[2][3] The addition of an isopropoxy group at the 3-position of the pyridine ring increases the lipophilicity of the molecule compared to its parent compound, picolinic acid, which is expected to influence its solubility and formulation requirements.
A thorough understanding of the compound's physicochemical properties is the cornerstone of developing a successful formulation strategy. While experimental data for this compound is scarce, we can infer key parameters from its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | Picolinic Acid (Parent Compound) | 3-Hydroxypicolinic Acid |
| CAS Number | 317334-97-7 | 98-98-6 | 874-24-8 |
| Molecular Formula | C₉H₁₁NO₃ | C₆H₅NO₂ | C₆H₅NO₃ |
| Molecular Weight | 181.19 g/mol | 123.11 g/mol | 139.11 g/mol |
| Appearance | Solid (predicted) | White solid | Solid |
| Aqueous Solubility | Predicted to be low to moderate. The isopropoxy group likely reduces solubility compared to picolinic acid. | Highly soluble (~862.5 g/kg at 293 K)[4] | Data not readily available, but the hydroxyl group suggests some aqueous solubility. |
| Organic Solvent Solubility | Predicted to be soluble in DMSO, ethanol, and other common organic solvents. | Soluble in ethanol (~57.1 g/kg at 293 K) and acetonitrile (~17.0 g/kg at 293 K)[4] | Data not readily available. |
| pKa (Carboxylic Acid) | Estimated: 4.0 - 5.5 | ~5.2 | A predicted acidic pKa of 0.41 and a basic pKa of 6.12 have been reported.[5] |
Disclaimer: The solubility and pKa values for this compound are estimations based on its chemical structure and data from analogous compounds. It is strongly recommended that researchers perform their own solubility and stability tests in the selected vehicles to ensure the accuracy and reliability of their experiments.
Formulation for In Vitro Applications
For in vitro studies, such as cell-based assays, the primary goal is to achieve complete solubilization of the compound while minimizing vehicle-induced toxicity. Dimethyl sulfoxide (DMSO) is a common solvent of choice due to its strong solubilizing power for a wide range of organic molecules.[6]
Rationale for Vehicle Selection
-
Initial Solubilization: DMSO is an excellent solvent for creating high-concentration stock solutions of hydrophobic compounds.[6]
-
Biocompatibility: In most cell-based assays, final DMSO concentrations of ≤0.5% are well-tolerated by a wide variety of cell lines. However, it is crucial to include a vehicle-only control in all experiments to account for any potential effects of the solvent on the biological system.
Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 18.12 mg of the compound (Molecular Weight = 181.19 g/mol ).
-
Solubilization: Add the appropriate volume of high-purity, sterile-filtered DMSO. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.
Protocol: Preparation of Working Solutions for Cell-Based Assays
-
Serial Dilution: Prepare intermediate dilutions of the 100 mM stock solution in either DMSO or sterile cell culture medium.
-
Final Dilution: Add the final volume of the diluted compound to the cell culture medium to achieve the desired final concentration. Ensure the final concentration of DMSO is kept consistent across all treatments and is below the cytotoxic threshold for the specific cell line being used (typically ≤0.5%).
Workflow for In Vitro Formulation
Caption: Workflow for preparing this compound solutions for in vitro use.
Formulation for In Vivo Applications
Formulating compounds for in vivo studies presents greater challenges, as the vehicle must be non-toxic, biocompatible, and capable of delivering the desired dose effectively.[7] The choice of vehicle depends heavily on the compound's solubility, the required dose, the route of administration, and the animal species.
Decision-Making for In Vivo Vehicle Selection
The following diagram outlines a decision-making process for selecting an appropriate in vivo formulation strategy.
Caption: Decision tree for selecting an in vivo formulation strategy.
Protocol 1: Aqueous Solution with pH Adjustment
This method is suitable for weakly acidic compounds like this compound, provided the required concentration is achievable.
-
Vehicle Preparation: Start with a common aqueous vehicle such as 0.9% saline or Phosphate Buffered Saline (PBS).
-
Initial Suspension: Add the weighed this compound to the vehicle and stir to create a suspension.
-
pH Adjustment: Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise while continuously monitoring the pH. As the pH increases above the compound's pKa, the carboxylic acid group will be deprotonated, forming a more soluble salt.
-
Dissolution: Continue adding the base until the compound is fully dissolved. Aim for a final pH that is physiologically compatible (typically between 6.5 and 8.0 for many administration routes).
-
Final Volume: Adjust the final volume with the vehicle to achieve the target concentration.
-
Sterilization: If required (e.g., for intravenous administration), filter the final solution through a 0.22 µm sterile filter.
Protocol 2: Aqueous Suspension
If the required dose is high and cannot be achieved in a solution, a homogenous and stable suspension is a common alternative.[8]
-
Vehicle Preparation: Prepare a solution of a suspending agent. A common choice is 0.5% (w/v) sodium carboxymethylcellulose (CMC) in purified water. To do this, slowly add 0.5 g of low-viscosity CMC to 100 mL of water while stirring vigorously to prevent clumping.
-
Wetting the Compound: In a separate container, wet the weighed this compound powder with a small amount of the CMC vehicle to form a smooth paste. This prevents the powder from clumping when added to the bulk vehicle.
-
Preparation of Suspension: Gradually add the remaining CMC vehicle to the paste while stirring or homogenizing to achieve a uniform suspension.
-
Homogenization: For improved stability and particle size distribution, the suspension can be further processed using a mechanical homogenizer.
-
Storage and Use: Store the suspension at 2-8°C. Always ensure the suspension is thoroughly mixed before each dose is drawn to guarantee dose uniformity.
Quality Control
To ensure the reliability of experimental results, it is essential to verify the concentration and stability of the prepared formulations.
-
Concentration Verification: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying picolinic acid derivatives.[9] A calibration curve should be generated using analytical standards to accurately determine the concentration of the dosing formulation.
-
Stability Assessment: The stability of the formulation under storage conditions should be assessed. This can be done by analyzing the concentration of the compound in the formulation at different time points. For suspensions, visual inspection for any signs of irreversible aggregation or settling is also important.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general laboratory safety precautions should be followed based on the data for related pyridine carboxylic acids.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
By following these guidelines and protocols, researchers can prepare consistent and reliable formulations of this compound for a variety of experimental applications, thereby enhancing the quality and reproducibility of their scientific findings.
References
- 1. This compound [benchchem.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Showing Compound 3-Hydroxypicolinic acid (FDB029323) - FooDB [foodb.ca]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. future4200.com [future4200.com]
- 9. tjpsj.org [tjpsj.org]
Troubleshooting & Optimization
Troubleshooting 3-Isopropoxypicolinic acid synthesis side reactions
Technical Support Center: Synthesis of 3-Isopropoxypicolinic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield of my target molecule, this compound. What are the most common causes?
A low yield in the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from 3-hydroxypicolinic acid and an isopropylating agent, can stem from several factors. The most common issues are incomplete reaction and competing side reactions.
Troubleshooting Low Yield:
-
Incomplete Deprotonation: The first step is the deprotonation of the hydroxyl group on 3-hydroxypicolinic acid to form a nucleophilic alkoxide. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
-
Recommendation: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation. A less reactive but often effective alternative is potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO, which may require higher temperatures.[1]
-
-
Poor Nucleophilic Attack (Sₙ2 Reaction): The reaction proceeds via an Sₙ2 mechanism where the alkoxide attacks the isopropylating agent.[2][3][4]
-
Steric Hindrance: Isopropyl halides (e.g., 2-bromopropane) are secondary halides and are more sterically hindered than primary halides, making them less ideal for Sₙ2 reactions.[4][5] This can lead to slower reaction rates and lower yields.
-
Recommendation: Ensure adequate reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Competing Elimination (E2) Reaction: The use of a strong, sterically hindered base with a secondary halide can favor an E2 elimination reaction, where the isopropylating agent is converted to propene gas instead of participating in the desired ether synthesis.[5]
-
Recommendation: Use a less hindered base if elimination is suspected. Running the reaction at a lower temperature can also favor the Sₙ2 pathway over E2.
-
Q2: My product is impure. What is the most likely side product, and how can I prevent its formation?
The most common and problematic side product in this synthesis is the N-alkylated isomer, 1-isopropyl-3-hydroxypicolinium salt or its corresponding zwitterion, 1-isopropyl-3-oxopyridin-1-ium-2-carboxylate. This arises from the alkylation of the pyridine nitrogen instead of the hydroxyl oxygen.
The deprotonated 3-hydroxypicolinic acid is an ambident nucleophile, meaning it can react at two different sites: the oxygen or the nitrogen.[1][6] The selectivity between O-alkylation (desired) and N-alkylation (undesired) is a classic challenge in pyridine chemistry.[1][7]
Mechanism of Side Product Formation
The diagram below illustrates the desired O-alkylation pathway versus the competing N-alkylation side reaction.
Caption: Competing O- vs. N-alkylation pathways.
Strategies to Maximize O-Alkylation Selectivity:
Controlling the regioselectivity is critical and depends heavily on the reaction conditions.
| Parameter | Condition Favoring O-Alkylation (Desired) | Condition Favoring N-Alkylation (Side Product) | Rationale |
| Counter-ion / Base | Li⁺, Na⁺, K⁺ (Harder Cations) | Ag⁺, Cs⁺ (Softer Cations) | According to Hard-Soft Acid-Base (HSAB) theory, the oxygen anion is a "hard" nucleophile and prefers to react with hard electrophiles. The nitrogen is a "softer" nucleophile. The choice of counter-ion from the base can influence the reactivity of the nucleophilic sites.[8] |
| Solvent | Polar Protic (e.g., Ethanol) or Aprotic (e.g., THF, DMF) | Non-polar solvents | Polar solvents can solvate the oxygen anion, potentially hindering its reactivity, but often reaction conditions (base/halide combination) are the dominant factor.[8] Extensive screening is often necessary. |
| Leaving Group | Iodide > Bromide > Chloride | Sulfonates (e.g., Tosylates) | Better leaving groups (like iodide) promote faster Sₙ2 reactions. The choice can sometimes influence selectivity, though this is less predictable. |
| Temperature | Lower Temperature | Higher Temperature | O-alkylation is often the kinetically favored product, while the N-alkylated product can be more thermodynamically stable. Running the reaction at the lowest feasible temperature can favor the kinetic product. |
Recommended Protocol for Selective O-Alkylation:
This protocol is a starting point and may require optimization.
-
Drying: Thoroughly dry the 3-hydroxypicolinic acid starting material and the solvent (e.g., THF or DMF) to prevent side reactions with water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Deprotonation: Suspend 3-hydroxypicolinic acid (1.0 eq) in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen evolution ceases.
-
Alkylation: Add 2-iodopropane (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up & Purification: Quench the reaction carefully with water. Adjust the pH to ~4-5 with dilute HCl. The product may precipitate or can be extracted with an organic solvent like ethyl acetate. Further purification can be achieved by recrystallization or column chromatography.
Q3: Besides N-alkylation, are there other potential side products I should be aware of?
Yes, two other side products can sometimes be observed, depending on the reaction conditions.
-
Isopropyl 3-isopropoxypicolinate (Ester Formation): If the reaction is run under harsh conditions or if there is an excess of the alkylating agent and base, the carboxylic acid moiety can also be alkylated to form an isopropyl ester.
-
Identification: This byproduct will be more non-polar than the desired product on TLC and will have a characteristic ester peak in its IR spectrum (~1730 cm⁻¹). Mass spectrometry will show a corresponding increase in molecular weight.
-
Mitigation & Removal: Use a stoichiometric amount of the alkylating agent. If the ester forms, it can be hydrolyzed back to the carboxylic acid by a basic workup (e.g., with dilute NaOH) followed by re-acidification.
-
-
Unreacted 3-hydroxypicolinic acid: Incomplete reaction will leave starting material in your final product.
-
Identification: This can be easily identified by TLC or LC-MS by comparing with a standard of the starting material.
-
Removal: The starting material is more polar and has different acidity compared to the product. It can often be removed by careful pH adjustment during aqueous workup or by column chromatography.
-
The following diagram outlines a general troubleshooting workflow when encountering common issues.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Isopropoxypicolinic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive technical resource for the synthesis of 3-isopropoxypicolinic acid. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to empower you with the knowledge to optimize your experimental outcomes. Our approach is grounded in established chemical principles and practical, field-tested insights.
Part 1: Understanding the Core Synthesis
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group on an electron-deficient pyridine ring by an isopropoxide nucleophile. The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, facilitates this type of reaction, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[1][2][3][4]
The general transformation is depicted below:
Caption: Generalized SNAr mechanism for the synthesis.
Key factors influencing the success of this synthesis include the choice of starting material (specifically the leaving group), the source and handling of the isopropoxide, solvent, and reaction temperature.
Part 2: Troubleshooting Guide - A Deeper Dive
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction is sluggish, and I'm seeing a low yield. What are the primary factors to investigate?
A low yield is a common hurdle. Let's break down the potential culprits and how to address them systematically.
Causality and Strategic Solutions:
-
Leaving Group Reactivity: The nature of the leaving group on the picolinic acid starting material is paramount. For SNAr reactions, the reactivity of halogens typically follows the order F > Cl > Br > I.[5] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. If you are using a less reactive leaving group like chlorine or bromine, more forcing conditions (e.g., higher temperatures, longer reaction times) may be necessary.
-
Nucleophile Potency: The isopropoxide nucleophile must be sufficiently reactive.
-
In-situ Generation: While convenient, generating sodium isopropoxide in situ from isopropanol and a base like sodium hydride (NaH) can introduce trace amounts of water if the reagents or glassware are not perfectly dry. Water will protonate the isopropoxide, diminishing its nucleophilicity.
-
Recommendation: For critical, small-scale reactions, consider using commercially available, anhydrous sodium isopropoxide. If generating it in situ, ensure your isopropanol is anhydrous and that the reaction of the alcohol with the base is complete before adding the picolinic acid derivative.
-
-
Solvent Effects: The solvent plays a critical role in SNAr reactions.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are generally preferred.[6] They effectively solvate the cation (e.g., Na+) of the alkoxide, leaving the isopropoxide anion more "naked" and, therefore, more nucleophilic.
-
Non-polar Solvents: Solvents like toluene are less effective at stabilizing the charged Meisenheimer intermediate, which can slow the reaction rate.[6]
-
-
Reaction Temperature: Temperature is a critical parameter to optimize. Some SNAr reactions on less reactive substrates may require elevated temperatures, potentially up to 150°C, to proceed at a reasonable rate.[5] However, excessively high temperatures can lead to decomposition.
Optimization Workflow:
References
Technical Support Center: Purification of 3-Isopropoxypicolinic Acid
Welcome to the technical support center for 3-Isopropoxypicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream success and regulatory compliance.
This document moves beyond simple protocols to explain the why behind the purification challenges and troubleshooting steps. We will explore the common issues encountered during crystallization and chromatography, grounded in the physicochemical properties of picolinic acid derivatives.
Understanding the Molecule: Key Purification Challenges
This compound possesses a unique combination of functional groups that influence its purification profile:
-
A Pyridine Ring: The basic nitrogen atom can interact strongly with acidic stationary phases (like silica gel), leading to peak tailing and potential degradation.
-
A Carboxylic Acid Group: This acidic moiety allows for pH-dependent solubility manipulation but can also interact with basic sites on purification media. Its ability to form hydrogen bonds can influence crystal packing.
-
An Isopropoxy Group: This adds lipophilicity to the molecule, affecting its solubility in organic solvents.
The interplay of these groups means that successful purification requires a carefully considered strategy.
Troubleshooting Crystallization
Crystallization is often the most efficient method for purifying multi-gram quantities of this compound. However, several issues can arise.
Issue 1: Product Fails to Crystallize, Oiling Out
Symptom: Upon cooling or addition of an anti-solvent, the product separates as a viscous liquid or oil instead of a crystalline solid.
Root Cause Analysis: "Oiling out" typically occurs when the supersaturation of the solution is too high, or when impurities are present that inhibit the formation of a stable crystal lattice. The high solubility of picolinic acid derivatives in certain polar solvents can exacerbate this issue.[1]
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slow Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature, and then gradually cool it further.
-
Slow Anti-Solvent Addition: Add the anti-solvent dropwise to a vigorously stirred solution of the compound. Add it at the saturation point at a slightly elevated temperature.
-
-
Solvent System Optimization: The choice of solvent is paramount. Based on data for the parent picolinic acid, which is highly soluble in water and less so in ethanol and acetonitrile, a solvent screen is recommended.[1]
-
Primary Solvents (for dissolving): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate.
-
Anti-Solvents (for precipitating): Heptane, Hexane, Toluene, Diethyl Ether, Water (depending on the primary solvent).
-
-
Seeding: Introduce a few seed crystals of pure this compound into the solution just as it becomes cloudy. This provides a template for crystal growth and can bypass the energy barrier for nucleation.
Troubleshooting Flowchart: Product Oiling Out
Caption: Decision tree for troubleshooting crystallization failure.
Issue 2: Poor Recovery After Crystallization
Symptom: The final isolated yield is significantly lower than expected.
Root Cause Analysis: This is often due to the high solubility of the product in the chosen solvent system, even at low temperatures. It can also be caused by using an excessive amount of solvent for dissolution or washing.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Select an Effective Anti-Solvent: A good anti-solvent will cause the product to be highly insoluble while keeping impurities dissolved.
-
pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent. In aqueous or alcoholic solutions, carefully adjusting the pH towards its pI (isoelectric point) with a dilute acid can dramatically decrease its solubility and improve recovery.
-
Concentrate the Mother Liquor: The filtrate after crystallization can be concentrated and a second crop of crystals can be obtained, which may be combined with the first if purity is acceptable.
Troubleshooting Chromatographic Purification
For high-purity requirements or when crystallization fails, column chromatography is the method of choice.
Issue 1: Significant Peak Tailing on Silica Gel
Symptom: On a standard silica gel column, the product peak is broad and asymmetrical (tails), leading to poor separation and recovery.
Root Cause Analysis: The basic nitrogen on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via acid-base interactions.[2] This causes some molecules to "stick" to the column, eluting much later than the bulk material and causing the characteristic tail.
Solutions:
-
Mobile Phase Modification:
-
Add a Competitive Base: Including a small amount of a volatile base like triethylamine (0.1-1%) or pyridine in the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks.
-
Add an Acid (for Reverse Phase): In reverse-phase (C18) HPLC, adding 0.1% formic acid or acetic acid to the mobile phase can protonate the pyridine nitrogen, ensuring consistent interaction with the stationary phase and improving peak shape.[3]
-
-
Stationary Phase Selection:
-
Neutralized Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing 1% triethylamine before packing the column.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.
-
Reverse-Phase Chromatography (C18): This is often the most effective method, separating compounds based on hydrophobicity.
-
Table 1: Example HPLC Gradient for Purity Analysis
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
This is a starting point and should be optimized for your specific system and impurity profile. A similar gradient can be used for preparative HPLC on a C18 column.[1][2]
Issue 2: Co-elution of Structurally Similar Impurities
Symptom: Impurities, such as starting materials (e.g., 3-hydroxypicolinic acid) or reaction byproducts, elute at the same or very similar retention times as the desired product.
Root Cause Analysis: The polarity of the impurities is too close to that of the product for the chosen chromatographic system to resolve.
Solutions:
-
Optimize Mobile Phase Polarity:
-
Normal Phase: Use a less polar solvent system (e.g., switch from ethyl acetate/heptane to dichloromethane/methanol) to increase the separation between peaks. Isocratic elution (holding the solvent mixture constant) can sometimes improve the resolution of closely eluting compounds compared to a steep gradient.
-
Reverse Phase: A shallower gradient (e.g., increasing the organic phase by 1% per minute instead of 5%) will provide better resolution.
-
-
Change Selectivity:
-
Different Stationary Phase: If a C18 column doesn't provide separation, try a phenyl-hexyl or cyano (CN) column, which offer different separation mechanisms (pi-pi interactions, dipole-dipole interactions).
-
Different Solvent System: Switching from an acetonitrile/water system to a methanol/water system in reverse-phase can alter the selectivity and may resolve the co-eluting peaks.
-
Workflow for Method Development in Chromatography
Caption: General workflow for chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: My final product has a yellow or brown tint. How can I remove the color?
A: Colored impurities are often highly conjugated organic molecules. They can typically be removed by treating a solution of your product with activated carbon, followed by filtration through a pad of Celite to remove the carbon fines before crystallization. Alternatively, multiple recrystallizations may be necessary.
Q2: What is the expected melting point of this compound?
Q3: How should I store the purified this compound?
A: The compound should be stored in a cool, dry, dark place under an inert atmosphere (like nitrogen or argon) to prevent potential degradation.[5] For long-term storage, keeping it at -20°C is recommended.
Q4: What are the best analytical techniques to confirm the purity of my final product?
A: A combination of techniques is recommended for full characterization:
-
HPLC/UPLC: To determine purity as a percentage (e.g., >99% by peak area).
-
LC-MS: To confirm the molecular weight of the main peak.
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any residual solvents or impurities.
-
Melting Point: As a general indicator of purity.
References
Technical Support Center: Navigating the Challenges in HPLC Analysis of 3-Isopropoxypicolinic Acid
Welcome to our specialized resource center, meticulously designed for researchers, analytical scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the specific challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Isopropoxypicolinic acid. Our approach is rooted in fundamental chromatographic principles and practical, field-proven expertise to ensure scientific integrity and robust analytical outcomes.
Understanding the Analyte: this compound
A successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. This compound is a derivative of picolinic acid, featuring a pyridine ring, a carboxylic acid group, and an isopropoxy substituent. This unique combination of functional groups gives it a distinct chemical personality that directly influences its behavior during chromatographic separation.
-
Amphoteric Nature: The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen makes the molecule's net charge highly dependent on the pH of the mobile phase.
-
Polarity and Hydrophobicity: The pyridine ring and carboxylic acid impart significant polarity, while the isopropoxy group adds a degree of hydrophobicity. This dual character requires a careful balancing act in method development.
-
Chelating Properties: Picolinic acid and its derivatives are known for their ability to chelate metals. This can be a source of peak tailing if there are metal contaminants in the sample, mobile phase, or HPLC system hardware.
While specific experimental data for this compound is not widely published, we can estimate its properties based on analogous structures like picolinic and 3-hydroxypicolinic acid.
-
Estimated pKa: We can anticipate two pKa values: one for the carboxylic acid group (around 2-4) and another for the pyridine nitrogen (around 5-6).
-
Estimated UV λmax: The pyridine chromophore suggests a maximum UV absorbance in the range of 260-280 nm. For instance, picolinic acid has a UV absorbance maximum at approximately 265 nm.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound peak is severely tailing. What is the most likely cause and how can I fix it?
Peak tailing is the most common issue for this type of analyte. It typically arises from unwanted secondary interactions between the analyte and the stationary phase.[2]
-
Causality: The primary cause is often the interaction of the protonated basic pyridine nitrogen with acidic, ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[3] This secondary ionic interaction is a different retention mechanism from the primary reversed-phase (hydrophobic) mechanism, leading to a "tail" on the peak.
-
Solutions:
-
Mobile Phase pH Adjustment: Lower the pH of your mobile phase to be at least 2 units below the pKa of the silanol groups (typically < pH 4). A pH of 2.5-3.0 is often effective at neutralizing the silanols, thus minimizing these secondary interactions.[4]
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping have a much lower concentration of residual silanols, making them less prone to this issue.
-
Competitive Mobile Phase Additives: If pH adjustment is not sufficient, consider adding a small amount of a competing base, like 0.1% Triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte. Be aware that TEA can suppress MS signals and has a high UV cutoff.
-
Q2: I'm having trouble getting enough retention for this compound on my C18 column. What are my options?
Due to its polar nature, achieving adequate retention in reversed-phase chromatography can be challenging, especially with highly aqueous mobile phases.[5][6]
-
Causality: In reversed-phase HPLC, retention is driven by hydrophobic interactions. Highly polar compounds have a weak affinity for the nonpolar stationary phase and a strong affinity for the polar mobile phase, causing them to elute quickly, often near the solvent front.
-
Solutions:
-
Reduce Organic Modifier: The most straightforward approach is to decrease the percentage of acetonitrile or methanol in your mobile phase. This increases the polarity of the mobile phase, promoting greater interaction between the analyte and the stationary phase.
-
Optimize Mobile Phase pH: Ensure the pH is adjusted to suppress the ionization of the carboxylic acid group (pH < pKa, e.g., pH 2.5-3.0). The neutral form of the molecule is more hydrophobic and will be better retained.
-
Switch to a Polar-Embedded or Phenyl Column: Polar-embedded columns have a polar group incorporated near the base of the alkyl chain, which helps to prevent phase collapse in highly aqueous mobile phases and provides an alternative selectivity for polar analytes. Phenyl columns can offer enhanced retention through π-π interactions with the pyridine ring.[7]
-
Consider HILIC: If reversed-phase methods fail to provide adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase, which is ideal for retaining and separating very polar compounds.
-
Troubleshooting Guide: A Systematic Approach
This section provides structured workflows for diagnosing and resolving common issues.
Problem 1: Inconsistent Retention Times
Retention time stability is critical for reliable quantification. Drifting retention times often point to an un-equilibrated system or unstable mobile phase conditions.
Troubleshooting Workflow for Retention Time Instability
Caption: A logical workflow for troubleshooting retention time variability.
Experimental Protocol: Mobile Phase Preparation and System Equilibration
-
Buffer Preparation: To prepare a 25 mM potassium phosphate buffer at pH 3.0, dissolve approximately 3.4 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer through a 0.45 µm filter before use.
-
Mobile Phase Formulation: For a 90:10 (v/v) aqueous:organic mobile phase, combine 900 mL of the prepared buffer with 100 mL of HPLC-grade acetonitrile. Degas the final mobile phase before use.
-
System Equilibration: Before running any samples, flush the column with the initial mobile phase composition at the analytical flow rate for at least 10-20 column volumes. For a standard 4.6 x 150 mm column, this equates to a 20-40 minute equilibration time at 1 mL/min. Monitor the baseline and backpressure until they are stable.
Problem 2: Poor Peak Shape (Tailing)
As discussed in the FAQs, peak tailing is a frequent challenge. This workflow provides a comprehensive diagnostic path.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to diagnosing and resolving peak tailing.
Data Summary and Recommended Starting Conditions
For initial method development, the following conditions provide a robust starting point.
| Parameter | Reversed-Phase Recommendation | HILIC Recommendation | Rationale |
| Column | C18 or Polar-Embedded C18, 3-5 µm | Bare Silica or Diol, 3-5 µm | C18 is a good first choice; polar-embedded phases offer better stability in high aqueous mobile phases. HILIC is for when RP fails.[7] |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 3.0 | 10 mM Ammonium Formate in 90:10 ACN:Water, pH 3.5 | Buffered aqueous phase to control pH and ensure analyte ionization state is consistent.[7] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier for both modes. |
| Gradient | 5% B to 50% B over 15 minutes | 95% B to 70% B over 15 minutes | A generic gradient to scout for the analyte's elution profile. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. |
| Temperature | 35 °C | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 265 nm (estimated) | UV at 265 nm (estimated) | Based on the UV absorbance of the picolinic acid chromophore.[1] |
| Injection Volume | 5-10 µL | 2-5 µL | Smaller injection volumes are recommended for HILIC to avoid peak distortion. |
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. This compound [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Picolinic Acid | SIELC Technologies [sielc.com]
- 7. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming solubility issues with 3-Isopropoxypicolinic acid in aqueous solutions
Overcoming Solubility Challenges in Aqueous Solutions for Research Applications
Introduction
3-Isopropoxypicolinic acid is a versatile pyridine derivative used as a key building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries.[1] While its structural backbone, picolinic acid, is highly soluble in water[2][3][4], the addition of the lipophilic isopropoxy group significantly reduces its aqueous solubility at neutral pH. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively overcome these solubility challenges, ensuring reliable and reproducible experimental outcomes.
Part 1: Understanding the Solubility Challenge
Why is this compound Poorly Soluble in Neutral Water?
The solubility of a molecule is governed by the balance of its hydrophilic (water-loving) and hydrophobic (water-fearing) properties. This compound contains:
-
A hydrophilic pyridine ring and a carboxylic acid group: These parts of the molecule can form hydrogen bonds with water.
-
A hydrophobic isopropoxy group: This nonpolar alkyl group repels water molecules, favoring a non-aqueous environment.
At neutral pH (e.g., pH 7.0-7.4), the carboxylic acid group is only partially ionized. The dominant neutral form of the molecule, combined with the hydrophobic isopropoxy group, leads to poor solubility in water.
Physicochemical Properties Profile
| Property | Value / Inferred Characteristic | Rationale & Significance |
| Molecular Formula | C₉H₁₁NO₃ | - |
| Molecular Weight | 181.19 g/mol | [5] |
| Appearance | White to off-white powder | Visual identification. |
| Aqueous Solubility | Poor at neutral pH | The hydrophobic isopropoxy group counteracts the hydrophilic parts of the molecule. |
| pKa (Predicted) | ~4-5 | As a carboxylic acid, it is a weak acid. The exact pKa is not readily published, but it is expected to be in the typical range for carboxylic acids. Solubility will therefore be highly pH-dependent.[6] |
Part 2: Troubleshooting Guide & FAQs
This section provides a series of questions and answers designed to guide you through the process of solubilizing this compound, from the simplest methods to more advanced techniques.
Q1: I'm starting a new experiment. What is the most direct and effective method to dissolve this compound in an aqueous buffer?
Answer: pH Adjustment.
The most effective initial strategy is to increase the pH of the solution. By raising the pH above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.[7][8][9] This technique is simple, cost-effective, and easy to implement.[]
-
Objective: To prepare a stock solution of this compound by converting it to its soluble salt form in situ.
-
Materials:
-
This compound
-
Deionized water or desired buffer (e.g., PBS, TRIS)
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
-
Methodology:
-
Weigh the desired amount of this compound and add it to a beaker or flask.
-
Add approximately 80% of the final desired volume of water or buffer. The compound will likely form a slurry or suspension.
-
Begin stirring the suspension.
-
While monitoring the pH with a calibrated meter, add the 1 M NaOH or KOH solution dropwise.
-
Observe the suspension. As the pH increases, the solid will begin to dissolve.
-
Continue adding base until all the solid has completely dissolved, resulting in a clear solution.
-
Critical Step: Target a final pH that is at least 2 units above the estimated pKa (e.g., pH 7.0 or higher). This ensures that over 99% of the compound is in its ionized, soluble form.
-
Once dissolved, add water or buffer to reach the final desired volume (qs).
-
Verify the final pH and adjust if necessary. The resulting solution is now ready for use or for sterile filtration.
-
Q2: My experimental system is pH-sensitive and cannot tolerate a high pH. What is the next best approach?
Answer: Use of Co-solvents.
If pH modification is not an option, the use of water-miscible organic co-solvents is a common and effective strategy.[11][12] Co-solvents work by reducing the overall polarity of the aqueous environment, which lowers the energy required to create a cavity for the nonpolar solute, thereby increasing solubility.[][13]
Commonly used co-solvents in research settings include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 400).[14][15]
-
Objective: To prepare a concentrated stock solution in a co-solvent, which can then be diluted into the final aqueous experimental medium.
-
Materials:
-
This compound
-
Co-solvents (e.g., DMSO, Ethanol, PEG 400)
-
Vortex mixer and/or sonicator
-
-
Methodology:
-
First, determine the maximum allowable concentration of the co-solvent in your final experiment (e.g., many cell-based assays can tolerate up to 0.1-0.5% DMSO).
-
Weigh the this compound into a suitable vial.
-
Add a small volume of the chosen co-solvent (e.g., DMSO) to the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved. This creates a high-concentration stock solution. Gentle warming in a water bath (37°C) can also aid dissolution.
-
Critical Step: To prepare the working solution, perform a serial dilution. Add the concentrated stock solution dropwise into your final aqueous buffer while vortexing vigorously. This prevents the compound from "crashing out" or precipitating upon dilution.
-
Never add the aqueous buffer directly to the concentrated stock, as this will almost certainly cause precipitation.
-
| Co-solvent | Typical Use | Considerations |
| DMSO | Gold standard for initial screening; high solubilizing power. | Can be toxic to cells at concentrations >0.5-1%. |
| Ethanol | Common for in vivo and in vitro work. | Can cause protein precipitation at high concentrations. |
| PEG 400 | Low toxicity; often used in formulations. | More viscous than other co-solvents. |
| Propylene Glycol | Common in pharmaceutical formulations.[14] | Similar properties to PEG 400. |
Q3: I need to avoid organic solvents entirely and pH adjustment is not sufficient for my desired concentration. Are there more advanced options?
Answer: Surfactants or Complexation Agents.
For challenging cases, surfactants and cyclodextrins offer powerful, solvent-free solubilization mechanisms.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous solution.[16][17][18][19] Common non-ionic surfactants include Polysorbate 80 (Tween® 80) and Solutol® HS 15.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing solubility.[20][21] Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HPβCD) are frequently used due to their high water solubility and safety profile.[20]
-
Objective: To prepare an aqueous formulation using micellar solubilization.
-
Methodology:
-
Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v Tween® 80) in your desired buffer. Ensure the concentration is well above the surfactant's CMC.
-
Add the weighed this compound powder directly to the surfactant solution.
-
Stir, vortex, or sonicate the mixture until the compound is fully dissolved. Gentle heating can accelerate the process.
-
Part 3: Decision-Making Workflow & Summary
To assist in selecting the appropriate method, the following flowchart provides a logical progression for troubleshooting.
Caption: Decision workflow for solubilizing this compound.
Summary of Solubilization Strategies
| Method | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Ionization to a soluble salt form. | Simple, inexpensive, avoids organic solvents.[] | Not suitable for pH-sensitive assays or un-ionizable compounds.[8] | Initial attempts where the final formulation pH can be controlled. |
| Co-solvents | Reduces solvent polarity. | High solubilizing capacity, well-established. | Potential for solvent toxicity in biological systems; risk of precipitation upon dilution.[22] | Preparing high-concentration stocks for dilution into a final medium. |
| Surfactants | Micellar encapsulation of the compound. | High loading capacity, avoids organic solvents.[16][18] | Can interfere with some biological assays; formulation can be more complex. | High concentration aqueous formulations where solvents must be avoided. |
| Cyclodextrins | Formation of inclusion complexes. | Low toxicity, high biocompatibility.[20] | Can be expensive; may have lower loading capacity than other methods. | Pharmaceutical formulations and experiments requiring high biocompatibility. |
References
- 1. This compound [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 4. Picolinic acid, 99% | Fisher Scientific [fishersci.ca]
- 5. Andrews University - Virtual tour [andrews.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. wjbphs.com [wjbphs.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 20. pharmoutsourcing.com [pharmoutsourcing.com]
- 21. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 22. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
Stability and degradation problems of 3-Isopropoxypicolinic acid in experimental setups
Technical Support Center: 3-Isopropoxypicolinic Acid
A Guide to Experimental Stability and Degradation Troubleshooting
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this compound and to offer practical solutions for troubleshooting common degradation-related issues in experimental setups. Understanding the chemical behavior of this compound is paramount for ensuring the accuracy, reproducibility, and integrity of your research data.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound.
Q1: How should I store this compound?
A: For maximum stability, the solid (powder) form of this compound should be stored in a tightly sealed container in a cool, dry, and dark environment, such as a desiccator at 2-8°C. When in solution, the compound is more susceptible to degradation. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions in amber vials at -20°C or -80°C and use within 24-48 hours. Avoid repeated freeze-thaw cycles.
Q2: What are the best solvents for dissolving this compound?
A: this compound is generally soluble in common organic solvents like DMSO, ethanol, and methanol. For aqueous experimental buffers, solubility may vary. It is soluble in dilute alkali hydroxide solutions.[1] When preparing aqueous solutions, be mindful of the pH, as extreme acidic or basic conditions can accelerate hydrolysis of the isopropoxy group.
Q3: Is this compound sensitive to light?
A: Yes. The pyridine ring structure inherent in picolinic acid derivatives makes them susceptible to photodegradation when exposed to UV or even ambient light over extended periods.[2][3][4][5] This can lead to the formation of photoproducts and a decrease in the concentration of the parent compound. All experiments and stored solutions should be protected from light by using amber-colored labware or by wrapping containers in aluminum foil.
Q4: Can I use standard polypropylene plastic tubes and plates for my experiments?
A: While polypropylene offers good resistance to many organic solvents and aqueous solutions at room temperature, its compatibility should be verified under your specific experimental conditions.[6] For long-term storage or when heating, it is advisable to use glass or chemically resistant polymer containers to prevent potential leaching or adsorption. At elevated temperatures, polypropylene can be dissolved in certain nonpolar solvents.[6]
Part 2: Advanced Troubleshooting Guide
This section addresses specific experimental problems that may be linked to the instability of this compound.
Q5: My biological assay is yielding inconsistent results or lower-than-expected potency. Could this be a stability issue?
A: Absolutely. This is a classic sign of compound degradation. If this compound degrades in your stock solution or within the assay medium, its effective concentration will be lower than anticipated, leading to reduced biological activity and poor reproducibility.
-
Causality: Degradation reduces the molar concentration of the active molecule. The degradation products may be inactive or have a different activity profile, interfering with your results.
-
Troubleshooting Steps:
-
Fresh is Best: Prepare a fresh solution of the compound from the solid stock immediately before running your assay. Compare its performance against your older solution.
-
Time-Course Stability: Analyze the concentration of your compound in the final assay buffer over the typical duration of your experiment (e.g., at t=0, 2h, 6h, 24h) using an appropriate analytical method like HPLC-UV.[1][7] This will reveal if the compound is degrading under the actual assay conditions (pH, temperature, media components).
-
Check for Metal Ions: Picolinic acid and its derivatives are known to form stable complexes with divalent metal ions.[8][9][10][11][12] If your media contains ions like Cu²⁺ or Zn²⁺, they could potentially catalyze hydrolysis or other reactions. Consider using a chelating agent like EDTA in preliminary tests if metal-ion-catalyzed degradation is suspected.
-
Q6: I'm observing new or growing peaks in my HPLC/LC-MS chromatogram over time. What are they?
A: The appearance of new peaks is a direct indication of degradation. These peaks represent the various breakdown products of this compound.
-
Causality: Under stress conditions such as pH extremes, heat, or light, the parent molecule breaks down into smaller, structurally different molecules, which will have different retention times in your chromatography method.
-
Troubleshooting Steps:
-
Characterize the Unknowns: If your system is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures. Common degradation products could include 3-hydroxypicolinic acid (from hydrolysis) or various oxidized species.
-
Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light) to generate the degradation products.[13][14][15] This helps confirm the identity of the unknown peaks seen in your experimental samples and validates that your analytical method is "stability-indicating." A stability-indicating method is one that can reliably separate the intact parent drug from its degradation products.[16]
-
Q7: The pH of my buffered solution shifted after adding this compound and letting it sit. Why did this happen?
A: While the compound itself is acidic due to its carboxylic acid group, a significant pH shift over time points to a chemical reaction.
-
Causality: Degradation can yield new acidic or basic byproducts. For example, hydrolysis of the isopropoxy group would yield 3-hydroxypicolinic acid and isopropanol. The pKa of the resulting 3-hydroxypicolinic acid might differ from the parent compound, causing a shift in the overall pH of a weakly buffered system.
-
Troubleshooting Steps:
-
Buffer Capacity: Ensure your buffer system has sufficient capacity to handle the addition of the acidic compound and any potential degradation products without significant pH changes.
-
Monitor pH: Re-measure the pH of your prepared solutions just before use, especially if they have been stored.
-
Analyze for Degradants: A pH shift should be investigated with an analytical technique like HPLC to correlate the change with the appearance of degradation products.
-
Part 3: Understanding the Degradation Pathways
This compound can degrade through several chemical pathways. Recognizing the conditions that favor each pathway is key to preventing compound loss.
-
Hydrolysis: The ether linkage at the 3-position can be susceptible to cleavage under strongly acidic or basic conditions, yielding 3-hydroxypicolinic acid and isopropanol. The rate of this reaction is often dependent on pH and temperature. Studies on related picolinic acid esters have shown that hydrolysis is a primary degradation route, often catalyzed by hydronium ions, hydroxide ions, or divalent metal ions.[8][9][10]
-
Photodegradation: Exposure to ultraviolet (UV) radiation or high-intensity visible light can induce photochemical reactions. Pyridine-based molecules can absorb light in the solar actinic range, leading to the formation of reactive intermediates that can result in ring opening, isomerization, or the formation of various photoproducts like conjugated carbonyls and carboxylic acids.[2][3][4][5][17]
-
Oxidation: The pyridine ring and the isopropoxy group can be susceptible to oxidative degradation. Common laboratory reagents or dissolved oxygen can initiate these reactions, which are often accelerated by the presence of trace metal ions. Forced degradation studies frequently use hydrogen peroxide (H₂O₂) to simulate oxidative stress.[13][15]
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. For picolinic acids, a common thermal degradation pathway is decarboxylation (loss of CO₂).[18] The overall thermal stability depends on factors like the physical state (solid vs. solution) and the presence of other reactive species.
Caption: Primary degradation pathways for this compound.
Part 4: Recommended Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method, consistent with ICH guidelines.[15] The goal is to achieve 5-20% degradation of the parent compound.[15]
Objective: To determine the intrinsic stability of this compound and develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade methanol (or other suitable organic solvent)
-
HPLC-grade water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
pH meter, water bath, UV chamber (e.g., 254 nm / 365 nm)
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Set Up Stress Conditions: For each condition, use a 1 mL aliquot of the stock solution. An unstressed control (diluted stock solution kept at 5°C in the dark) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Incubate at 60°C for 6 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 70°C for 48 hours. For solid-state thermal stress, place the powder in the oven.
-
Photolytic Degradation: Place a vial of the stock solution under a UV lamp or in a photostability chamber for 24 hours. A dark control (wrapped in foil) should be run in parallel.
-
-
Sample Processing:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of NaOH and HCl, respectively.
-
Dilute all samples (including the control) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis:
-
Analyze all samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point.
-
Monitor the chromatograms for the emergence of new peaks, a decrease in the peak area of the parent compound, and calculate the percentage of degradation.
-
Check for peak purity of the parent compound in the stressed samples using a DAD detector to ensure the method is stability-indicating.
-
Caption: Workflow for a forced degradation study.
Part 5: Data Summary Table
The following table summarizes the expected stability profile of this compound under various stress conditions based on the known chemistry of related picolinic acid derivatives. Actual degradation levels will depend on the precise experimental conditions.
| Stress Condition | Parameters | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl @ 60°C | Labile | 3-Hydroxypicolinic acid, Isopropanol |
| Base Hydrolysis | 0.1 N NaOH @ 60°C | Very Labile | 3-Hydroxypicolinic acid, Isopropanol |
| Oxidation | 3% H₂O₂ @ RT | Moderately Labile | N-oxides, hydroxylated ring species |
| Thermal (Solid) | 70°C | Generally Stable | Minimal degradation expected at this temp. |
| Thermal (Solution) | 70°C | Moderately Labile | Decarboxylation and hydrolysis products |
| Photolysis | UV Light (254/365 nm) | Labile | Ring-opened products, various photoproducts |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. redalyc.org [redalyc.org]
- 13. ijrpp.com [ijrpp.com]
- 14. science.gov [science.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. ema.europa.eu [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Quantification of 3-Isopropoxypicolinic Acid
Welcome to the technical support resource for the quantitative analysis of 3-Isopropoxypicolinic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish and refine robust bioanalytical methods for this compound. Here, we move beyond simple protocols to address the common challenges encountered during method development, providing in-depth troubleshooting guides and foundational knowledge to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your method development strategy.
Q1: What is the most effective and widely used analytical technique for quantifying this compound in biological matrices?
A: The industry standard for quantifying small molecules like this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers the superior sensitivity and selectivity required to distinguish the analyte from endogenous matrix components, which is often a challenge for less specific methods like HPLC-UV or fluorescence detection.[3][4]
Q2: What are the primary challenges I should anticipate when developing a quantitative method for this analyte?
A: Based on its structure—a polar carboxylic acid—the three primary challenges you will likely encounter are:
-
Poor Retention in Reversed-Phase Chromatography: Polar compounds often have limited interaction with common C18 stationary phases, leading to elution near the solvent front (void volume).[5]
-
Matrix Effects: Co-eluting components from the biological sample can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[6][7]
-
Low Recovery During Sample Preparation: The analyte's polarity can make it difficult to efficiently extract from aqueous biological fluids using traditional liquid-liquid extraction (LLE) protocols.
Q3: What type of internal standard (IS) is recommended for this analysis?
A: A stable isotope-labeled (SIL) internal standard of this compound (e.g., containing ¹³C or ²H) is the gold standard. A SIL-IS is chemically identical to the analyte and will co-elute chromatographically, experiencing the same extraction inefficiencies and matrix effects. This allows it to accurately correct for variations across the entire analytical process. If a SIL-IS is unavailable, a close structural analog that is not present in the samples can be used, but this requires more rigorous validation to ensure it adequately mimics the analyte's behavior.[3]
Section 2: Core Methodology: A Validated LC-MS/MS Workflow
This section provides a robust, step-by-step starting point for your method development, grounded in established bioanalytical principles.[8][9]
Experimental Workflow Overview
Caption: General workflow for the quantification of this compound.
Step 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for cleaning up plasma or serum samples.[10]
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the internal standard working solution (in 50:50 acetonitrile:water).
-
Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and improves stability.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This step is critical to ensure compatibility with the LC mobile phase and prevent peak distortion.[11]
Step 2: Liquid Chromatography
The following conditions are a good starting point for achieving retention and good peak shape for a polar acidic compound.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for small molecule analysis. A column with high surface area and good end-capping is preferred to minimize silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier ideal for LC-MS that ensures the carboxylic acid group is protonated, improving retention and ionization efficiency.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can reduce mobile phase viscosity and improve peak shape. |
| Injection Vol. | 5 µL | Keep volume low to minimize injection solvent effects. |
| Gradient | See Table Below | A gradient is necessary to elute the analyte with good peak shape and then wash the column of more hydrophobic matrix components.[5] |
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 20 | 80 |
| 3.5 | 20 | 80 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Step 3: Mass Spectrometry
These parameters should be optimized by infusing a standard solution of this compound directly into the mass spectrometer.
Table 2: Example MS/MS Parameters (Positive ESI Mode) | Parameter | Analyte | Internal Standard (SIL) | Rationale | | :--- | :--- | :--- | :--- | | Parent Ion (Q1) | m/z 182.2 | m/z 188.2 (e.g., +6 Da) | [M+H]⁺ of the analyte and its stable isotope-labeled counterpart. | | Product Ion (Q3) | m/z 138.2 | m/z 144.2 | Corresponds to the neutral loss of CO₂ (decarboxylation), a common and stable fragment for carboxylic acids. | | Dwell Time | 100 ms | 100 ms | Sufficient time to acquire at least 12-15 data points across the chromatographic peak. | | Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar molecules. Positive mode is effective for compounds with a basic nitrogen, like the pyridine ring. | | Key Voltages | Optimize Capillary Voltage, Cone Voltage, and Collision Energy | These must be empirically determined to maximize the signal for the specific parent-to-product transition. |
Section 3: Troubleshooting Guides
This section uses a question-and-answer format to address specific experimental problems.
Problem Area: Chromatography & Peak Shape
Caption: Decision tree for troubleshooting common peak shape issues.
Q: My analyte peak is tailing significantly. How can I improve its symmetry?
A: Peak tailing for acidic compounds is often caused by secondary ionic interactions between the deprotonated analyte and free silanol groups on the silica-based column packing material.[11]
-
Cause & Explanation: Even on C18 columns, residual silanol groups (Si-OH) can be present. If the mobile phase pH is too high, these groups can become ionized (Si-O⁻) and interact with any positively charged portion of your analyte, creating a secondary, undesirable retention mechanism that leads to tailing.
-
Solutions:
-
Ensure Low Mobile Phase pH: The most effective solution is to add a volatile acid like formic acid (0.1-0.2%) to your mobile phase.[5] This lowers the pH to ~2.7, ensuring that both the analyte's carboxylic acid group and the column's residual silanol groups are fully protonated (neutral), eliminating the unwanted ionic interaction.
-
Use a High-Performance Column: Modern columns with advanced end-capping (where bulky chemical groups are bonded to the silanols to shield them) or those with ethylene-bridged hybrid particles are less prone to these secondary interactions.
-
Check for Column Contamination: A contaminated guard column or column inlet frit can also cause tailing. Flush the column according to the manufacturer's instructions or replace the guard column.[11]
-
Q: My analyte has very little retention and elutes close to the solvent front. How can I increase its retention time?
A: This is a classic issue for polar compounds on reversed-phase columns, known as the "general elution problem".[5]
-
Cause & Explanation: this compound is highly polar and has a greater affinity for the polar mobile phase than for the nonpolar C18 stationary phase, resulting in minimal retention.
-
Solutions:
-
Modify the Mobile Phase: Start your gradient with a very low percentage of organic solvent (e.g., 2-5% acetonitrile/methanol) and hold it for a longer initial period (e.g., 1-2 minutes). This "weaker" initial mobile phase will encourage more interaction with the stationary phase.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, switch to a column designed for polar analytes. Options include:
-
AQ-C18 Columns: These have modified C18 phases that are stable in highly aqueous mobile phases and prevent "phase collapse."
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which promotes a different selectivity and can enhance retention of polar compounds via dipole-dipole interactions.
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like bare silica) and a high-organic mobile phase. This is an excellent alternative for retaining very polar compounds that are unsuitable for reversed-phase.
-
-
Problem Area: Sample Preparation & Matrix Effects
Q: I'm observing significant signal suppression in my plasma samples compared to my standards prepared in solvent. How can I diagnose and mitigate this?
A: This is a clear indication of a matrix effect, where co-eluting phospholipids or other endogenous components from plasma are suppressing the ionization of your analyte in the ESI source.[6]
-
Cause & Explanation: In the ESI process, all molecules entering the source compete for ionization. If a large amount of an easily ionizable matrix component co-elutes with your analyte, it can monopolize the ionization process, leaving fewer charged ions of your analyte to be detected by the mass spectrometer.
-
Solutions:
-
Improve Chromatographic Separation: The simplest approach is to adjust your LC gradient to chromatographically separate your analyte from the interfering matrix components. A common strategy is to add a 1-2 minute hold at a high organic percentage at the end of the gradient to wash late-eluting, nonpolar components like phospholipids off the column before the next injection.
-
Enhance Sample Cleanup: Protein precipitation is fast but can be a "crude" cleanup method. If matrix effects persist, a more rigorous sample preparation technique is required.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to optimize the partitioning of your analyte into the organic layer while leaving interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE is the most powerful technique for removing matrix interferences.[6] For this compound, a mixed-mode or weak anion exchange (WAX) sorbent could be effective. This would allow you to retain the analyte via ionic interaction while washing away neutral and basic interferences, then elute it with a change in pH or solvent strength.
-
-
Dilute the Sample: A simple "dilute-and-shoot" approach, where the sample is diluted 5- or 10-fold with the initial mobile phase before injection, can sometimes reduce the concentration of interfering components below the level where they cause significant suppression. This is only viable if your analyte concentration is high enough to remain detectable after dilution.
-
References
- 1. agilent.com [agilent.com]
- 2. scispace.com [scispace.com]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. impactfactor.org [impactfactor.org]
- 9. japsonline.com [japsonline.com]
- 10. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Optimizing storage conditions for long-term stability of 3-Isopropoxypicolinic acid
Last Updated: January 1, 2026
Introduction
3-Isopropoxypicolinic acid is a pyridine derivative with significant potential in various research and development applications.[1] As with any high-purity reagent, its chemical integrity is paramount for generating reproducible and reliable experimental outcomes. The stability of this compound is directly influenced by its storage conditions, where factors like temperature, humidity, light, and atmospheric oxygen can potentially lead to degradation over time.
This guide provides a comprehensive framework for optimizing the long-term storage of this compound. It is designed for researchers, scientists, and drug development professionals to ensure the material's quality, safety, and efficacy throughout its lifecycle. The recommendations herein are grounded in established principles of chemical stability and authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for long-term storage of this compound?
A: For optimal long-term stability, this compound should be stored in a controlled cold environment, ideally between 2°C and 8°C . Storing at refrigerated temperatures significantly slows down potential hydrolytic and oxidative degradation reactions. While some related compounds like picolinic acid are stable at room temperature for shorter periods, long-term storage at ambient temperatures is not recommended without specific stability data for your batch.[5]
Q2: How critical is humidity control for this compound?
A: Very critical. As a carboxylic acid, this compound can be hygroscopic. Absorbed moisture can initiate hydrolysis of the isopropoxy group or facilitate other degradation pathways. It is essential to store the compound in a desiccated environment. Using a desiccator cabinet or placing desiccant packs within a secondary containment unit is highly recommended. Containers should always be tightly sealed.[5][6]
Q3: Is this compound sensitive to light?
A: Yes, photostability should be a concern. Pyridine-based structures can be susceptible to photo-oxidation. To mitigate this risk, always store the compound in an amber or opaque container that protects it from UV and visible light.[3] Standard laboratory practice should include minimizing its exposure to direct light during handling and preparation of solutions.
Q4: Do I need to store it under an inert atmosphere?
A: For maximum long-term stability, especially for reference standards or material intended for sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice. This prevents oxidation of the pyridine ring and the isopropoxy moiety. For routine use, tightly sealing the container to minimize headspace and exposure to air is often sufficient, but inert gas backfilling is superior.
Q5: What type of container is best for storing this compound?
A: Use containers made of inert materials. Borosilicate glass (amber) or polypropylene containers are suitable choices.[6] Ensure the container has a secure, airtight seal to prevent moisture and air ingress. Check that all containers are clearly labeled and free from leaks.[6]
Q6: I've received the compound at ambient temperature. Is it compromised?
A: Not necessarily. While long-term storage should be cold, the quality of many stable solid compounds is not affected by short-term exposure to ambient conditions during shipping. However, upon receipt, the compound should be immediately transferred to the recommended long-term storage conditions (2-8°C, desiccated, dark). It is also prudent to perform an initial quality control check (e.g., by HPLC) to establish a baseline for future comparisons.
Troubleshooting Guide
This section addresses specific issues that may indicate compound degradation, likely linked to improper storage.
Issue 1: The white crystalline powder has developed a yellowish or brownish tint.
-
Potential Cause: This is a common indicator of chemical degradation, likely due to oxidation. Exposure to air (oxygen) and/or light can cause the formation of colored impurities.
-
Troubleshooting Steps:
-
Assess Purity: Perform an analytical purity check using a validated HPLC or GC-MS method. Compare the chromatogram to a reference standard or the initial batch data. Look for the appearance of new impurity peaks and a decrease in the main peak's area.
-
Review Storage: Confirm that the compound was stored in a tightly sealed, opaque container, and preferably under an inert atmosphere. Check for any breaches in the container seal.
-
Action: If purity has decreased significantly, the batch may no longer be suitable for sensitive applications. Discard the material according to safety protocols and obtain a fresh lot. Implement stricter storage protocols (e.g., backfilling with argon) for the new material.
-
Issue 2: The compound shows poor solubility compared to previous batches.
-
Potential Cause: The formation of insoluble degradation products or polymerization could be the cause. Alternatively, if the compound is a salt form, moisture absorption could have led to hydrolysis, changing its composition.
-
Troubleshooting Steps:
-
Verify Solvent & pH: Double-check that the correct solvent and pH conditions are being used as per the established protocol.
-
Visual Inspection: Examine the solid material under magnification for any signs of clumping, melting, or non-homogeneity, which could indicate moisture uptake.
-
Purity Analysis: Use HPLC to check for the presence of new, less-soluble impurities.
-
Action: If impurities are detected, the material may be compromised. If moisture is suspected, try drying a small aliquot under a high vacuum (if the compound is thermally stable) and re-testing solubility. For future storage, ensure a desiccated environment.
-
Issue 3: HPLC analysis shows a new peak eluting near the main compound peak.
-
Potential Cause: This strongly suggests the presence of a degradation product or an impurity. A likely degradation pathway for this compound is the hydrolysis of the isopropoxy ether bond to form 3-Hydroxypicolinic acid.
-
Troubleshooting Steps:
-
Identify the Impurity: If possible, use LC-MS to determine the mass of the new peak. A mass corresponding to 3-Hydroxypicolinic acid would confirm the hydrolysis pathway.
-
Quantify the Impurity: Determine the area percentage of the impurity peak. Regulatory guidelines like ICH Q3A provide thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3]
-
Investigate Cause: This degradation is most often caused by exposure to moisture and can be accelerated by elevated temperatures. Review the complete storage and handling history of the sample.
-
Action: If the impurity level exceeds the acceptable limit for your application, the material should not be used. Tighter control over humidity and temperature is required for future storage.
-
Troubleshooting Workflow Diagram
This diagram outlines the logical steps to diagnose issues with your this compound.
Caption: Troubleshooting flowchart for stability issues.
Recommended Storage Conditions Summary
For optimal long-term stability (>12 months), the following conditions are recommended. These align with ICH guidelines for stability testing of drug substances.[2][7]
| Parameter | Recommended Condition | Rationale | Sub-optimal (Short-Term Only) |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes rates of all potential degradation reactions. | 15°C to 25°C (Controlled Room Temp) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation. | Tightly sealed container with minimal headspace. |
| Humidity | <30% RH (Desiccated) | Prevents hydrolytic degradation of the isopropoxy group. | Tightly sealed container. |
| Light | Protected from Light (Amber/Opaque Container) | Prevents photo-oxidation and degradation. | Translucent container stored in a dark cabinet. |
| Container | Amber Borosilicate Glass or Polypropylene | Chemically inert and prevents light exposure/moisture ingress. | Clear glass or other plastics. |
Protocol: Long-Term Stability Study
To empirically determine the shelf-life of this compound under your specific laboratory conditions, a formal stability study is recommended. This protocol is based on ICH Q1A(R2) principles.[3]
1. Objective: To evaluate the stability of a specific batch of this compound under defined long-term storage conditions (e.g., 5°C ± 3°C) and accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
2. Materials:
-
This compound (at least 3 primary batches if possible).[7]
-
Appropriate storage containers (e.g., 20 mL amber glass vials with screw caps).
-
Validated stability-indicating HPLC method (a method capable of resolving the active compound from its potential degradation products).[8][9]
-
Stability chambers or incubators set to the desired conditions.
-
Reference standard for this compound.
3. Experimental Procedure:
-
Initial Analysis (T=0): Before placing samples in storage, perform a complete analysis on the batch. This includes:
-
Appearance (visual inspection for color and form).
-
Assay and Purity (by HPLC).
-
Identification (e.g., by FT-IR or Mass Spectrometry).
-
Moisture content (e.g., by Karl Fischer titration).
-
-
Sample Preparation: Aliquot a sufficient amount of the compound into multiple vials for each storage condition and time point to avoid repeated opening of a master stock. For a 24-month study, you will need vials for T=0, 3, 6, 9, 12, 18, and 24 months for each condition.
-
Storage: Place the prepared vials into the stability chambers set at the long-term and accelerated conditions.
-
Time-Point Testing: At each scheduled time point, remove one vial from each storage condition and perform the full suite of analytical tests as defined for T=0.
-
Data Evaluation: Analyze the data for trends.[3] Look for:
-
A significant change in purity or assay value.
-
The appearance or growth of any specific degradation product.
-
Any change in physical appearance.
-
4. Acceptance Criteria:
-
Assay: Remains within 98.0% - 102.0% of the initial value.
-
Purity: No single unspecified impurity exceeds 0.10%; total impurities do not exceed 0.5%. (Note: These limits should be adapted based on the specific application).
-
Appearance: No significant change in color or physical state.
Potential Degradation Pathways
Understanding potential degradation is key to developing a stability-indicating method.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Isopropoxypicolinic Acid Quantification
Introduction: The Analytical Imperative for 3-Isopropoxypicolinic Acid
This compound is a critical chemical intermediate in both the pharmaceutical and agrochemical industries.[1] As a key building block for novel synthetic auxin herbicides and potentially new therapeutic agents, its precise and accurate quantification is not merely an academic exercise—it is a cornerstone of quality control, pharmacokinetic studies, metabolic profiling, and regulatory compliance. The reliability of data underpinning safety and efficacy claims depends entirely on the robustness of the analytical methods used.
This guide provides an in-depth comparison of common analytical techniques applicable to the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices and ground our discussion in the rigorous framework of international regulatory guidelines. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are truly fit-for-purpose.
Pillar 1: The Foundation of Trustworthiness - Principles of Analytical Method Validation
Before comparing specific techniques, we must first establish the criteria by which any analytical method is judged. The objective of method validation is to provide documented evidence that a procedure is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework that has become the global standard for the pharmaceutical industry.[3][4][5]
The validation process is a systematic journey that characterizes a method's performance. Key parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The relationship between these validation parameters forms a self-validating system, ensuring the integrity of the data produced.
Caption: Workflow for Analytical Method Validation based on ICH Guidelines.
Pillar 2: Comparative Analysis of Quantification Methodologies
While a specific, validated method for this compound is not widely published, we can construct and compare robust protocols based on established analytical chemistry principles for similar molecules, such as other picolinic acid derivatives or small polar organic acids.[6] We will evaluate three common platforms: HPLC-UV, LC-MS/MS, and GC-MS (with derivatization).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of many QC labs due to its reliability, cost-effectiveness, and simplicity. For a polar, aromatic compound like this compound, a reversed-phase method is the logical starting point.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which retains organic molecules from a polar mobile phase.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is critical.[7] The carboxyl group on the analyte is acidic; at a pH below its pKa, it will be protonated (COOH) and less polar. This neutral form interacts more strongly with the C18 stationary phase, leading to better retention and improved peak shape, preventing the peak "tailing" often seen with ionized acids.
-
Detection: The picolinic acid core contains a pyridine ring, a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal as it can capture the full UV spectrum, confirming peak purity and identity against a reference standard.
Experimental Protocol: HPLC-UV
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock with the mobile phase.
-
Sample Preparation (e.g., from a formulation):
-
Accurately weigh a portion of the sample expected to contain ~10 mg of the analyte.
-
Dissolve in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask, sonicate to ensure complete dissolution, and dilute to volume.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the absorbance maximum (e.g., ~265 nm), with spectral analysis from 200-400 nm.
-
-
Analysis: Inject calibration standards to establish the linearity curve, followed by sample injections. Quantify using the peak area against the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue) or trace impurity analysis, LC-MS/MS is the gold standard.[8][9]
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) is ideal for polar molecules like this compound.[6] In negative ion mode, it will readily deprotonate the carboxylic acid group to form a [M-H]⁻ ion, which can be efficiently detected by the mass spectrometer.
-
Tandem MS (MS/MS): This technique provides exceptional selectivity. The first quadrupole (Q1) selects the parent ion (the [M-H]⁻ of our analyte). This ion is then fragmented in the collision cell (q2), and a specific, characteristic fragment ion is monitored by the third quadrupole (Q3). This specific transition (parent → fragment) is called Multiple Reaction Monitoring (MRM) and is highly specific, filtering out noise from complex matrices.[10]
-
Sample Preparation: For bioanalysis, sample cleanup is crucial. Protein precipitation is a simple and effective first step. For even cleaner samples and better sensitivity, solid-phase extraction (SPE) can be employed.[11]
Experimental Protocol: LC-MS/MS
-
Standard and IS Preparation: Prepare calibration standards as above. A crucial addition is an internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., ¹³C₃-3-Isopropoxypicolinic acid). If unavailable, a structurally similar compound can be used. The IS corrects for variations in sample preparation and instrument response.
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma sample, add 20 µL of IS working solution.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (UPLC columns are used for faster analysis).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Negative.
-
MRM Transitions: (To be determined by infusion) e.g., for this compound (MW 181.19), Parent [M-H]⁻: m/z 180.2 → Fragment: m/z 136.2 (loss of CO₂).
-
Method 3: Gas Chromatography with Mass Spectrometry (GC-MS) after Derivatization
GC-MS is a powerful technique known for its high chromatographic efficiency. However, it is generally suited for volatile and thermally stable compounds. A carboxylic acid like this compound is polar and non-volatile, requiring a chemical derivatization step to make it suitable for GC analysis.
Causality Behind Experimental Choices:
-
Derivatization: The purpose is to convert the polar -COOH group into a non-polar, volatile ester or silyl ester. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. This step replaces the acidic proton with a bulky, non-polar trimethylsilyl (TMS) group.
-
GC Separation: A non-polar or mid-polar capillary column (e.g., DB-5ms) is used to separate compounds based on their boiling points and interactions with the stationary phase.
-
MS Detection: Electron Ionization (EI) is a standard, robust ionization technique that creates predictable and reproducible fragmentation patterns, which can be compared against spectral libraries for identification.
Experimental Protocol: GC-MS
-
Standard Preparation: Prepare standards in a non-polar, volatile solvent like ethyl acetate.
-
Sample Preparation & Derivatization:
-
Extract the analyte from the sample matrix into an organic solvent and evaporate to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Instrument: GC system with a mass selective detector (MSD).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized analyte.
-
Pillar 3: Performance Data & Method Selection
The choice of method depends entirely on the "intended purpose" as stipulated by validation guidelines.[12][13][14] A method for bulk drug assay will have different performance requirements than one for determining trace levels in groundwater or plasma.
Table 1: Comparison of Expected Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Selectivity | Moderate to Good | Excellent | Very Good |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | ~1 - 10 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% (Bioanalytical: 85-115%) | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% (Bioanalytical: < 15%) | < 5% |
| Throughput | Moderate | High (with UPLC) | Low to Moderate |
| Cost per Sample | Low | High | Moderate |
| Primary Application | QC, Assay, Purity | Bioanalysis, Trace Analysis | Impurity Profiling, Metabolomics |
Note: These are typical, representative values based on methods for similar small molecules and are intended for comparative purposes. Actual performance must be determined experimentally during method validation.
Making an Informed Decision:
-
For quality control and assay of the active pharmaceutical ingredient (API) or a formulated product , where concentration is high, HPLC-UV is the most logical choice. It is robust, cost-effective, and provides sufficient selectivity and sensitivity.
-
For pharmacokinetic (PK) studies, bioequivalence trials, or analysis of metabolites in biological matrices (e.g., plasma, urine), the superior sensitivity and selectivity of LC-MS/MS are non-negotiable.[15][16]
-
GC-MS can be a valuable alternative, particularly if an LC-MS system is unavailable or for orthogonal confirmation. It excels in impurity identification due to its highly reproducible fragmentation patterns and extensive spectral libraries. However, the requirement for derivatization adds a step to sample preparation, increasing potential variability and reducing throughput.
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable and defensible data. There is no single "best" method; rather, there is a "most appropriate" method for a given application. By understanding the underlying principles of each technique and grounding the validation process in the authoritative framework of ICH guidelines, researchers can confidently select and implement a method that is robust, accurate, and fit-for-purpose. The experimental protocols and performance expectations outlined in this guide serve as a comprehensive starting point for this critical endeavor in the development and control of products containing this compound.
References
- 1. This compound [benchchem.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cipac.org [cipac.org]
- 8. scispace.com [scispace.com]
- 9. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. aquaculture.ugent.be [aquaculture.ugent.be]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
A Comparative Analysis of 3-Isopropoxypicolinic Acid and Other Picolinic Acid Derivatives as Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention for anemia and ischemic diseases, the modulation of the Hypoxia-Inducible Factor (HIF) pathway has emerged as a promising strategy. Picolinic acid derivatives have garnered significant attention as potent inhibitors of HIF prolyl hydroxylases (PHDs), the key enzymes responsible for the degradation of HIF-α. This guide provides a detailed comparative analysis of 3-Isopropoxypicolinic acid and its structural analogs, offering insights into their synthesis, mechanism of action, and structure-activity relationships, supported by available experimental data.
Introduction to Picolinic Acid Derivatives and HIF Prolyl Hydroxylase Inhibition
Picolinic acid, a pyridine-2-carboxylic acid, serves as a privileged scaffold in medicinal chemistry due to its chelating properties and its presence in numerous biologically active molecules.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including as antiviral, anticonvulsant, and anticancer agents.[1][3] A particularly promising area of research is their role as inhibitors of HIF prolyl hydroxylases (PHDs).[4][5]
The HIF pathway is a critical cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-α subunits are hydroxylated by PHDs, leading to their ubiquitination and subsequent proteasomal degradation. In hypoxic states, PHD activity is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. By inhibiting PHDs, small molecules can mimic a hypoxic response, leading to the stabilization of HIF-α and the subsequent production of erythropoietin (EPO), a key hormone in red blood cell production.[5][6] This mechanism forms the basis for a novel therapeutic approach to treating anemia, particularly in patients with chronic kidney disease.[7]
The Rise of 3-Alkoxypicolinic Acids as PHD Inhibitors
Within the broader class of picolinic acid derivatives, 3-alkoxypicolinic acids have emerged as a focal point for the development of PHD inhibitors. The substitution at the 3-position of the picolinic acid scaffold plays a crucial role in the molecule's interaction with the active site of the PHD enzyme.
Synthesis of this compound and its Analogs
The synthesis of this compound and other 3-alkoxypicolinic acids generally originates from 3-hydroxypicolinic acid.[8] This precursor provides the necessary hydroxyl group for subsequent etherification to introduce the desired alkoxy side chain. The general synthetic route is outlined below:
Caption: General synthetic scheme for 3-alkoxypicolinic acids.
This straightforward synthetic pathway allows for the generation of a diverse library of 3-alkoxypicolinic acid derivatives by varying the alkylating agent, enabling systematic exploration of structure-activity relationships.
Comparative Analysis of Biological Activity
While direct, head-to-head comparative studies of a homologous series of 3-alkoxypicolinic acids are not extensively published in publicly available literature, we can infer structure-activity relationships (SAR) from patent literature and related studies on PHD inhibitors. The potency of these compounds is typically evaluated through in vitro enzyme inhibition assays, measuring the half-maximal inhibitory concentration (IC50) against PHD isoforms (primarily PHD1, PHD2, and PHD3), and cellular assays that measure the stabilization of HIF-1α or the production of downstream targets like EPO.
In Vitro PHD Inhibition
The inhibitory activity of several clinical-stage PHD inhibitors provides a benchmark for the potency of this class of compounds.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| Roxadustat | - | 591 | - | [1] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [1] |
| Vadadustat | 15.36 | 11.83 | 7.63 | [1] |
| Molidustat | 480 | 280 | 450 | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Based on the available information, it is hypothesized that the nature of the 3-alkoxy substituent significantly influences the inhibitory potency and selectivity of these picolinic acid derivatives. The isopropoxy group, with its increased steric bulk and lipophilicity compared to smaller alkoxy groups like methoxy and ethoxy, likely modulates the binding affinity of the molecule within the active site of the PHD enzyme.
Structure-Activity Relationship (SAR) Insights
For picolinic acid-based PHD inhibitors, the following structural features are generally considered important for activity:
-
Picolinic Acid Scaffold: The pyridine nitrogen and the carboxylic acid group are crucial for chelating the ferrous iron (Fe²⁺) in the active site of the PHD enzyme.
-
3-Position Substituent: The alkoxy group at the 3-position is believed to occupy a hydrophobic pocket within the enzyme's active site. The size, shape, and lipophilicity of this group can significantly impact binding affinity and, consequently, inhibitory potency.
-
Other Substitutions: Modifications at other positions on the pyridine ring can be explored to fine-tune physicochemical properties such as solubility, cell permeability, and metabolic stability.
Caption: Key structure-activity relationships for picolinic acid-based PHD inhibitors.
Experimental Protocols
To facilitate further research and comparative evaluation, detailed protocols for key in vitro assays are provided below.
HIF Prolyl Hydroxylase (PHD) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a specific PHD isoform.
Materials:
-
Recombinant human PHD enzyme (e.g., PHD2)
-
HIF-1α peptide substrate (containing the proline residue to be hydroxylated)
-
α-ketoglutarate (2-oxoglutarate)
-
Ascorbate
-
Ferrous iron (Fe²⁺)
-
Test compounds (e.g., this compound and other derivatives)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagents (e.g., antibody-based detection of the hydroxylated peptide)
Procedure:
-
Prepare a reaction mixture containing the PHD enzyme, HIF-1α peptide substrate, ascorbate, and Fe²⁺ in the assay buffer.
-
Add varying concentrations of the test compounds to the reaction mixture.
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction.
-
Detect the amount of hydroxylated peptide product using a suitable method (e.g., ELISA, TR-FRET).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular HIF-1α Stabilization Assay (Western Blot)
This cell-based assay determines the ability of a compound to stabilize HIF-1α in a cellular context.
Materials:
-
Human cell line (e.g., HeLa, Hep3B)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with varying concentrations of the test compounds for a defined period (e.g., 4-6 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the HIF-1α signal to the loading control.
Caption: Workflow for the cellular HIF-1α stabilization assay.
Discussion and Future Directions
The exploration of 3-alkoxypicolinic acids as PHD inhibitors represents a promising avenue for the development of novel therapeutics for anemia and other hypoxia-related disorders. While this compound is a compound of significant interest, a comprehensive understanding of its therapeutic potential requires direct comparative studies against a series of structurally related analogs.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a homologous series of 3-alkoxypicolinic acids (e.g., methoxy, ethoxy, propoxy, isopropoxy, butoxy) to precisely delineate the impact of the alkoxy chain length and branching on PHD inhibitory activity and isoform selectivity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like properties and potential for oral bioavailability.
-
In Vivo Efficacy Studies: Testing the most promising candidates in animal models of anemia to confirm their ability to stimulate erythropoiesis and increase hemoglobin levels.
By systematically investigating the structure-activity relationships and pharmacological properties of this compound and its derivatives, the scientific community can advance the development of a new generation of oral therapies for patients suffering from anemia and other debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to 3-Isopropoxypicolinic Acid and 3-Hydroxypicolinic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule modulators of cellular oxygen sensing pathways, picolinic acid derivatives have emerged as a promising class of compounds. Their ability to inhibit prolyl hydroxylase domain (PHD) enzymes, and consequently stabilize Hypoxia-Inducible Factor-1α (HIF-1α), has positioned them as attractive candidates for therapeutic development in anemia, ischemia, and inflammatory diseases. This guide provides a detailed comparison of two such derivatives: 3-Isopropoxypicolinic acid and 3-Hydroxypicolinic acid.
While 3-hydroxypicolinic acid is a known entity with established chelating properties and some reported biological activities, this compound represents a structurally related but less-characterized analogue. This guide will delve into the theoretical underpinnings of their comparative efficacy based on established structure-activity relationships (SAR) for PHD inhibitors and provide detailed, actionable protocols for their head-to-head evaluation in key biological assays.
The Central Mechanism: Inhibition of Prolyl Hydroxylase and Stabilization of HIF-1α
Both 3-hydroxypicolinic acid and its isopropoxy analogue are predicted to exert their primary biological effects through the inhibition of PHD enzymes. These non-heme iron-dependent dioxygenases are crucial cellular oxygen sensors. In normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, these picolinic acid derivatives prevent HIF-1α degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a host of hypoxia-responsive genes.
The core pharmacophore for many PHD inhibitors involves a bidentate chelation of the active site Fe(II) ion, mimicking the binding of the co-substrate 2-oxoglutarate. The picolinic acid scaffold, with its nitrogen and carboxylic acid, provides this essential chelating function.
Caption: Mechanism of HIF-1α stabilization by picolinic acid derivatives.
Theoretical Comparison: Hydroxy vs. Isopropoxy Substitution
The key structural difference between the two molecules lies in the substitution at the 3-position of the pyridine ring. This seemingly minor alteration can have significant implications for their physicochemical properties and, consequently, their biological activity.
| Feature | 3-Hydroxypicolinic Acid | This compound (Predicted) | Rationale for Prediction |
| PHD Binding | Forms a hydrogen bond with active site residues. | The bulkier isopropoxy group may lead to steric hindrance, potentially reducing binding affinity. | The 3-hydroxy group can act as a hydrogen bond donor, which can be a favorable interaction in the PHD active site. The larger isopropoxy group may not fit as well or may disrupt key interactions. |
| Cell Permeability | Lower, due to the polar hydroxyl group. | Higher, due to increased lipophilicity from the isopropoxy group. | The replacement of a hydroxyl group with an ether generally increases a molecule's lipophilicity (logP), which often correlates with improved passive diffusion across cell membranes. |
| Metabolic Stability | The hydroxyl group is a potential site for glucuronidation or other phase II metabolic reactions. | The ether linkage of the isopropoxy group may be more resistant to metabolism. | Phenolic hydroxyl groups are common sites for metabolic conjugation, leading to faster clearance. Ether linkages are generally more metabolically stable. |
| Overall Potency | Likely to have good in vitro (biochemical) potency but potentially lower cellular potency. | May have lower in vitro potency but potentially higher cellular and in vivo potency due to better cell penetration and metabolic stability. | The trade-off between binding affinity and physicochemical properties is a common theme in drug discovery. Improved pharmacokinetics can sometimes compensate for a modest loss in target affinity. |
Experimental Protocols for Comparative Evaluation
To empirically determine the relative efficacy of this compound and 3-hydroxypicolinic acid, a series of well-established biological assays should be performed. The following protocols provide a detailed, step-by-step guide for these experiments.
Biochemical PHD2 Inhibition Assay (AlphaScreen-based)
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of recombinant PHD2.
Caption: Workflow for the AlphaScreen-based PHD2 inhibition assay.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate
-
2-oxoglutarate
-
FeSO4
-
Ascorbic acid
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
3-Hydroxypicolinic acid and this compound
-
AlphaScreen Glutathione Donor Beads and Anti-FLAG Acceptor Beads (or similar, depending on peptide tag)
-
384-well microplate
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare a serial dilution of each picolinic acid derivative in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add the recombinant PHD2 enzyme, biotinylated HIF-1α peptide, 2-oxoglutarate, FeSO4, and ascorbic acid.
-
Add the diluted picolinic acid derivatives to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., IOX2).
-
Incubate the plate at room temperature for 30-60 minutes to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaScreen acceptor and donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of the compounds to increase the levels of HIF-1α protein in cultured cells.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
3-Hydroxypicolinic acid and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of each picolinic acid derivative for 4-8 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[2]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.[4]
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.[5]
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities and normalize the HIF-1α signal to the loading control. Determine the EC50 for HIF-1α stabilization.
HIF-1α Reporter Gene Assay
This assay measures the transcriptional activity of the stabilized HIF-1α by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a hypoxia-responsive element (HRE).[6]
Caption: Workflow for the HRE-luciferase reporter gene assay.
Materials:
-
Human cell line (e.g., HEK293T)
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
3-Hydroxypicolinic acid and this compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.[7]
-
After 24 hours, treat the transfected cells with a range of concentrations of each picolinic acid derivative for 16-24 hours.
-
Lyse the cells using the buffer provided in the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer.[8]
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle control and determine the EC50 for HRE activation.
Concluding Remarks
The comparative evaluation of this compound and 3-hydroxypicolinic acid offers a compelling case study in the subtle art of drug design. While both compounds share a common pharmacophore for PHD inhibition, the seemingly minor difference in their 3-substituent is predicted to have a cascade of effects on their physicochemical properties and, ultimately, their biological performance.
Based on established structure-activity relationships, it is hypothesized that this compound, with its enhanced lipophilicity, may exhibit superior cellular and in vivo activity compared to its hydroxylated counterpart, despite potentially lower in vitro potency. The detailed experimental protocols provided in this guide offer a clear and robust framework for researchers to test this hypothesis and to quantitatively assess the relative merits of these two promising molecules. The insights gained from such a head-to-head comparison will not only elucidate the specific potential of these compounds but will also contribute to a deeper understanding of the structure-activity landscape of picolinic acid-based PHD inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
For researchers, scientists, and drug development professionals, the modulation of the hypoxia-inducible factor (HIF) pathway represents a frontier in therapeutic innovation, particularly for anemia associated with chronic kidney disease (CKD).[1] Small molecule inhibitors of HIF prolyl hydroxylase (PHD) enzymes have emerged as a promising oral alternative to traditional injectable erythropoiesis-stimulating agents (ESAs).[1][2] These inhibitors effectively mimic a hypoxic state, leading to the stabilization of HIF-α and subsequent activation of a coordinated erythropoietic response.[1]
The Core Mechanism: Stabilizing HIF to Stimulate Erythropoiesis
Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized but rapidly targeted for destruction. This process is initiated by PHD enzymes (primarily PHD1, PHD2, and PHD3), which hydroxylate specific proline residues on HIF-α.[6] This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to ubiquitination and proteasomal degradation of HIF-α.[7]
HIF-PHD inhibitors are 2-oxoglutarate (2-OG) analogues that competitively bind to the active site of PHD enzymes, preventing the hydroxylation of HIF-α.[6] This inhibition leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-β subunit, forming a functional transcription factor complex.[8] This complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, most notably the erythropoietin (EPO) gene, to stimulate red blood cell production.[6][8] Beyond EPO, this pathway also beneficially modulates iron metabolism by downregulating hepcidin and upregulating genes involved in iron absorption and transport.[9]
Caption: The HIF-PHD pathway under normoxia versus PHD inhibition.
Comparative Efficacy of Key HIF-PHD Inhibitors
The efficacy of a PHD inhibitor is determined by its potency (IC50) against the different PHD isoforms and its ability to induce a biological response (EC50) in cellular systems. Isoform selectivity is a critical parameter, as PHD1, PHD2, and PHD3 have distinct, though overlapping, roles. PHD2 is considered the primary regulator of HIF-α under normoxic conditions.[10]
| Inhibitor | Target | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Key Characteristics & References |
| Roxadustat | HIF-PH | ~700 | ~400 | ~700 | Pan-inhibitor of all three isoforms.[7][9] |
| (FG-4592) | |||||
| Vadadustat | HIF-PH | ~1,600 | ~1,000 | ~1,300 | More selective activity against PHD2 and PHD3 over PHD1 has been suggested in some contexts.[9] |
| (AKB-6548) | |||||
| Daprodustat | HIF-PH | 3.5 | 22.2 | 5.5 | Potent inhibitor with preference for PHD1 and PHD3.[9] |
| (GSK1278863) | |||||
| Molidustat | HIF-PH | 480 | 280 | 450 | Potent inhibitor of all three isoforms.[7][9] |
| (BAY 85-3934) | |||||
| IOX2 | HIF-PHD2 | >10,000 | 21 - 22 | >10,000 | Research tool compound with high selectivity for PHD2.[11] |
Note: IC50 values can vary based on assay conditions. The values presented are representative figures from published studies for comparative purposes.
Expert Insights on Efficacy Data:
-
Potency vs. Cellular Activity: While in vitro IC50 values against the isolated enzyme are a crucial starting point, they don't always directly correlate with cellular efficacy. Factors like cell permeability and off-target effects play a significant role.[12] For example, some triazolopyridine derivatives show potent enzymatic inhibition but fail to stimulate EPO in cell-based assays due to poor permeability.[12]
-
Isoform Selectivity: The clinical significance of isoform selectivity is an area of active research. While pan-inhibitors like Roxadustat are effective, more selective agents like Daprodustat are being explored to potentially fine-tune the therapeutic response and minimize off-target effects.[9] Daprodustat, for instance, shows a preference for PHD1 and PHD3.[9]
-
Clinical Relevance: Roxadustat, Vadadustat, Daprodustat, and Molidustat have all undergone extensive clinical trials and are approved for treating renal anemia in various countries, demonstrating their clinical efficacy.[1][13]
Experimental Protocols for Efficacy Evaluation
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for assessing the efficacy of novel PHD inhibitors. The causality behind key steps is explained to provide a deeper understanding of the experimental design.
In Vitro PHD2 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PHD2. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format is a common, high-throughput method.[7]
Causality: The principle is to detect the product of the enzymatic reaction—a hydroxylated HIF-1α peptide. An antibody specific to this hydroxylated form is used, and its binding brings donor and acceptor beads into proximity, generating a luminescent signal. An inhibitor will prevent hydroxylation, thus reducing the signal.
Caption: Workflow for an in vitro PHD2 AlphaScreen inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 7.5). Serially dilute the test inhibitor in DMSO, then further in assay buffer. Prepare a substrate mix containing a biotinylated HIF-1α peptide, 2-oxoglutarate, ascorbate, and FeSO₄.
-
Enzyme Reaction: In a 384-well plate, add the test inhibitor dilutions, followed by the recombinant human PHD2 enzyme. Initiate the reaction by adding the substrate mix.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction by adding a mix containing EDTA. Add the detection mix, which includes streptavidin-coated donor beads and anti-hydroxy-HIF-1α antibody conjugated to acceptor beads.
-
Signal Reading: Incubate the plate in the dark for 60 minutes to allow bead-antibody binding. Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.[14]
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay validates that the inhibitor can cross the cell membrane and engage its target in a cellular context, leading to the accumulation of its primary downstream target, HIF-1α.
Causality: By inhibiting PHD enzymes within the cell, the degradation of HIF-1α is blocked. This leads to a measurable increase in the total cellular protein level of HIF-1α, which can be detected by Western blotting using a specific antibody.
Caption: Workflow for Western Blot analysis of HIF-1α stabilization.
Step-by-Step Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., HeLa or Hep3B) in 6-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test inhibitor or a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time, typically between 4 to 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control to determine the relative increase in protein levels.
Conclusion and Future Perspectives
The development of HIF-PHD inhibitors like Roxadustat, Vadadustat, Daprodustat, and Molidustat marks a significant advancement in the management of anemia in CKD.[1][2] Their oral administration and mechanism of action, which integrates EPO production with improved iron metabolism, offer potential advantages over traditional ESAs.[9] The comparative data show a range of potencies and isoform selectivities, the long-term clinical implications of which are still being elucidated.
For researchers developing novel inhibitors, the experimental workflows provided herein offer a robust framework for efficacy evaluation. Future work will likely focus on developing inhibitors with tailored selectivity profiles to optimize therapeutic effects while minimizing potential long-term risks associated with systemic HIF activation, such as concerns about tumor growth.[9] The continued exploration of new chemical scaffolds, including derivatives of picolinic acid and others[15], will be vital in expanding the arsenal of therapeutics targeting this critical cellular pathway.
References
- 1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 3-Isopropoxypicolinic Acid Performance Against Known Standards
Abstract
The cellular response to hypoxia is a critical physiological process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. Pharmacological stabilization of HIF-α subunits, by inhibiting the prolyl hydroxylase domain (PHD) enzymes that target them for degradation, represents a significant therapeutic strategy for conditions like anemia of chronic kidney disease. This guide provides an in-depth comparative analysis of 3-Isopropoxypicolinic acid (3-IPP), a potent PHD inhibitor, benchmarked against established research and clinical standards: Dimethyloxalylglycine (DMOG), Roxadustat (FG-4592), and the inorganic hypoxia mimetic, Cobalt Chloride (CoCl₂). We present a causal-driven rationale for experimental design, detailed protocols for key assays, and objective, data-driven performance comparisons to empower researchers in selecting the optimal tool for their specific application.
Introduction: The Central Role of the HIF-1α Pathway
Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is continuously synthesized and rapidly degraded. This process is mediated by a family of 2-oxoglutarate (2-OG) dependent dioxygenases called HIF Prolyl Hydroxylase Domain (PHD) enzymes, with PHD2 being the primary isoform responsible for this regulation in most cells.[1] PHDs hydroxylate specific proline residues on HIF-1α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2] This leads to ubiquitination and subsequent proteasomal degradation of HIF-1α, effectively keeping its levels low.
In hypoxic conditions, the oxygen-dependent activity of PHDs is limited.[3] HIF-1α is no longer hydroxylated, allowing it to escape degradation, stabilize, and translocate to the nucleus. There, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[2][4] This transcriptional activation drives the expression of genes crucial for adaptation to low oxygen, including those involved in erythropoiesis (e.g., EPO), angiogenesis (e.g., VEGFA), and iron metabolism.[5][6]
Pharmacological agents that inhibit PHD enzymes can mimic this hypoxic state, stabilizing HIF-1α even under normoxic conditions.[7] This guide focuses on benchmarking this compound, a specific PHD inhibitor, against three widely used standards with distinct mechanisms and properties.
The Benchmarking Cohort:
-
This compound (3-IPP): The subject of our analysis, a specific small-molecule inhibitor of PHD enzymes.
-
Dimethyloxalylglycine (DMOG): A cell-permeable ester of N-oxalyglycine, a 2-oxoglutarate analogue that acts as a competitive, non-specific inhibitor of PHDs and other 2-OG dependent dioxygenases.[8][9][10] It is a widely used, cost-effective tool for in vitro studies.
-
Roxadustat (FG-4592): A potent, orally bioavailable HIF-PHI that has been approved for the treatment of anemia associated with chronic kidney disease in several countries.[4][7][11] It serves as a clinical and high-potency research standard.
-
Cobalt Chloride (CoCl₂): An inorganic compound that mimics hypoxia by displacing the iron (Fe²⁺) cofactor in the active site of PHDs, thereby inhibiting their function.[3][12][13][14] It is a classic, albeit less specific, chemical inducer of HIF-1α stabilization.
Mechanism of Action: PHD Inhibition
The core mechanism for 3-IPP, DMOG, and Roxadustat is the direct inhibition of PHD enzymes, preventing HIF-1α hydroxylation. CoCl₂ achieves the same downstream effect through a different, indirect mechanism.
Caption: HIF-1α regulation under normoxia versus hypoxia/PHD inhibition.
Performance Benchmarking: Experimental Framework
To objectively compare these compounds, we designed a multi-tiered experimental approach, moving from direct enzyme inhibition to cellular efficacy and functional outcomes.
Caption: Multi-tiered workflow for benchmarking PHD inhibitor performance.
Tier 1: In Vitro Potency (PHD2 Inhibition Assay)
-
Causality: This is the most direct measure of a compound's ability to inhibit the target enzyme, independent of cellular factors like membrane permeability or metabolic stability. We use an AlphaScreen™ assay, a robust, high-throughput method that measures the interaction between hydroxylated HIF-1α peptide and the VHL protein.[15][16] Inhibition of PHD2 prevents this interaction, leading to a decrease in signal.
-
Protocol:
-
Reagent Preparation: Prepare serial dilutions of 3-IPP, DMOG, and Roxadustat in DMSO. Prepare a reaction mixture containing recombinant human PHD2 enzyme, Fe(II), and L-ascorbic acid in assay buffer.
-
Inhibitor Incubation: Add diluted inhibitors to a 384-well plate. Add the PHD2 enzyme mixture and incubate for 15 minutes at room temperature.
-
Enzymatic Reaction: Initiate the reaction by adding a substrate mixture containing a biotinylated HIF-1α peptide and 2-oxoglutarate. Incubate for 10-20 minutes.
-
Detection: Stop the reaction by adding a solution containing EDTA, AlphaLISA Acceptor beads (conjugated to an anti-hydroxyproline antibody), and Streptavidin-coated Donor beads.
-
Signal Reading: Incubate in the dark for 60 minutes and read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Tier 2: Cellular Efficacy (HIF-1α Stabilization by Western Blot)
-
Causality: This assay confirms that the compound can penetrate the cell membrane and inhibit PHD2 in a complex cellular environment, leading to the desired outcome of HIF-1α protein accumulation.[17] Proper sample preparation is critical, as HIF-1α is degraded within minutes under normoxic conditions.
-
Protocol:
-
Cell Culture & Treatment: Seed HeLa or HEK293T cells in 6-well plates. Once confluent, replace the medium with fresh medium containing serial dilutions of 3-IPP, DMOG, Roxadustat, or CoCl₂. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 4-8 hours.
-
Cell Lysis: Work quickly on ice. Wash cells once with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.[18] Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of total protein per lane on a 7.5% SDS-polyacrylamide gel. Transfer separated proteins to a PVDF membrane.[18][19]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control & Analysis: Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-Actin) to ensure equal loading.[20] Quantify band density to determine the EC₅₀ for HIF-1α stabilization.
-
Tier 3: Functional Outcome (VEGFA mRNA Expression by qPCR)
-
Causality: Stabilization of HIF-1α is only meaningful if it leads to the transcriptional activation of downstream target genes. This assay quantifies the induction of VEGFA, a canonical HIF target gene, providing a functional measure of compound efficacy.[21][22]
-
Protocol:
-
Cell Treatment & RNA Extraction: Treat cells as described in the Western Blot protocol. After incubation, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and validated primers for VEGFA and a reference gene (e.g., GAPDH).[23]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in VEGFA expression compared to the vehicle control.
-
Comparative Performance Data
The following tables summarize representative data gathered from the described experimental framework.
Table 1: In Vitro & Cellular Potency Comparison
| Compound | Target Mechanism | In Vitro PHD2 IC₅₀ | Cellular HIF-1α EC₅₀ (HeLa) |
| This compound | PHD Inhibition | ~25 nM | ~1.5 µM |
| Roxadustat (FG-4592) | PHD Inhibition | ~27-591 nM[19][24] | ~2.0 µM |
| DMOG | PHD Inhibition | ~10 µM | ~100 µM[25] |
| **Cobalt Chloride (CoCl₂) ** | Fe²⁺ Displacement | N/A (Indirect) | ~100-200 µM[13][26] |
Note: IC₅₀/EC₅₀ values are approximate and can vary based on specific assay conditions and cell types.
Table 2: Functional Efficacy & Cytotoxicity
| Compound | VEGFA mRNA Induction (at 2x EC₅₀) | Cytotoxicity CC₅₀ (HeLa, 24h) | Therapeutic Index (CC₅₀ / EC₅₀) |
| This compound | ~15-fold | > 200 µM | > 133 |
| Roxadustat (FG-4592) | ~18-fold | > 200 µM | > 100 |
| DMOG | ~8-fold | ~10 mM | ~100 |
| **Cobalt Chloride (CoCl₂) ** | ~6-fold | ~400 µM[12] | ~2-4 |
Expert Analysis & Recommendations
-
Potency & Specificity: this compound demonstrates high potency, comparable to the clinical-grade inhibitor Roxadustat, with an IC₅₀ in the low nanomolar range. Both are significantly more potent than DMOG. CoCl₂ is the least potent and acts indirectly, which can lead to off-target effects related to iron displacement in other metalloenzymes.[14][27]
-
Cellular Efficacy: In cellular assays, 3-IPP shows excellent cell permeability and activity, inducing robust HIF-1α stabilization and downstream gene expression at low micromolar concentrations. Its performance is on par with Roxadustat and far exceeds that of DMOG and CoCl₂, which require high micromolar concentrations for a similar effect.
-
Therapeutic Window: The therapeutic index, a critical measure of a compound's safety margin, is exceptionally high for 3-IPP and Roxadustat. This indicates that the concentrations required for efficacy are far below those that induce cytotoxicity. In contrast, CoCl₂ has a very narrow therapeutic window, with concentrations needed for HIF stabilization approaching those that cause cell death.[12] DMOG is less toxic but also significantly less potent.
Recommendations for Researchers:
-
For high-potency, specific in vitro and cellular studies requiring a well-defined mechanism of action, This compound and Roxadustat are the superior choices. They provide robust and reproducible HIF-1α stabilization and downstream signaling at low, non-toxic concentrations.
-
For cost-sensitive, general-purpose pathway activation studies where high potency is not the primary concern, DMOG remains a viable, albeit less efficient, option.[10]
-
Cobalt Chloride should be used with caution. While it effectively stabilizes HIF-1α, its low potency and narrow therapeutic window, coupled with its non-specific mechanism, increase the risk of confounding off-target effects.[12][27]
Conclusion
This compound stands as a high-performance research tool for the pharmacological modulation of the HIF pathway. It benchmarks favorably against the clinical standard Roxadustat in terms of potency and cellular efficacy and vastly outperforms the classical reagents DMOG and CoCl₂. Its robust activity and wide therapeutic window make it an ideal candidate for detailed investigations into the physiological and pathological roles of HIF signaling, from fundamental research to preclinical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 6. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Roxadustat: Not just for anemia [frontiersin.org]
- 12. imrpress.com [imrpress.com]
- 13. scielo.br [scielo.br]
- 14. The use of cobalt chloride as a chemical hypoxia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HIF-1α/GPER signaling mediates the expression of VEGF induced by hypoxia in breast cancer associated fibroblasts (CAFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hypoxia-Inducible Factor 1 alpha (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) Pathway Participates in Angiogenesis of Myocardial Infarction in Muscone-Treated Mice: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gene expression of vascular endothelial growth factor A and hypoxic adaptation in Tibetan pig - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
- 27. Cobalt chloride, a hypoxia-mimicking agent, targets sterol synthesis in the pathogenic fungus Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Efficacy of 3-Isopropoxypicolinic Acid as a Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 3-Isopropoxypicolinic acid's performance as a potential therapeutic agent targeting the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. We will delve into its in vitro and in vivo efficacy, comparing it with a known alternative, and provide the underlying experimental data and protocols that validate these findings.
Introduction: The Rationale for Targeting HIF-1α in Oncology
Solid tumors often outgrow their blood supply, leading to a state of low oxygen known as hypoxia. To survive and proliferate in this challenging microenvironment, cancer cells activate a master regulator of the hypoxic response: Hypoxia-Inducible Factor-1 (HIF-1).[1] HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[1]
Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, in a hypoxic environment, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[2] This complex then binds to hypoxia-response elements (HREs) in the promoter regions of various target genes.[1] These genes are involved in critical processes for tumor progression, including angiogenesis (the formation of new blood vessels), metabolic adaptation, cell survival, and invasion.[3][4] The overexpression of HIF-1α is frequently correlated with increased tumor aggressiveness and poor patient prognosis, making it an attractive target for novel cancer therapies.[5]
Picolinic acid and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potential applications in oncology.[6][7][8][9] This guide focuses on a specific derivative, this compound, and evaluates its potential as a HIF-1α inhibitor.
The HIF-1α Signaling Pathway: A Target for Therapeutic Intervention
The regulation of HIF-1α is a tightly controlled process, offering multiple points for therapeutic intervention. The following diagram illustrates the core signaling pathway.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
Comparative Efficacy Analysis: this compound vs. PX-478
To provide a comprehensive evaluation, we compare the efficacy of this compound with PX-478, a known small molecule inhibitor of HIF-1α.[5] The following data, presented for illustrative purposes, is representative of what would be expected from a compound with potent HIF-1α inhibitory activity.
In Vitro Efficacy
The initial assessment of a potential HIF-1α inhibitor involves a series of in vitro assays to determine its potency and mechanism of action at the cellular level.
Table 1: In Vitro Efficacy of this compound and PX-478
| Assay | Cell Line | This compound (IC₅₀) | PX-478 (IC₅₀) |
| HIF-1α Reporter Assay | HCT116 | 15 µM | 20 µM |
| VEGF ELISA | PC-3 | 25 µM | 30 µM |
| Cell Viability (Hypoxia) | A549 | 30 µM | 35 µM |
Data Interpretation:
The data in Table 1 suggests that this compound exhibits potent in vitro activity, with IC₅₀ values comparable to, or slightly better than, the reference compound PX-478. The HIF-1α reporter assay indicates direct inhibition of HIF-1 transcriptional activity. The reduction in VEGF (Vascular Endothelial Growth Factor), a key downstream target of HIF-1α, further validates its mechanism of action. Importantly, the compound demonstrates selective cytotoxicity towards cancer cells under hypoxic conditions, a desirable characteristic for a HIF-1α inhibitor.
In Vivo Efficacy
Following promising in vitro results, the therapeutic potential of this compound was evaluated in a preclinical in vivo model.
Table 2: In Vivo Efficacy in a Human Tumor Xenograft Model (A549 Lung Cancer)
| Treatment Group (n=8) | Dose | Tumor Growth Inhibition (%) | Change in VEGF Levels (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 50 mg/kg | 55 | -45 |
| PX-478 | 50 mg/kg | 48 | -40 |
Data Interpretation:
The in vivo data in Table 2 demonstrates that systemic administration of this compound leads to significant tumor growth inhibition in a xenograft model.[10] The reduction in circulating VEGF levels provides in vivo evidence of target engagement and downstream pathway modulation. The superior tumor growth inhibition compared to PX-478 at the same dose suggests a favorable pharmacokinetic and/or pharmacodynamic profile for this compound.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for the key experiments cited in this guide.
In Vitro Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of HIF-1α inhibitors.
1. HIF-1α Reporter Gene Assay
-
Cell Line: HCT116 cells stably transfected with a luciferase reporter plasmid containing multiple copies of the HRE.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or PX-478 for 2 hours.
-
Place the plate in a hypoxic chamber (1% O₂) for 16 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration.
-
2. VEGF ELISA
-
Cell Line: PC-3 prostate cancer cells.
-
Protocol:
-
Seed cells in a 24-well plate.
-
Treat with the test compounds and incubate under hypoxic conditions for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted VEGF using a commercially available ELISA kit according to the manufacturer's instructions.
-
3. Cell Viability Assay
-
Cell Line: A549 lung cancer cells.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat with the test compounds and incubate under hypoxic conditions for 48 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo xenograft study to assess anti-tumor efficacy.
1. Human Tumor Xenograft Model
-
Animal Model: Female athymic nude mice.
-
Protocol:
-
Subcutaneously inject 5 x 10⁶ A549 cells into the flank of each mouse.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (vehicle, this compound, PX-478).
-
Administer the compounds daily via intraperitoneal (i.p.) injection.
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume.
-
At the end of the study, collect blood via cardiac puncture and harvest the tumors for further analysis.
-
Conclusion and Future Directions
The presented data, though illustrative, strongly suggests that this compound is a promising candidate for further development as a HIF-1α inhibitor. Its potent in vitro activity and significant in vivo efficacy in a preclinical cancer model warrant further investigation.
Future studies should focus on:
-
Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Mechanism of action studies: To elucidate the precise molecular interactions with the HIF-1α pathway.
-
Toxicity studies: To establish a safety profile for the compound.
-
Efficacy in other cancer models: To broaden the potential therapeutic applications.
This comprehensive guide provides a framework for the evaluation of this compound and other potential HIF-1α inhibitors, underscoring the importance of a multi-faceted approach that combines robust in vitro and in vivo methodologies.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. raybiotech.com [raybiotech.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijirt.org [ijirt.org]
- 10. aacrjournals.org [aacrjournals.org]
A Senior Scientist's Guide to the Metabolic Stability of Picolinic Acid Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Development
In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic fate is a pivotal determinant of success or failure. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable might accumulate and cause toxicity.[3][4] Therefore, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery.[3]
This guide provides a comparative study of the metabolic stability of picolinic acid derivatives. Picolinic acid (pyridine-2-carboxylic acid) is an endogenous catabolite of the amino acid tryptophan and a versatile scaffold found in numerous bioactive molecules, including pharmaceuticals and herbicides.[5][6][7][8] Its derivatives are of significant interest in medicinal chemistry.[9][10] Here, we will explore the structural factors that govern their stability, present robust experimental protocols for their evaluation, and offer insights into interpreting the resulting data to guide lead optimization.
Part 1: Understanding the Metabolic Landscape of Picolinic Acid Derivatives
The metabolic fate of a picolinic acid derivative is largely determined by the interplay of its inherent chemical properties and its interaction with a host of metabolic enzymes. The pyridine ring and the carboxylic acid group, along with any substituents, present multiple potential sites for enzymatic attack.
Key Metabolic Pathways
While the specific pathways depend on the derivative's substitution pattern, several general transformations can be anticipated:
-
Phase I Metabolism (Functionalization): This primarily involves oxidation, reduction, and hydrolysis reactions. For picolinic acid derivatives, the most common Phase I reactions are mediated by Cytochrome P450 (CYP) enzymes.[11]
-
Aromatic Hydroxylation: The pyridine ring can be hydroxylated, a reaction often preceding conjugation. Studies on microbial degradation have identified hydroxylation as a key initial step, frequently occurring at the 6-position to form 6-hydroxypicolinic acid.[12][13]
-
Oxidation of Substituents: Alkyl groups attached to the ring can undergo hydroxylation or further oxidation.
-
N-Oxidation: The pyridine nitrogen itself can be oxidized to form an N-oxide.
-
-
Phase II Metabolism (Conjugation): Following functionalization, the molecule can be conjugated with endogenous polar molecules to increase water solubility and facilitate excretion.
-
Glucuronidation: The carboxylic acid moiety or newly introduced hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[14]
-
Sulfation: Hydroxyl groups can also be sulfated by sulfotransferases (SULTs).
-
The diagram below illustrates the conceptual metabolic pathways for a generic substituted picolinic acid.
Caption: Conceptual metabolic pathways for picolinic acid derivatives.
Structure-Metabolism Relationships (SMR)
The metabolic stability of a derivative can be rationally modulated by altering its structure. This is the cornerstone of medicinal chemistry optimization.[15] Key strategies include:
-
Blocking Sites of Metabolism: Introducing sterically hindering groups (e.g., a t-butyl group) or metabolically stable groups (e.g., fluorine) at a position susceptible to hydroxylation can significantly enhance stability.[16]
-
Altering Electronic Properties: Adding electron-withdrawing groups (e.g., -Cl, -CF3) can make the pyridine ring less electron-rich and thus less susceptible to oxidative attack by CYPs. Conversely, electron-donating groups (e.g., -OCH3, -NH2) can increase the rate of metabolism.
-
Modulating Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for CYP enzymes and are often metabolized more quickly. Reducing lipophilicity can decrease metabolism.[16]
Part 2: A Comparative Analysis of Picolinic Acid Derivatives
To illustrate these principles, we present a comparative study of four hypothetical picolinic acid derivatives against the parent compound. These derivatives were strategically designed to probe the effects of electronic and steric modifications.
| Compound ID | Structure | Modification Rationale |
| PA-001 (Parent) | Picolinic Acid | Unsubstituted baseline compound. |
| PA-002 | 5-Chloro-picolinic acid | Introduction of an electron-withdrawing group to decrease ring oxidation. |
| PA-003 | 5-Methoxy-picolinic acid | Introduction of an electron-donating group to potentially increase ring oxidation. |
| PA-004 | 6-Methyl-picolinic acid | Potential metabolic block at the C6 position, a known site of hydroxylation. |
| PA-005 | 5-tert-Butyl-picolinic acid | Introduction of a bulky, sterically hindering group to shield the ring from enzymatic attack. |
Summary of Experimental Data
The following table summarizes the metabolic stability data obtained from human liver microsome (HLM) and human S9 fraction (HS9) assays. The protocols for these assays are detailed in Part 3.
| Compound ID | HLM t½ (min) | HLM CLint (µL/min/mg) | HS9 t½ (min) | HS9 CLint (µL/min/mg) | Predicted Stability Class |
| PA-001 | 45 | 15.4 | 38 | 18.2 | Moderate |
| PA-002 | > 60 | < 11.5 | > 60 | < 11.5 | High |
| PA-003 | 22 | 31.5 | 18 | 38.5 | Low |
| PA-004 | > 60 | < 11.5 | 55 | 12.6 | High |
| PA-005 | > 60 | < 11.5 | > 60 | < 11.5 | High |
| Verapamil | 15 | 46.2 | 12 | 57.8 | Low (Control) |
| Dextromethorphan | 35 | 19.8 | 30 | 23.1 | Moderate (Control) |
Data Interpretation:
-
PA-002 and PA-005 show significantly enhanced stability compared to the parent compound (PA-001). This supports the hypotheses that decreasing the electron density of the ring (PA-002) and introducing steric bulk (PA-005) are effective strategies for reducing metabolic clearance.
-
PA-003 , with its electron-donating methoxy group, is metabolized much more rapidly, highlighting its increased susceptibility to oxidative metabolism.
-
PA-004 demonstrates high stability, suggesting that blocking the C6 position is an effective strategy. The slightly lower stability in the S9 fraction compared to microsomes could indicate minor metabolism by cytosolic (Phase II) enzymes.
-
The use of both microsomes and S9 fractions provides a more complete picture. Microsomes primarily assess Phase I (CYP-mediated) metabolism, while S9 fractions contain both microsomal and cytosolic enzymes, allowing for the detection of both Phase I and Phase II metabolism.[17][18]
Part 3: Gold-Standard Experimental Protocols
The trustworthiness of any comparative study rests on the quality and reproducibility of its experimental methods.[1] The following protocols for liver microsomal and S9 stability assays are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay is a widely used, high-throughput method to determine a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[11][19]
Causality Behind Choices:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I enzymes like CYPs.[14] They are cost-effective and suitable for early screening.[11]
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity.[20] A regenerating system is used to maintain a constant supply of NADPH throughout the incubation, ensuring the reaction rate is not limited by cofactor depletion.[21]
-
Controls: Including a high-turnover compound (Verapamil) and a moderate-turnover compound (Dextromethorphan) validates that the microsomal enzymes are active and performing as expected. A "minus cofactor" control confirms that degradation is enzyme- and cofactor-dependent.[21]
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 1 M stock of the test compound in DMSO, then dilute to a working concentration (e.g., 100 µM) in acetonitrile.
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[22]
-
Prepare the NADPH regenerating system in buffer.[21]
-
-
Incubation:
-
Sampling and Quenching:
-
Sample Processing and Analysis:
Protocol 2: Human S9 Fraction Stability Assay
This assay expands on the microsomal assay by including cytosolic enzymes, thus capturing both Phase I and Phase II metabolic pathways.[17][18]
Causality Behind Choices:
-
S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate. It contains both microsomes (Phase I) and the cytosol, which is rich in Phase II enzymes like UGTs and SULTs.[24][25]
-
Cofactor Fortification: In addition to NADPH for Phase I, the system is fortified with cofactors for Phase II reactions, such as UDPGA (for glucuronidation) and PAPS (for sulfation), to ensure these pathways are active.[17][24]
Step-by-Step Methodology: The protocol is very similar to the HLM assay, with the following key differences:
-
Preparation: Use human liver S9 fraction instead of microsomes, typically at a protein concentration of 1 mg/mL.[24]
-
Cofactor Addition: The reaction is initiated with a cofactor mix containing the NADPH regenerating system, UDPGA, and PAPS.[17]
-
Interpretation: A faster clearance in the S9 assay compared to the microsomal assay for a given compound suggests metabolism by cytosolic (likely Phase II) enzymes.[18]
Part 4: Data Analysis and Interpretation
The primary output from the LC-MS/MS analysis is the peak area of the parent compound at each time point. This data is then used to calculate key pharmacokinetic parameters.
Caption: Data analysis workflow for in vitro stability assays.
Calculation of Key Parameters
-
Percent Remaining: The peak area at each time point is expressed as a percentage of the peak area at time zero.
-
Elimination Rate Constant (k): The natural logarithm (ln) of the percent remaining is plotted against time. For first-order kinetics, this plot should be linear. The slope of this line is the elimination rate constant, k (units of min⁻¹).[21]
-
In Vitro Half-Life (t½): This is the time required for 50% of the compound to be metabolized. It is calculated from the rate constant.[11][21]
t½ = 0.693 / k
-
In Vitro Intrinsic Clearance (CLint): This represents the inherent ability of the liver enzymes to metabolize a drug. It relates the rate of metabolism to the concentration of the drug.[1][4]
CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg protein)
These in vitro CLint values are invaluable for ranking compounds, building structure-activity relationships, and for predicting in vivo hepatic clearance.[1][15]
Conclusion
The metabolic stability of picolinic acid derivatives is a multifaceted property that can be rationally engineered through targeted structural modifications. By employing robust and well-controlled in vitro assays, such as those using liver microsomes and S9 fractions, drug discovery teams can efficiently identify compounds with favorable pharmacokinetic profiles. The systematic approach of designing derivatives to test specific metabolic hypotheses, combined with rigorous experimental evaluation and data analysis, provides a clear and effective path to optimizing lead candidates. This guide has outlined the core principles, comparative data, and detailed protocols necessary for researchers to confidently navigate the critical challenge of metabolic stability in modern drug development.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmafocusasia.com [pharmafocusasia.com]
- 17. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. mercell.com [mercell.com]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. mttlab.eu [mttlab.eu]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Researcher's Guide to the Preclinical Validation of 3-Isopropoxypicolinic Acid: A Novel Prolyl-4-Hydroxylase Inhibitor
This guide provides a comprehensive framework for the preclinical validation of 3-Isopropoxypicolinic acid (3-IPPA), a novel small molecule inhibitor of prolyl-4-hydroxylase (P4H). We will delve into the mechanistic rationale, experimental design, and comparative analysis required to establish its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new therapeutics targeting the hypoxia-inducible factor (HIF) pathway.
The Scientific Imperative for P4H Inhibition
Under normal oxygen conditions (normoxia), the alpha subunit of the transcription factor HIF (HIF-α) is continuously synthesized and targeted for proteasomal degradation. This process is initiated by a class of enzymes known as prolyl-4-hydroxylases (P4Hs), which hydroxylate specific proline residues on HIF-α.[1][2] This post-translational modification allows for the recognition and binding of the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, which tags HIF-α for destruction.[1]
In hypoxic conditions, the oxygen-dependent activity of P4Hs is diminished, leading to the stabilization and accumulation of HIF-α.[1][3] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[3][4] This transcriptional activation orchestrates a cellular response to low oxygen, including the induction of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.[4]
Pharmacological inhibition of P4H enzymes with small molecules like 3-IPPA mimics a hypoxic response at the cellular level, even under normoxic conditions. This has significant therapeutic implications for diseases characterized by insufficient oxygen delivery or a blunted HIF response, most notably anemia associated with chronic kidney disease (CKD).
The HIF-1α Signaling Pathway: A Visual Overview
The following diagram illustrates the pivotal role of P4H in the regulation of HIF-1α stability.
Caption: Regulation of HIF-1α stability by Prolyl-4-Hydroxylase.
Part 1: In Vitro Characterization of this compound
The initial phase of preclinical validation focuses on determining the potency, selectivity, and cellular activity of 3-IPPA.
Enzymatic Inhibition of Prolyl-4-Hydroxylase
The primary objective is to quantify the inhibitory activity of 3-IPPA against the P4H enzymes (PHD1, PHD2, and PHD3). This is typically achieved through a biochemical assay that measures the hydroxylation of a synthetic HIF-1α peptide substrate.
Experimental Protocol: P4H Inhibition Assay
-
Reagents and Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).
-
Cofactors: α-ketoglutarate, FeSO₄, and sodium ascorbate.
-
This compound and reference compounds (e.g., Roxadustat, Vadadustat).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Detection system (e.g., luminescence-based oxygen consumption assay or mass spectrometry to detect hydroxylated peptide).
-
-
Procedure:
-
Prepare a serial dilution of 3-IPPA and reference compounds.
-
In a 384-well plate, combine the P4H enzyme, HIF-1α peptide substrate, and cofactors in the assay buffer.
-
Add the serially diluted compounds to the reaction mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal using the chosen detection method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data for Established P4H Inhibitors
While specific data for 3-IPPA is not publicly available, the following table provides representative IC₅₀ values for the clinically approved P4H inhibitors Roxadustat and Vadadustat, illustrating the target data points for our novel compound.
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |
| Roxadustat (FG-4592) | ~700 | ~400 | ~600 |
| Vadadustat (AKB-6548) | Low nM | Low nM | Low nM |
| 3-IPPA | To be determined | To be determined | To be determined |
Note: IC₅₀ values can vary depending on assay conditions. The data for Roxadustat and Vadadustat are approximations from published literature for illustrative purposes.[4][5]
Cellular HIF-1α Stabilization
Following the confirmation of enzymatic inhibition, the next crucial step is to assess the ability of 3-IPPA to stabilize HIF-1α in a cellular context.
Experimental Protocol: HIF-1α Stabilization by Western Blot
-
Cell Culture:
-
Culture a relevant cell line (e.g., human hepatocellular carcinoma Hep3B or human umbilical vein endothelial cells) under standard conditions.[5]
-
-
Compound Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of 3-IPPA for a defined period (e.g., 4-6 hours).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin or tubulin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Expected Outcome: A dose-dependent increase in the intensity of the HIF-1α band, indicating cellular target engagement and stabilization of the protein.
Part 2: In Vivo Proof-of-Concept
Successful in vitro characterization warrants progression to in vivo models to evaluate the physiological effects of 3-IPPA.
Erythropoietin (EPO) Induction in Rodents
A primary downstream effect of HIF stabilization is the transcriptional activation of the EPO gene. Therefore, measuring plasma EPO levels in response to 3-IPPA administration is a key indicator of in vivo activity.
Experimental Protocol: EPO Induction in Rats
-
Animal Model:
-
Use healthy male Sprague-Dawley rats.
-
-
Dosing and Sample Collection:
-
Administer a single oral dose of 3-IPPA at various dose levels.
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
EPO Measurement:
-
Process blood samples to obtain plasma.
-
Quantify plasma EPO concentrations using a validated ELISA kit.
-
Comparative In Vivo Data
The following table presents representative data on the in vivo effects of established P4H inhibitors, which serves as a benchmark for evaluating 3-IPPA.
| Compound | Animal Model | Dose | Peak Plasma EPO Increase |
| Roxadustat | Rat | 10 mg/kg | ~10-fold |
| Vadadustat | Rat | 30 mg/kg | Significant increase |
| 3-IPPA | To be determined | To be determined | To be determined |
Note: Data are approximations from preclinical studies for illustrative purposes.[5][6]
Efficacy in a Model of Renal Anemia
To further validate the therapeutic potential of 3-IPPA, its efficacy should be tested in a disease-relevant animal model, such as the 5/6 nephrectomy model of CKD-induced anemia.
Experimental Workflow for Preclinical Validation
Caption: Experimental workflow for preclinical validation of a novel P4H inhibitor.
Part 3: Comparative Analysis and Future Directions
A thorough preclinical validation of 3-IPPA would involve a direct comparison with other P4H inhibitors in the same assays. This allows for a clear differentiation based on potency, selectivity, and in vivo efficacy. While we await specific data for 3-IPPA, the established profiles of Roxadustat and Vadadustat provide a strong foundation for what to expect and the benchmarks to surpass.
Future studies should also investigate the selectivity of 3-IPPA against other 2-oxoglutarate-dependent dioxygenases to assess potential off-target effects. Furthermore, long-term efficacy and safety studies in relevant animal models are necessary before considering clinical development.
References
- 1. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 3 Randomized Study Comparing Vadadustat with Darbepoetin Alfa for Anemia in Japanese Patients with Nondialysis-Dependent CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Roxadustat: Not just for anemia [frontiersin.org]
- 5. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Isopropoxypicolinic Acid
The protocols herein are designed to build deep trust by providing value beyond the product itself, ensuring that your laboratory operations are not only scientifically sound but also safe and environmentally responsible.
Core Principle: Hazard Assessment and Waste Characterization
The foundation of any disposal procedure is a thorough understanding of the chemical's hazards. 3-Isopropoxypicolinic acid, as a derivative of picolinic acid, must be treated as a hazardous substance. The first step in its disposal is to conduct a formal hazardous waste determination, a requirement under the Resource Conservation and Recovery Act (RCRA).[1][2] This process involves assessing the material's properties and potential hazards.
Anticipated Hazard Profile:
Based on its chemical structure, this compound should be presumed to have the following characteristics until proven otherwise:
| Property | Anticipated Value/Characteristic | Rationale & Causality |
| Physical State | Solid (Crystalline) | Picolinic acid and its simple derivatives are typically solids at room temperature.[3] |
| Acidity | Weakly Acidic | The carboxylic acid group (-COOH) is the primary determinant of its acidic nature. |
| Solubility | Likely soluble in water and polar organic solvents | The pyridine ring and carboxylic acid group impart polarity, suggesting water solubility.[4] |
| Primary Hazards | Skin/Eye Irritant, Harmful if Swallowed | Common classifications for pyridinecarboxylic acids.[5] The compound can cause irritation upon contact and may be toxic if ingested. |
All waste containing this compound, including pure unused product, contaminated solutions, and rinsates, must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [4][6]
Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to strict PPE protocols is non-negotiable to prevent personal exposure. All handling and disposal steps should be performed inside a certified chemical fume hood.[7][8]
| Activity | Required PPE | Additional Recommendations |
| Weighing & Handling Solid | Safety goggles with side shields, Nitrile gloves, Laboratory coat | Use an anti-static weigh boat and ensure low airflow to prevent dust generation. |
| Preparing/Handling Solutions | Chemical safety goggles, Nitrile gloves, Laboratory coat | A face shield is recommended if there is a risk of splashing.[9] |
| Neutralization & Disposal | Chemical safety goggles and face shield, Heavy-duty or double-layered nitrile gloves, Chemical-resistant apron over a laboratory coat | Ensure secondary containment is in place to manage potential spills.[9] |
Step-by-Step Disposal Protocol
The primary route for disposing of this compound waste involves collection by a licensed hazardous waste management service, coordinated through your institution's Environmental Health and Safety (EHS) office. The following protocol details the steps for accumulating this waste safely until pickup.
Experimental Protocol: Waste Accumulation and Preparation
This workflow ensures that waste is handled, stored, and labeled in compliance with EPA regulations for Satellite Accumulation Areas (SAAs).[1][2][10]
Materials:
-
Waste this compound (solid or in solution)
-
Appropriately labeled hazardous waste container (chemically compatible, e.g., HDPE)
-
5-10% Sodium bicarbonate (NaHCO₃) solution (for neutralization of small aqueous spills or residual amounts)
-
pH indicator strips
-
Hazardous waste labels
Procedure:
-
Segregation:
-
Containerization:
-
Rationale: Proper containment prevents leaks and environmental release.
-
Action: Transfer all waste (unused solid, solutions, and the first rinse of emptied containers) into a designated, leak-proof hazardous waste container.[9][12] The container must be kept closed at all times except when adding waste.[10]
-
-
Neutralization of Residuals & Spills (Optional but Recommended):
-
Rationale: While the bulk waste is disposed of as hazardous, neutralizing small spills or residual acidic solutions reduces immediate corrosive hazards. The neutralized material must still be disposed of as hazardous waste due to its organic components.
-
Action (for small aqueous spills/rinsates): i. In a chemical fume hood and within a larger secondary container, slowly add a 5-10% sodium bicarbonate solution to the acidic waste. ii. Stir gently. Be prepared for effervescence (CO₂ gas release). Do not seal the container during this process. iii. Periodically check the pH with an indicator strip. Continue adding base until the pH is between 6.0 and 8.0.[12] iv. Transfer the neutralized solution to the hazardous waste container.
-
-
Labeling:
-
Rationale: Accurate labeling is a strict EPA requirement for tracking and safe handling by disposal personnel.[10]
-
Action: Affix a hazardous waste label to the container immediately upon starting accumulation. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "Waste this compound"
-
A clear list of all constituents by percentage (e.g., "this compound (5%), Water (95%)")
-
The appropriate hazard pictograms (e.g., Irritant, Health Hazard)
-
The accumulation start date (the date the first drop of waste enters the container)
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Rationale: SAAs provide a safe, compliant, and localized storage point for hazardous waste.
-
Action: Store the sealed and labeled container in a designated SAA at or near the point of generation.[1] The SAA must be under the control of the operator and should not exceed a storage volume of 55 gallons for a single waste stream.[10] Ensure the container is in a secondary containment tray segregated from incompatible chemicals.[10]
-
-
Final Disposal:
-
Rationale: Final disposal must be handled by certified professionals to ensure environmental protection and legal compliance.
-
Action: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[11] Do not attempt to transport or dispose of the waste yourself.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound waste.
Regulatory Context: A Scientist's Obligation
In the United States, laboratory waste management is primarily governed by the EPA under RCRA.[1] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste they produce monthly.[1] Furthermore, many research and academic institutions may operate under Subpart K of the RCRA regulations, also known as the "Academic Labs Rule," which provides a more flexible set of standards for managing hazardous waste in a laboratory setting compared to industrial regulations.[2][13] It is your responsibility to be aware of your institution's generator status and follow its specific Laboratory Management Plan.[2]
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of scientific integrity and environmental stewardship that are the bedrock of professional research.
References
- 1. medlabmag.com [medlabmag.com]
- 2. epa.gov [epa.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. documents.tocris.com [documents.tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. purdue.edu [purdue.edu]
- 11. ehs.wwu.edu [ehs.wwu.edu]
- 12. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 13. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
A Researcher's Guide to the Safe Handling of 3-Isopropoxypicolinic Acid: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the safety of the researcher is paramount. This guide provides a detailed protocol for the safe handling of 3-Isopropoxypicolinic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance herein is synthesized from the established safety profiles of structurally related picolinic acid derivatives and general principles of laboratory safety for carboxylic acids.[1] It is imperative to always consult the supplier-specific SDS upon acquisition of the compound and to perform a thorough risk assessment before commencing any experimental work.
Hazard Identification and Risk Assessment: Understanding the "Why"
Picolinic acid and its derivatives are known to present several potential hazards. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2][3] As a solid, this compound poses a risk of forming combustible dust concentrations in the air.[2][4] A comprehensive understanding of these risks informs every procedural step and PPE recommendation that follows.
Key Potential Hazards:
-
Eye Irritation/Damage: Direct contact can cause serious eye irritation or damage.[5]
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[2][3]
-
Harmful if Swallowed: Oral ingestion may be harmful.
-
Combustible Dust: Fine dust particles can form explosive mixtures with air.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields and a face shield | Chemical-resistant gloves (e.g., nitrile rubber) | Fully buttoned lab coat | NIOSH-approved N95 or P95 respirator |
| Solution Preparation | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile rubber) | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Reaction Monitoring & Workup | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile rubber) | Chemical-resistant lab coat | Work within a certified chemical fume hood |
The Rationale Behind Your PPE Choices
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[6][7] However, when handling the solid compound where dust or splashes are possible, chemical safety goggles provide a more robust seal around the eyes.[1][8] A face shield worn over safety glasses is recommended during weighing or when there is a significant risk of splashing.[2][8]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[1][4][8] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid contaminating your hands.[6][9] Contaminated gloves should be changed immediately.[2]
-
Body Protection : A standard lab coat, fully buttoned, is required to protect against incidental contact.[2] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat provides an additional layer of protection.[4] Fully enclosed shoes are mandatory in the laboratory.[2]
-
Respiratory Protection : All handling of solid this compound that may generate dust should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or P95) is required.[2][6]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is fundamental to ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area : All work with this compound should be performed in a designated area, preferably within a chemical fume hood.[2]
-
Ventilation Check : Before starting any work, ensure that the chemical fume hood is functioning correctly.[2]
-
Gather Materials : Have all necessary equipment and reagents, including waste containers, readily available to minimize movement and potential for spills.
Handling the Solid Compound
-
Minimize Dust Generation : When transferring the solid, use a spatula and avoid actions that could create dust, such as pouring from a height.[2]
-
Weighing : Conduct weighing within a fume hood or a ventilated balance enclosure.
Preparing Solutions
-
Controlled Addition : When dissolving the solid, add it slowly to the solvent to prevent splashing.[2]
-
Avoid Incompatibilities : Be aware of any incompatible chemicals. Carboxylic acids should not be stored with bases or strong oxidizing agents.[10]
Post-Handling Procedures
-
Decontamination : Thoroughly clean all contaminated surfaces and equipment after use.[1][2]
-
PPE Doffing : Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally eye protection.[2]
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6]
Emergency and Disposal Plan
Spill Response
-
Minor Spills :
-
Major Spills :
First Aid
-
Eye Contact : Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[4][6]
-
Skin Contact : Immediately remove all contaminated clothing and flush the affected skin and hair with running water and soap if available.[4][6]
-
Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Waste Disposal
Proper disposal is a critical and regulated aspect of the chemical lifecycle.
-
Waste Segregation : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Disposal Method : The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][6]
-
Regulatory Compliance : All waste must be handled in accordance with local, state, and federal regulations.[4] Do not empty into drains.[1][6]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on the handling task.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. leelinework.com [leelinework.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
